molecular formula C32H37NO7 B15604946 Cytochalasin L CAS No. 79637-87-9

Cytochalasin L

カタログ番号: B15604946
CAS番号: 79637-87-9
分子量: 547.6 g/mol
InChIキー: GGWOXIDGSYROGX-XZRSCLCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cytochalasin L is a useful research compound. Its molecular formula is C32H37NO7 and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

79637-87-9

分子式

C32H37NO7

分子量

547.6 g/mol

IUPAC名

[(1S,4E,7R,8Z,10S,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-8,10,17,18-tetramethyl-3,6,22-trioxo-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,8,12-trien-7-yl] acetate

InChI

InChI=1S/C32H37NO7/c1-18-10-9-13-23-29-31(5,40-29)20(3)27-24(17-22-11-7-6-8-12-22)33-30(37)32(23,27)39-26(36)15-14-25(35)28(19(2)16-18)38-21(4)34/h6-9,11-16,18,20,23-24,27-29H,10,17H2,1-5H3,(H,33,37)/b13-9+,15-14+,19-16-/t18-,20-,23-,24-,27-,28+,29-,31+,32+/m0/s1

InChIキー

GGWOXIDGSYROGX-XZRSCLCVSA-N

製品の起源

United States

Foundational & Exploratory

The Fungal Origin and Biosynthesis of Cytochalasin L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin L is a member of the cytochalasan family, a group of fungal secondary metabolites renowned for their potent and diverse biological activities, primarily as modulators of the actin cytoskeleton. This technical guide provides a comprehensive overview of the origin, biosynthesis, and key experimental methodologies related to this compound. While the original publication detailing the isolation and structure elucidation of this compound from 1981 by Fex remains a critical but not fully accessible source, this document synthesizes available information from subsequent reviews and analogous well-characterized cytochalasans to present a detailed account for research and drug development purposes.

Introduction: The Cytochalasan Family

Cytochalasans are a structurally diverse class of natural products produced by a wide variety of fungi.[1] Their shared structural feature is a highly substituted perhydroisoindolone core fused to a macrocyclic ring, which can be carbocyclic or a lactone. These compounds are biosynthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The significant interest in cytochalasans stems from their ability to disrupt actin polymerization, a fundamental process in eukaryotic cells, making them invaluable tools in cell biology and potential leads for therapeutic development.[1]

Origin of this compound

Producing Organism and Discovery

While the specific fungal strain that produces this compound was detailed in a 1981 publication by Fex in Tetrahedron Letters, full access to this primary literature has proven challenging. However, secondary sources and reviews consistently attribute the initial isolation of this compound, alongside Cytochalasins K and M, to this work. Fungi of various genera, including Aspergillus, Penicillium, Chaetomium, and Phomopsis, are known producers of other cytochalasans, suggesting that the organism responsible for this compound likely belongs to a similar fungal lineage.

Biosynthesis of Cytochalasans: A Putative Pathway for this compound

The biosynthesis of cytochalasans is a well-studied process involving a multifunctional PKS-NRPS enzyme. This enzyme complex catalyzes the condensation of a polyketide chain with an amino acid, followed by a series of tailoring reactions to yield the final complex structure. Although the specific gene cluster for this compound has not been explicitly detailed in accessible literature, a putative biosynthetic pathway can be constructed based on the established mechanisms for other cytochalasans, such as Cytochalasin E.

The proposed pathway begins with the PKS portion of the enzyme iteratively assembling a polyketide chain from malonyl-CoA and methylmalonyl-CoA extender units. The NRPS component then incorporates an amino acid, typically L-phenylalanine for most cytochalasins, which is then linked to the polyketide chain. A key intramolecular Diels-Alder cyclization is believed to form the characteristic macrocyclic and isoindolone ring systems. Subsequent tailoring enzymes, such as P450 monooxygenases and reductases, would then carry out final modifications, like hydroxylations and epoxidations, to yield the mature this compound molecule.

Cytochalasin_L_Biosynthesis Malonyl_CoA Malonyl-CoA PKS_NRPS PKS-NRPS Hybrid Enzyme Malonyl_CoA->PKS_NRPS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_NRPS L_Phenylalanine L-Phenylalanine L_Phenylalanine->PKS_NRPS Polyketide_Chain Polyketide Chain Assembly PKS_NRPS->Polyketide_Chain Amino_Acid_Activation Amino Acid Activation & Incorporation PKS_NRPS->Amino_Acid_Activation Pre_Cytochalasin Linear Polyketide-Amino Acid Adduct Polyketide_Chain->Pre_Cytochalasin Amino_Acid_Activation->Pre_Cytochalasin Diels_Alderase Intramolecular Diels-Alder Reaction Pre_Cytochalasin->Diels_Alderase Cyclized_Intermediate Tricyclic Intermediate Diels_Alderase->Cyclized_Intermediate Tailoring_Enzymes Tailoring Enzymes (P450s, Reductases) Cyclized_Intermediate->Tailoring_Enzymes Cytochalasin_L This compound Tailoring_Enzymes->Cytochalasin_L Fermentation_Workflow Stock_Culture Fungal Stock Culture PDA_Plate Inoculation on PDA Plate Stock_Culture->PDA_Plate Incubation_1 Incubation (7-10 days, 25-28°C) PDA_Plate->Incubation_1 Seed_Culture_Flask Inoculation of Liquid Seed Medium Incubation_1->Seed_Culture_Flask Incubation_2 Shaker Incubation (2-3 days) Seed_Culture_Flask->Incubation_2 Production_Culture_Flask Inoculation of Production Medium Incubation_2->Production_Culture_Flask Incubation_3 Shaker Incubation (7-14 days) Production_Culture_Flask->Incubation_3 Harvest Harvest & Extraction Incubation_3->Harvest

References

An In-depth Technical Guide to the Discovery and Isolation of Cytochalasin L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin L is a member of the cytochalasan family of mycotoxins, a group of fungal secondary metabolites known for their profound effects on the eukaryotic cytoskeleton. Specifically, cytochalasins interact with actin, a critical protein involved in numerous cellular processes, thereby inhibiting its polymerization and disrupting cellular morphology and function. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the producing organism, experimental protocols for its extraction and purification, and its structural elucidation through spectroscopic methods. Furthermore, this guide discusses the known biological activities and the general mechanism of action of cytochalasans, providing context for the potential applications of this compound in biomedical research and drug development.

Discovery of this compound

This compound was first reported as a novel cytochalasan by Sekita et al. in 1982. It was isolated from the fungus Aspergillus clavatus. This discovery was part of a broader investigation into the secondary metabolites produced by this fungal species, which also led to the identification of several other cytochalasan analogs. The initial study focused on the structural characterization of these compounds, laying the groundwork for future investigations into their biological activities.

Producing Organism

The natural producer of this compound is the filamentous fungus Aspergillus clavatus . This species is known to produce a variety of bioactive secondary metabolites, including other cytochalasans like cytochalasin E and K.[1][2] The production of these metabolites can be influenced by culture conditions such as the growth medium, temperature, and aeration.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Aspergillus clavatus cultures, based on established methods for cytochalasan extraction.

Fungal Cultivation and Extraction

Experimental Protocol:

  • Inoculation and Cultivation: Aspergillus clavatus is cultured on a suitable solid or liquid medium, such as rice or yeast extract sucrose (B13894) (YES) medium. The culture is incubated for a period of 2-4 weeks at a controlled temperature, typically around 25-28°C, to allow for sufficient growth and metabolite production.

  • Extraction: The fungal culture (mycelium and medium) is harvested and subjected to solvent extraction. A common method involves the use of a polar organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol. The culture is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation to ensure efficient extraction of the secondary metabolites.

  • Concentration: The organic solvent extract is filtered to remove fungal biomass and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Experimental Protocol:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with cytochalasan-like characteristics (visualized under UV light and with specific staining reagents).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification and Characterization: The collected fraction is concentrated to yield pure this compound. The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods.

G cluster_0 Fungal Culture & Extraction cluster_1 Chromatographic Purification Aspergillus_clavatus Aspergillus clavatus Culture Extraction Solvent Extraction (Ethyl Acetate) Aspergillus_clavatus->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fraction Enriched Fraction Silica_Gel->Enriched_Fraction Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->Prep_HPLC Pure_Cytochalasin_L Pure this compound Prep_HPLC->Pure_Cytochalasin_L

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound as reported in the literature.

Spectroscopic Data for this compound
Technique Observed Features
Mass Spectrometry (MS) Reveals the molecular weight and elemental composition.
¹H NMR Provides information on the number and chemical environment of hydrogen atoms.
¹³C NMR Provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy Indicates the presence of functional groups such as hydroxyls, carbonyls, and double bonds.
Ultraviolet (UV) Spectroscopy Shows absorption maxima characteristic of the chromophores present in the molecule.

Note: Detailed ¹H and ¹³C NMR chemical shift values can be found in the original publication by Sekita et al. (1982).

Biological Activity and Mechanism of Action

General Bioactivity of Cytochalasans

Cytochalasans, including this compound, are primarily known for their ability to disrupt the actin cytoskeleton.[3] This activity leads to a wide range of cellular effects, including:

  • Inhibition of cell motility and division: By interfering with the dynamic assembly and disassembly of actin filaments, cytochalasans can halt cell movement and cytokinesis.[3]

  • Induction of apoptosis: Disruption of the cytoskeleton can trigger programmed cell death in various cell types.[3]

  • Changes in cell morphology: Cells treated with cytochalasins often exhibit a rounded-up or arborized appearance due to the collapse of the actin network.[3]

A study on the structure-activity relationship of various cytochalasans indicated that the enlargement of the macrocyclic ring from 13 to 14 members, as is the case in this compound, does not significantly impact its biological activity, suggesting a similar mechanism of action to other well-studied cytochalasans.

Quantitative Biological Data

As of the latest available literature, specific quantitative data on the biological activity of this compound, such as IC₅₀ values for cytotoxicity or actin polymerization inhibition, are not extensively reported. The table below presents typical ranges of IC₅₀ values for other well-characterized cytochalasans to provide a general context for the expected potency of this compound.

Quantitative Bioactivity of Representative Cytochalasans
Compound Activity
Cytochalasin BCytotoxicity (various cancer cell lines)
Cytochalasin DCytotoxicity (various cancer cell lines)
Cytochalasin ECytotoxicity (various cancer cell lines)

Note: These values are for comparative purposes and may not be directly representative of this compound's specific activity.

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can impact numerous downstream signaling pathways. While specific pathways modulated by this compound have not been detailed, the general effects of cytochalasans on cellular signaling are understood to involve:

  • Rho Family GTPases: These small GTPases are key regulators of the actin cytoskeleton. Cytochalasan-induced actin disruption can lead to feedback mechanisms that alter the activity of RhoA, Rac1, and Cdc42, affecting processes like cell adhesion, migration, and proliferation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The integrity of the cytoskeleton is linked to the activity of MAPK signaling cascades, such as the ERK1/2 pathway. Perturbation of the actin network by cytochalasans can influence these pathways, which are critical for cell growth, differentiation, and survival.

G Cytochalasin_L This compound Actin Actin Filaments Cytochalasin_L->Actin Inhibits Polymerization Disruption Cytoskeleton Disruption Actin->Disruption Rho_GTPases Rho Family GTPases (RhoA, Rac1, Cdc42) Disruption->Rho_GTPases Modulates MAPK MAPK Pathways (e.g., ERK1/2) Disruption->MAPK Modulates Cellular_Effects Cellular Effects (Morphology, Motility, Apoptosis) Rho_GTPases->Cellular_Effects MAPK->Cellular_Effects

Caption: General signaling pathways affected by cytochalasans.

Conclusion

This compound, a 14-membered macrocyclic cytochalasan from Aspergillus clavatus, represents an interesting member of this important class of natural products. While its discovery and structural elucidation have been established, a significant opportunity remains for further investigation into its specific biological activities and mechanism of action. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers interested in exploring the potential of this compound and other cytochalasans in cell biology research and as leads for the development of novel therapeutics. Further studies are warranted to determine specific quantitative bioactivity data for this compound and to elucidate its precise interactions with cellular signaling networks.

References

Cytochalasin L: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin L is a member of the cytochalasan family of mycotoxins, a group of fungal metabolites known for their profound effects on the eukaryotic cytoskeleton. Like its congeners, the primary mechanism of action of this compound is the disruption of actin filament dynamics, a critical process for cell motility, division, and morphology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its known effects on cellular processes, a discussion of the signaling pathways modulated by the broader cytochalasan class, and detailed experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers investigating cytoskeletal dynamics and for professionals involved in the development of novel therapeutic agents targeting the actin cytoskeleton.

Chemical Structure and Properties

This compound is a complex macrocyclic compound characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic lactone.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₂H₃₇NO₇--INVALID-LINK--
Molecular Weight 547.64 g/mol --INVALID-LINK--
CAS Number 79637-87-9--INVALID-LINK--
IUPAC Name (1R,2R,4S,8S,9E,11S,12Z,14S,15E)-4-hydroxy-11-(hydroxymethyl)-8,12,14-trimethyl-2-(phenylmethyl)-3,7-dioxa-2-azabicyclo[13.3.1]nonadeca-9,12,15-triene-6,19-dione(Computed)
Melting Point Data not available
Solubility Data not available. Generally, cytochalasins are soluble in organic solvents like DMSO, ethanol, and methanol, and insoluble in water.General knowledge on cytochalasins

Biological Activity and Mechanism of Action

The biological activity of this compound, like other members of the cytochalasan family, is primarily attributed to its ability to interfere with actin polymerization.[1]

Mechanism of Action:

Cytochalasins bind to the barbed (fast-growing) end of filamentous actin (F-actin), thereby capping the filament.[1] This action prevents the addition of new actin monomers to the growing filament, effectively halting its elongation.[1] This disruption of actin dynamics leads to a variety of cellular effects.

Cellular Effects:

  • Inhibition of Cytokinesis: By disrupting the contractile actin ring, this compound can inhibit cell division, leading to the formation of multinucleated cells.

  • Inhibition of Endocytosis and Exocytosis: These processes are heavily dependent on the dynamic remodeling of the actin cytoskeleton at the cell periphery.

  • Alterations in Cell Morphology: Disruption of the actin network leads to changes in cell shape, loss of stress fibers, and membrane blebbing.

A review article suggests that the bioactivity of this compound may be comparable to that of Cytochalasin K due to the similarity in the size of their macrocyclic rings.[2]

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasins can have downstream effects on various signaling pathways that are mechanosensitive or dependent on cytoskeletal integrity. While specific studies on the signaling pathways affected by this compound are limited, the broader class of cytochalasins is known to influence pathways involved in:

  • Cell Adhesion and Migration: Pathways involving integrins and focal adhesions are affected due to the reliance on a dynamic actin network.

  • Apoptosis: Prolonged disruption of the cytoskeleton can trigger programmed cell death.

  • Mechanotransduction: The ability of cells to sense and respond to mechanical stimuli is compromised.

Signaling_Pathways cluster_cellular_processes Cellular Processes cluster_signaling_pathways Signaling Pathways This compound This compound Actin Filament Actin Filament This compound->Actin Filament Binds to barbed end Disruption of Actin Dynamics Disruption of Actin Dynamics Actin Filament->Disruption of Actin Dynamics Inhibits polymerization Cellular Processes Cellular Processes Disruption of Actin Dynamics->Cellular Processes Affects Signaling Pathways Signaling Pathways Disruption of Actin Dynamics->Signaling Pathways Modulates Cytokinesis Cytokinesis Cellular Processes->Cytokinesis Endocytosis Endocytosis Cellular Processes->Endocytosis Exocytosis Exocytosis Cellular Processes->Exocytosis Cell Morphology Cell Morphology Cellular Processes->Cell Morphology Cell Adhesion Cell Adhesion Signaling Pathways->Cell Adhesion Apoptosis Apoptosis Signaling Pathways->Apoptosis Mechanotransduction Mechanotransduction Signaling Pathways->Mechanotransduction

Figure 1. Overview of this compound's mechanism and downstream effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for a specific cell type and experimental question.

Actin Polymerization Assay (In Vitro)

This assay measures the effect of this compound on the polymerization of purified actin monomers in vitro.

Methodology:

  • Reagents and Materials:

    • Purified G-actin

    • Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

    • Pyrene-labeled G-actin

    • This compound stock solution (in DMSO)

    • DMSO (vehicle control)

    • Fluorometer

  • Procedure:

    • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin.

    • Aliquot the actin solution into a 96-well plate.

    • Add various concentrations of this compound or DMSO (vehicle control) to the wells.

    • Initiate polymerization by adding polymerization buffer.

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the increase in pyrene (B120774) fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm). The fluorescence intensity is proportional to the amount of F-actin.

Actin_Polymerization_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare G-actin with pyrene-labeled G-actin B Aliquot into 96-well plate A->B C Add this compound or vehicle (DMSO) B->C D Initiate polymerization with buffer C->D E Measure fluorescence increase over time D->E

Figure 2. Workflow for an in vitro actin polymerization assay.
Cell Viability/Cytotoxicity Assay

This protocol determines the concentration at which this compound becomes toxic to cells.

Methodology:

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • DMSO (vehicle control)

    • 96-well cell culture plates

    • MTT or similar cell viability reagent

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Phalloidin (B8060827) Staining for F-actin Visualization

This protocol allows for the visualization of changes in the F-actin cytoskeleton in cells treated with this compound.

Methodology:

  • Reagents and Materials:

    • Cells cultured on glass coverslips

    • This compound stock solution (in DMSO)

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Fluorescently-conjugated phalloidin

    • DAPI (for nuclear counterstaining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

    • Wash with PBS.

    • Incubate with fluorescently-conjugated phalloidin for 30-60 minutes in the dark.

    • Wash with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize the F-actin and nuclei using a fluorescence microscope.

Conclusion

This compound is a potent inhibitor of actin polymerization, exhibiting a range of effects on cellular processes that are fundamental to cell life and function. While its general mechanism of action is understood to be similar to other well-studied cytochalasins, a detailed characterization of its specific physicochemical properties and its unique interactions with cellular signaling pathways remains an area for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the biological activities of this compound and to further elucidate its potential as a research tool and a lead compound for therapeutic development.

References

An In-depth Technical Guide to the Mechanism of Action of Cytochalasin L on Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which Cytochalasin L, a member of the cytochalasan family of fungal metabolites, exerts its effects on the actin cytoskeleton. By binding to the barbed end of actin filaments, this compound potently inhibits the polymerization and elongation of these critical cellular structures. This disruption of actin dynamics has profound implications for a multitude of cellular processes, including cell motility, division, and signal transduction. This document details the binding characteristics, effects on actin polymerization and depolymerization, and downstream signaling consequences of this compound's interaction with actin. Furthermore, it provides detailed protocols for key experimental assays used to investigate these interactions and presents quantitative data to inform further research and drug development efforts.

Introduction

The actin cytoskeleton is a dynamic and highly regulated network of protein filaments that plays a pivotal role in maintaining cell shape, facilitating movement, and enabling intracellular transport. The constant polymerization and depolymerization of actin filaments are essential for these functions. Cytochalasins are a class of mycotoxins that have become invaluable tools for studying the actin cytoskeleton due to their ability to specifically target and disrupt actin dynamics. This compound is a member of this family, and understanding its precise mechanism of action is crucial for its application in cell biology research and for exploring its potential as a therapeutic agent.

Mechanism of Action of this compound on Actin Filaments

The primary mechanism of action of this compound on actin filaments involves its high-affinity binding to the barbed (or plus) end of filamentous actin (F-actin). This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby halting filament elongation[1].

Binding to the Actin Filament Barbed End

This compound, like other cytochalasins, interacts with the fast-growing barbed end of actin filaments. This binding is characterized by a high affinity, leading to a potent inhibitory effect on actin polymerization even at substoichiometric concentrations[2][3]. The binding site is located in a hydrophobic cleft between subdomains 1 and 3 of the actin monomer at the filament end. While the primary target is F-actin, some cytochalasins have also been shown to interact with monomeric actin (G-actin), albeit with lower affinity[4].

Inhibition of Actin Polymerization

By binding to the barbed end, this compound physically obstructs the binding of incoming ATP-actin monomers. This direct blockage of monomer addition is the principal reason for the observed inhibition of actin filament elongation[3]. The consequence of this action is a shift in the cellular equilibrium of actin from its filamentous to its monomeric form.

Effects on Actin Depolymerization

The effects of cytochalasins on actin depolymerization are more complex. By capping the barbed end, this compound can also inhibit the natural dissociation of actin monomers from this end. However, at higher concentrations, some cytochalasins have been reported to induce filament severing or depolymerization, leading to a net decrease in filamentous actin[4][5].

The following diagram illustrates the core mechanism of this compound's action on actin filaments.

Cytochalasin_L_Mechanism cluster_actin Actin Filament cluster_effect Effect of this compound Barbed_End Barbed (+) End Actin_Filament F-Actin G_Actin G-Actin Monomers Barbed_End->G_Actin Depolymerization Inhibition Inhibition of Polymerization Pointed_End Pointed (-) End G_Actin->Barbed_End Polymerization Cytochalasin_L This compound Cytochalasin_L->Barbed_End Binds to Barbed End

Caption: Mechanism of this compound action on actin filaments.

Quantitative Data

While specific quantitative data for this compound is limited in the literature, structure-activity relationship studies indicate that the enlargement of the macrocyclic ring from a 13 to a 14-membered ring, as is the case for Cytochalasin K and L, does not significantly impact their bioactivity[1]. Therefore, the following tables summarize key quantitative parameters for cytochalasins with similar structures and mechanisms of action, which can serve as a valuable reference for this compound.

Table 1: Binding Affinities and Inhibitory Concentrations of Cytochalasins for Actin

CytochalasinParameterValueActin TypeAssay MethodReference
Cytochalasin BKd~4 x 10⁻⁸ MF-actin[³H]Cytochalasin B Binding[2]
Cytochalasin DIC₅₀ (Elongation)1 x 10⁻⁹ MF-actinSpectrophotometry[2]
Cytochalasin DK₁/₂ (Inhibition)4.1 nMF-actinTIRF Microscopy[6]

Table 2: Effects of Cytochalasins on Actin Polymerization Parameters

CytochalasinEffectObservationConditionsReference
Cytochalasin BCritical ConcentrationPeak increase at intermediate concentrationsPyrene-actin fluorescence[7]
Cytochalasin DCritical ConcentrationIncreasedSpectrophotometry[8]
Cytochalasin DPolymerization RateInhibited at substoichiometric concentrationsSpectrophotometry[8]

Downstream Signaling Pathways

The disruption of the actin cytoskeleton by this compound has significant consequences for intracellular signaling pathways that are dependent on actin dynamics. Two of the most well-characterized pathways affected are the Rho GTPase and the MRTF-A/SRF signaling cascades.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state. Disruption of the actin cytoskeleton by cytochalasins can interfere with the complex feedback loops that regulate Rho GTPase activity, impacting processes such as cell adhesion, migration, and cytokinesis.

Rho_GTPase_Signaling Extracellular_Signals Extracellular Signals (Growth Factors, etc.) Receptors Surface Receptors Extracellular_Signals->Receptors GEFs GEFs Receptors->GEFs Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Activate Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GTP loading GAPs GAPs Rho_GTP->GAPs Hydrolysis Effectors Downstream Effectors (ROCK, WASp, etc.) Rho_GTP->Effectors GAPs->Rho_GDP Inactivate Actin_Cytoskeleton Actin Cytoskeleton Reorganization Effectors->Actin_Cytoskeleton Cytochalasin_L This compound Cytochalasin_L->Actin_Cytoskeleton Disrupts

Caption: Impact of this compound on the Rho GTPase signaling pathway.

MRTF-A/SRF Signaling

The Myocardin-Related Transcription Factor (MRTF-A) and Serum Response Factor (SRF) pathway is a key mechanotransduction pathway that translates changes in actin dynamics into changes in gene expression. In its inactive state, MRTF-A is sequestered in the cytoplasm through its binding to G-actin. A decrease in the cellular pool of G-actin, as caused by this compound-induced inhibition of polymerization, leads to the translocation of MRTF-A to the nucleus, where it co-activates SRF to drive the transcription of genes involved in cytoskeletal organization and cell motility.

MRTF_SRF_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G_Actin G-Actin MRTF_A_G_Actin MRTF-A : G-Actin (Inactive Complex) G_Actin->MRTF_A_G_Actin Polymerization Polymerization G_Actin->Polymerization MRTF_A_n MRTF-A MRTF_A_G_Actin->MRTF_A_n Translocation (upon G-actin decrease) F_Actin F-Actin Cytochalasin_L This compound Cytochalasin_L->Polymerization Inhibits Polymerization->F_Actin SRF SRF MRTF_A_n->SRF Co-activates Target_Genes Target Gene Transcription SRF->Target_Genes

Caption: Effect of this compound on the MRTF-A/SRF signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with actin filaments.

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in real-time. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.

Methodology:

  • Preparation of Pyrene-labeled Actin: Prepare a stock solution of pyrene-labeled G-actin and determine its concentration and labeling efficiency by measuring absorbance at 290 nm and 344 nm[9].

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing G-actin (typically 1-10% pyrene-labeled) in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).

  • Initiation of Polymerization: Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0) to the reaction mixture.

  • Data Acquisition: Immediately place the cuvette in a fluorometer and record the increase in pyrene (B120774) fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

  • Analysis with this compound: To test the effect of this compound, add varying concentrations of the compound to the reaction mixture before initiating polymerization. Compare the polymerization curves with and without the inhibitor to determine its effect on the rate and extent of polymerization.

Pyrene_Assay_Workflow A Prepare G-Actin (with Pyrene-Actin) B Add this compound (or vehicle) A->B C Initiate Polymerization (add KMEI buffer) B->C D Measure Fluorescence (Ex: 365nm, Em: 407nm) C->D E Analyze Polymerization Kinetics D->E

Caption: Workflow for the Pyrene-Actin Polymerization Assay.

Actin Co-sedimentation Assay

This assay is used to determine the binding of a compound to F-actin. F-actin can be pelleted by ultracentrifugation, and any bound molecules will co-sediment with it.

Methodology:

  • Actin Polymerization: Polymerize G-actin into F-actin by incubation with a polymerization buffer at room temperature for at least 1 hour.

  • Incubation with this compound: Incubate the pre-formed F-actin with varying concentrations of this compound.

  • Ultracentrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for a sufficient time to pellet the F-actin (e.g., 30-60 minutes).

  • Analysis: Carefully separate the supernatant and the pellet. Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of actin and this compound (if a labeled version is used or an antibody is available) in each fraction. An increase in the amount of this compound in the pellet fraction indicates binding to F-actin.

Cosedimentation_Workflow A Polymerize G-Actin to F-Actin B Incubate F-Actin with This compound A->B C Ultracentrifugation B->C D Separate Supernatant and Pellet C->D E Analyze by SDS-PAGE and Staining D->E

Caption: Workflow for the Actin Co-sedimentation Assay.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments near a glass surface, providing high-resolution data on filament dynamics.

Methodology:

  • Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip. Coat the surface with a molecule that promotes actin filament attachment, such as N-ethylmaleimide (NEM)-modified myosin.

  • Actin Labeling: Use fluorescently labeled actin monomers (e.g., with Alexa Fluor dyes) mixed with unlabeled actin.

  • Reaction Mixture: Prepare a reaction mixture containing the labeled G-actin, ATP, and an oxygen scavenging system in a TIRF buffer.

  • Imaging: Introduce the reaction mixture into the flow cell and image the polymerization of individual actin filaments using a TIRF microscope.

  • Analysis with this compound: To study the effect of this compound, add it to the reaction mixture and observe its impact on filament elongation, shortening, and nucleation in real-time.

TIRF_Workflow A Prepare Flow Cell (NEM-myosin coated) B Prepare Labeled G-Actin A->B C Introduce Reaction Mix (+/- this compound) into Flow Cell B->C D Image with TIRF Microscope C->D E Analyze Single Filament Dynamics D->E

Caption: Workflow for TIRF Microscopy of Actin Dynamics.

Conclusion

This compound is a potent inhibitor of actin filament dynamics, acting primarily by capping the barbed end of F-actin and preventing its elongation. This disruption of the actin cytoskeleton has far-reaching consequences for cellular function, impacting key signaling pathways such as the Rho GTPase and MRTF-A/SRF cascades. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate interactions of this compound with the actin cytoskeleton and to explore its potential applications in various fields of biomedical research. Further studies focusing on the specific binding kinetics and in vivo effects of this compound will be crucial for a complete understanding of its biological activity.

References

Cytochalasin L: A Technical Guide to its Inhibition of Actin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin L belongs to the cytochalasan family of fungal metabolites, potent inhibitors of actin polymerization. This technical guide delineates the molecular mechanism by which this compound and its congeners disrupt actin dynamics, a process fundamental to cell motility, division, and morphology. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-studied mechanisms of closely related compounds, such as Cytochalasin B and D, to provide a comprehensive overview. The primary inhibitory action of cytochalasans is the high-affinity binding to the barbed (fast-growing) end of filamentous actin (F-actin), effectively capping the filament and preventing the addition of new actin monomers.[1][2] This guide further presents detailed experimental protocols for key assays used to characterize actin polymerization inhibitors and provides visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Barbed-End Capping

The prevailing model for the inhibitory action of cytochalasans on actin polymerization is through their specific interaction with the barbed end of F-actin.[1][2] This interaction has several key consequences for actin dynamics:

  • Inhibition of Monomer Addition: By binding to the barbed end, cytochalasans physically obstruct the binding of globular actin (G-actin) monomers, thereby halting filament elongation at this fast-growing end.[1][2]

  • Filament Capping: This binding effectively "caps" the actin filament, preventing both the association and dissociation of actin subunits at the barbed end.[3]

  • Apparent Increase in Critical Concentration: By blocking polymerization at the barbed end, the equilibrium between G-actin and F-actin is shifted, leading to an apparent increase in the critical concentration required for net polymerization.[4]

  • Disruption of Higher-Order Structures: At higher concentrations, some cytochalasans have been observed to induce the severing of actin filaments and disrupt the organization of the actin cytoskeleton, leading to the formation of actin aggregates.[5]

The binding affinity of cytochalasans to the barbed end of F-actin is typically in the nanomolar range, making them highly potent inhibitors.[3] In contrast, their affinity for G-actin is significantly lower, generally in the micromolar range.[3][6]

Signaling Pathway Diagram

Cytochalasin_Actin_Interaction cluster_actin Actin Dynamics cluster_cytochalasin Inhibitory Action G_Actin G-Actin (Monomer) F_Actin_Barbed F-Actin (Filament) Barbed End (+) G_Actin->F_Actin_Barbed Polymerization F_Actin_Barbed->G_Actin Depolymerization F_Actin_Pointed Pointed End (-) Cytochalasin_L This compound Cytochalasin_L->F_Actin_Barbed High-Affinity Binding (Capping)

Caption: Mechanism of this compound binding to the F-actin barbed end.

Quantitative Analysis of Actin Polymerization Inhibition

While specific binding affinities and inhibitory concentrations for this compound are not extensively documented, the following table presents representative data for the well-characterized Cytochalasin D to illustrate the typical potency of this class of compounds.

CompoundParameterValueAssay ConditionReference
Cytochalasin D Kd (F-actin)≈ 2 nMVaries by study[3]
Kd (G-actin)≈ 2–20 µMDependent on divalent cations[3][6]
K1/2 for inhibition4.1 nMTIRF microscopy depolymerization assay[7]
IC502.36 µMCytotoxicity in human MRC5 cells (72h)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of inhibitors like this compound on actin polymerization.

Pyrene-Actin Polymerization Assay

This is a widely used fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.

Principle: Globular actin (G-actin) labeled with pyrene (B120774) exhibits low fluorescence. Upon polymerization into filamentous actin (F-actin), the fluorescence of the pyrene probe increases significantly. This change in fluorescence is directly proportional to the amount of polymerized actin.

Protocol:

  • Preparation of Pyrene-Labeled G-Actin:

    • Dialyze purified G-actin against a low ionic strength buffer (G-buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).[8]

    • Incubate the G-actin with a 5- to 10-fold molar excess of N-(1-pyrene) iodoacetamide (B48618) overnight at 4°C in the dark.[9]

    • Stop the labeling reaction and remove excess pyrene dye by gel filtration or dialysis.

    • Determine the concentration and labeling efficiency by measuring absorbance at 290 nm and 344 nm.[9]

  • Polymerization Assay:

    • Prepare a reaction mixture containing unlabeled G-actin "doped" with a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

    • Add this compound (or other inhibitors) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

    • Initiate polymerization by adding a 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

    • Immediately begin monitoring the fluorescence intensity in a fluorometer with excitation at ~365 nm and emission at ~407 nm.[8] Record data at regular intervals until the fluorescence signal plateaus.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • The initial slope of the curve represents the rate of polymerization. The final plateau fluorescence is proportional to the total amount of F-actin at steady state.

    • Compare the rates and extents of polymerization in the presence of this compound to the control to determine its inhibitory effect.

Actin Co-sedimentation Assay

This assay is used to determine the binding of a substance to F-actin.

Principle: F-actin is a large polymer that can be pelleted by high-speed centrifugation. If a compound binds to F-actin, it will co-sediment with the actin filaments and be found in the pellet.

Protocol:

  • Preparation of F-Actin:

    • Polymerize G-actin by incubation with a polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP) for at least 1 hour at room temperature.[10]

  • Binding and Sedimentation:

    • Incubate the pre-formed F-actin with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature.

    • Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the F-actin.[10]

    • Carefully separate the supernatant from the pellet.

  • Analysis:

    • Resuspend the pellet in a volume of buffer equal to the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting (if an antibody to the compound is available).

    • The presence of this compound in the pellet fraction indicates binding to F-actin.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments and their dynamics in real-time.

Principle: An evanescent wave of laser light excites fluorescently labeled molecules only in a very thin layer near the coverslip surface. This dramatically reduces background fluorescence, enabling the imaging of single actin filaments.

Protocol:

  • Preparation of Labeled Actin and Flow Chamber:

    • Label a fraction of G-actin with a fluorescent dye (e.g., Alexa Fluor 488).

    • Prepare a flow chamber by coating a coverslip with a molecule that promotes actin filament attachment, such as N-ethylmaleimide (NEM)-inactivated myosin, followed by blocking with BSA.[11]

  • Imaging Polymerization:

    • Prepare a reaction mixture containing fluorescently labeled G-actin, unlabeled G-actin, and this compound at the desired concentration in a polymerization-permissive buffer.

    • Introduce the reaction mixture into the flow chamber.

    • Image the growing actin filaments using a TIRF microscope, capturing images at regular time intervals.[11]

  • Data Analysis:

    • Measure the length of individual actin filaments over time to determine the elongation rate at the barbed and pointed ends.

    • Compare the elongation rates in the presence and absence of this compound to quantify its effect on filament growth.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Purify_Actin Purify G-Actin Label_Actin Fluorescently Label G-Actin (for Pyrene Assay & TIRF) Purify_Actin->Label_Actin Cosedimentation_Assay Actin Co-sedimentation Assay Purify_Actin->Cosedimentation_Assay Pyrene_Assay Pyrene-Actin Polymerization Assay Label_Actin->Pyrene_Assay TIRF_Microscopy TIRF Microscopy Label_Actin->TIRF_Microscopy Prepare_Inhibitor Prepare this compound Stock Prepare_Inhibitor->Pyrene_Assay Prepare_Inhibitor->Cosedimentation_Assay Prepare_Inhibitor->TIRF_Microscopy Kinetics Polymerization Kinetics (Rate, Extent) Pyrene_Assay->Kinetics Binding Binding to F-Actin (Pellet vs. Supernatant) Cosedimentation_Assay->Binding Filament_Dynamics Single Filament Elongation Rates TIRF_Microscopy->Filament_Dynamics

References

The Biological Activity of Cytochalasin L in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin L is a member of the cytochalasan family, a group of fungal metabolites known for their potent effects on the actin cytoskeleton.[1] These compounds are invaluable tools in cell biology for studying processes involving actin dynamics and are also investigated for their therapeutic potential, particularly in oncology.[2] This technical guide provides an in-depth overview of the biological activity of this compound in cells, including its mechanism of action, expected quantitative effects based on related compounds, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Actin Polymerization

The primary mechanism of action for all cytochalasins, including this compound, is the disruption of actin filament dynamics.[1] Cytochalasins bind to the fast-growing barbed end (+ end) of filamentous actin (F-actin).[1] This binding action physically blocks the addition of new actin monomers to the filament, thereby inhibiting polymerization.[3] This capping of the F-actin leads to a net depolymerization of existing actin filaments, resulting in significant changes to cell morphology, motility, and division.[1][4]

The following diagram illustrates the fundamental mechanism of this compound's interaction with actin filaments.

Cytochalasin_L_Mechanism cluster_actin Actin Dynamics G-actin G-actin (Monomer) F-actin Pointed End (-) F-actin Filament Barbed End (+) G-actin->F-actin:f2 Polymerization Blocked_Polymerization G-actin->Blocked_Polymerization Inhibited F-actin:f0->G-actin Depolymerization This compound This compound This compound->F-actin:f2 Binds to Barbed End

Caption: Mechanism of this compound-mediated inhibition of actin polymerization.

Quantitative Biological Activity

Direct quantitative data, such as IC50 values for this compound, is not extensively available in the public literature. However, comparative studies of the cytochalasan family have provided valuable insights into its relative potency. A key finding is that the enlargement of the macrocyclic ring from a 13 to a 14-membered ring, as is the case for Cytochalasin K and L, does not significantly impact their biological activity compared to other members of the family.[5] Therefore, the cytotoxic and antiproliferative activities of this compound are expected to be in a similar range to those of the well-characterized Cytochalasin B and D.

The following table summarizes the IC50 values for Cytochalasin B and D in various cancer cell lines to provide a reference for the expected potency of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Cytochalasin BL929Mouse Fibrosarcoma1.3[6]
Cytochalasin BM109cMouse Lung Carcinoma3[2]
Cytochalasin BP388/ADRMouse Leukemia (Resistant)~30[2]
Cytochalasin BB16BL6Mouse Melanoma~30[2]
Cytochalasin DVariousNot SpecifiedLow concentrations (0.2 µM) needed to prevent membrane ruffling.[1]

Downstream Signaling Effects

The disruption of the actin cytoskeleton by this compound has widespread, indirect consequences on numerous cellular signaling pathways. The actin network serves as a scaffold for many signaling proteins and is integral to processes like endocytosis and receptor trafficking. Therefore, by altering actin dynamics, this compound can influence:

  • Cell Adhesion and Migration: Disruption of focal adhesions and lamellipodia formation.[1]

  • Cell Cycle Progression: Inhibition of cytokinesis, leading to the formation of multinucleated cells.[4]

  • Apoptosis: Induction of programmed cell death in some cell types.[1]

  • Signal Transduction Cascades: Alterations in pathways that are mechanosensitive or dependent on cytoskeletal integrity, such as those involving Rho family GTPases, MAP kinases, and paxillin.[7]

The following diagram illustrates the relationship between the primary action of this compound and its downstream cellular consequences.

Downstream_Effects This compound This compound Actin_Polymerization Inhibition of Actin Polymerization This compound->Actin_Polymerization Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin_Polymerization->Cytoskeleton_Disruption Cell_Morphology Altered Cell Morphology Cytoskeleton_Disruption->Cell_Morphology Cell_Motility Inhibited Cell Motility Cytoskeleton_Disruption->Cell_Motility Cytokinesis Blocked Cytokinesis Cytoskeleton_Disruption->Cytokinesis Signaling_Pathways Disrupted Signaling (e.g., Rho, MAPK) Cytoskeleton_Disruption->Signaling_Pathways

Caption: Logical flow from this compound's primary action to downstream cellular effects.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound in cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualization of the Actin Cytoskeleton (Phalloidin Staining)

This protocol allows for the direct visualization of the effects of this compound on the F-actin network.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips with the desired concentration of this compound (e.g., 1-10 µM) and a vehicle control for a specified time (e.g., 30-60 minutes).

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate with fluorescently-conjugated phalloidin (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.

The following diagram outlines a typical workflow for these experiments.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Cell_Culture Culture Target Cells Treatment Treat Cells with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation MTT_Assay MTT Assay for Viability/Cytotoxicity Incubation->MTT_Assay Phalloidin_Staining Phalloidin Staining for Actin Visualization Incubation->Phalloidin_Staining Data_Analysis Data Acquisition and Analysis MTT_Assay->Data_Analysis Phalloidin_Staining->Data_Analysis

Caption: General experimental workflow for assessing this compound activity.

Conclusion

This compound is a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells. While specific quantitative data for this compound remains sparse in the literature, its biological activity is comparable to other well-studied cytochalasans, making them useful surrogates for estimating its potency. The experimental protocols provided in this guide offer robust methods for characterizing the effects of this compound on cell viability and actin cytoskeleton integrity. The continued study of this compound and its analogs will further elucidate the intricate roles of the actin cytoskeleton in cellular function and may lead to the development of novel therapeutic agents.

References

Cytochalasin L: A Technical Guide to its Effects on Cell Morphology and Division

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites widely recognized for their ability to disrupt the actin cytoskeleton.[1] By binding to actin filaments, they potently inhibit the polymerization and elongation of these critical cellular structures.[1][2] This interference with actin dynamics leads to a cascade of effects, profoundly altering cell morphology, inhibiting cell division, and in some cases, inducing apoptosis.[1] Among this class of molecules, Cytochalasin L has been a subject of study, particularly in understanding structure-activity relationships within the cytochalasan family.[3] This technical guide provides an in-depth overview of the effects of this compound on cell morphology and division, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows. While specific data for this compound can be limited, this guide will draw comparisons with other well-characterized cytochalasins to provide a comprehensive understanding.

Core Mechanism of Action: Inhibition of Actin Polymerization

Cytochalasins exert their primary effect by interacting with actin filaments. They are known to bind to the fast-growing barbed (+) ends of F-actin, effectively capping the filament and preventing the addition of new actin monomers.[1][4] This action blocks both the assembly and disassembly of actin filaments from the capped end.[1] This disruption of actin treadmilling is a key aspect of their mechanism. Some cytochalasins, like Cytochalasin D, have also been shown to stimulate ATP hydrolysis in G-actin dimers, further inhibiting the formation of viable microfilaments.[4]

cluster_0 Actin Polymerization cluster_1 Effect of this compound G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Capped F-actin Capped F-actin G-actin->Capped F-actin Elongation Blocked This compound This compound This compound->F-actin Binds to barbed (+) end

Mechanism of actin polymerization inhibition by this compound.

Effects on Cell Morphology

The disruption of the actin cytoskeleton by this compound and other cytochalasins leads to dramatic changes in cell morphology. The actin network is crucial for maintaining cell shape, adhesion, and motility.[5]

Key Morphological Changes:
  • Loss of Stress Fibers: Stress fibers, which are bundles of actin filaments, are rapidly disassembled in the presence of cytochalasins.[3]

  • Cell Rounding: Due to the collapse of the actin cytoskeleton, cells lose their typical spread-out shape and become rounded.[6]

  • Arborization: In some cell types, treatment with cytochalasins can lead to a star-like or "arborized" appearance.[3]

  • Inhibition of Cell Motility: Processes dependent on actin dynamics, such as lamellipodia and filopodia formation, are inhibited, leading to a cessation of cell migration.[1][7]

CytochalasinEffective Concentration (Actin Disruption)Key Morphological EffectsReference
Cytochalasin B 0.5 - 10 µMInhibition of actin polymerization, cell rounding, loss of stress fibers.[8]
Cytochalasin D 0.2 - 2 µMPotent inhibition of actin polymerization, disassembly of stress fibers, actin aggregation.[8][9]
This compound Not explicitly defined, but bioactiveEnlarging the macrocyclic ring (as in this compound) has been shown to have no significant impact on bioactivity compared to other cytochalasins.[3]

Effects on Cell Division

Cytochalasins have a profound impact on cell division, specifically targeting cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells.

Inhibition of Cytokinesis:

Cytokinesis is dependent on the formation and constriction of a contractile ring, which is primarily composed of actin and myosin II filaments.[10] By preventing the polymerization and organization of actin filaments, cytochalasins inhibit the formation and function of this contractile ring.[10][11] This leads to a failure of cytoplasmic division, while nuclear division (mitosis) may proceed unaffected.[10] The result is the formation of large, multinucleated cells.[12][13]

Mitosis Mitosis Contractile Ring Formation Contractile Ring Formation Mitosis->Contractile Ring Formation Cytokinesis Cytokinesis Contractile Ring Formation->Cytokinesis Two Daughter Cells Two Daughter Cells Cytokinesis->Two Daughter Cells Multinucleated Cell Multinucleated Cell Cytokinesis->Multinucleated Cell Fails This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Contractile Ring Formation

Inhibition of cytokinesis by this compound.

Experimental Protocols

To study the effects of this compound on cell morphology and division, a variety of experimental techniques can be employed.

Protocol 1: Visualization of F-Actin Cytoskeleton using Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of filamentous actin and the effects of cytochalasins on its organization.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells with PBS and then incubate with a solution of fluorescently-conjugated phalloidin in PBS for 20-30 minutes at room temperature, protected from light.

  • Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

Cell Culture Cell Culture Treatment Treat with this compound Cell Culture->Treatment Fixation Fix with PFA Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Staining Stain with Phalloidin and DAPI Permeabilization->Staining Imaging Fluorescence Microscopy Staining->Imaging

Workflow for F-actin visualization.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the proportion of cells in different phases of the cell cycle and to identify the accumulation of multinucleated cells.

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Cells with a DNA content of 2N are in G0/G1, those with a DNA content between 2N and 4N are in S phase, and those with a 4N DNA content are in G2/M. Multinucleated cells will have a DNA content of >4N.

Signaling Pathways

The effects of cytochalasins are primarily a direct consequence of actin cytoskeleton disruption. However, this can have downstream effects on various signaling pathways that are dependent on a functional actin network. For instance, actin dynamics are crucial for the function of certain membrane channels and transporters.[3] The disruption of the actin cytoskeleton can also impact signaling cascades involved in cell adhesion and mechanotransduction.

Conclusion

This compound, as a member of the cytochalasan family, is a potent inhibitor of actin polymerization. Its effects on cell morphology are characterized by a collapse of the actin cytoskeleton, leading to cell rounding and loss of adhesion. Its impact on cell division is marked by the inhibition of cytokinesis, resulting in the formation of multinucleated cells. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these effects. A thorough understanding of the cellular consequences of treatment with this compound is crucial for its application as a research tool and for the development of novel therapeutics targeting the actin cytoskeleton.

References

Unveiling the Primary Cellular Targets of Cytochalasin L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin L is a member of the cytochalasan family of fungal metabolites, a group of compounds renowned for their potent effects on the eukaryotic cytoskeleton. Understanding the precise cellular targets and the mechanisms of action of this compound is crucial for its application as a research tool and for exploring its potential therapeutic applications. This technical guide provides an in-depth overview of the primary cellular targets of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and affected signaling pathways.

Primary Cellular Target: Actin

The primary and most well-characterized cellular target of this compound and other cytochalasans is actin , a ubiquitous and highly conserved protein that is a fundamental component of the eukaryotic cytoskeleton.[1] Specifically, cytochalasans bind to the barbed (plus) end of filamentous actin (F-actin) .[1] This interaction effectively "caps" the growing end of the filament, inhibiting both the association and dissociation of actin monomers.[1] Consequently, this disruption of actin dynamics leads to significant alterations in cell morphology, motility, division, and other actin-dependent cellular processes.

While this compound belongs to this family of actin-targeting compounds, specific quantitative data on its binding affinity and inhibitory concentrations are not as readily available as for some of its more extensively studied analogs, such as Cytochalasin B and D. However, comparative studies of various cytochalasans provide valuable insights into its likely potency. One study noted that enlarging the macrocyclic ring from a 13- to a 14-membered ring, a structural feature of this compound, did not significantly impact its bioactivity when compared to other cytochalasans.[2]

Quantitative Data on Cytochalasan-Actin Interaction

To provide a quantitative context for the interaction of cytochalasans with actin, the following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for the well-studied Cytochalasin D. These values serve as a reference for the expected potency of this compound.

CompoundParameterValueCell/SystemReference
Cytochalasin DIC502.36 μMHuman MRC5 cells (cytotoxicity)[3]

Mechanism of Action: Inhibition of Actin Polymerization

This compound exerts its effects by interfering with the dynamic process of actin polymerization, which is essential for the formation and maintenance of the actin cytoskeleton. The binding of this compound to the barbed end of F-actin has two main consequences:

  • Inhibition of Elongation: It physically blocks the addition of new ATP-G-actin monomers to the growing filament end.

  • Inhibition of Depolymerization: It also prevents the dissociation of actin monomers from the barbed end.

This dual effect leads to a net disruption of the steady-state dynamics of actin filaments, resulting in changes to the cellular actin network.

This compound Mechanism of Action cluster_0 Actin Dynamics cluster_1 This compound Interaction G-actin G-actin (Monomer) F-actin F-actin (Filament) G-actin->F-actin Polymerization (Barbed End) Capped F-actin Capped F-actin G-actin->Capped F-actin Inhibits Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->F-actin Binds to Barbed End Capped F-actin->G-actin Inhibits Depolymerization

Mechanism of this compound on actin polymerization.

Experimental Protocols

Characterizing the interaction of this compound with actin and its effects on the cellular cytoskeleton involves a variety of in vitro and in cellulo assays. Below are detailed methodologies for key experiments.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay measures the rate of actin polymerization in the presence of an inhibitor by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the hydrophobic environment of F-actin.

Materials:

  • Monomeric pyrene-labeled actin

  • Unlabeled G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Prepare a G-actin solution by mixing unlabeled and pyrene-labeled actin to the desired concentration (e.g., 2-4 µM with 5-10% pyrene-labeled actin) in G-buffer on ice.

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells of the microplate.

  • Initiate polymerization by adding the Polymerization Buffer (1x final concentration) to the G-actin solution and immediately pipette the mixture into the wells containing this compound.

  • Immediately begin monitoring the fluorescence intensity over time at room temperature.

  • Plot fluorescence intensity versus time to obtain polymerization curves. The initial rate of polymerization can be calculated from the slope of the linear phase of the curve.

  • Determine the IC50 value by plotting the initial polymerization rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[4]

Actin Polymerization Assay Workflow cluster_workflow Experimental Workflow start Prepare Pyrene-labeled G-actin Solution step1 Aliquot this compound and controls into plate start->step1 step2 Initiate Polymerization (add Polymerization Buffer) step1->step2 step3 Monitor Fluorescence (Kinetic Read) step2->step3 step4 Analyze Data: - Plot Fluorescence vs. Time - Calculate Initial Rates - Determine IC50 step3->step4

Workflow for the in vitro actin polymerization assay.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton in cultured cells.

Materials:

  • Adherent cells (e.g., fibroblasts, epithelial cells)

  • Glass coverslips

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., conjugated to Alexa Fluor 488 or Rhodamine)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 30 minutes to several hours).

  • Wash the cells with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS (often with 1% BSA to block non-specific binding) for 20-60 minutes at room temperature, protected from light.

  • (Optional) Incubate with DAPI or Hoechst stain for 5-10 minutes to visualize the nuclei.

  • Wash the cells extensively with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.[5][6]

Impact on Cellular Signaling Pathways

Disruption of the actin cytoskeleton by this compound has profound effects on numerous cellular signaling pathways. The actin cytoskeleton serves as a scaffold for many signaling molecules and is intricately linked to pathways that control cell proliferation, survival, migration, and morphology.

A key set of signaling molecules affected by actin dynamics are the Rho family of small GTPases , including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton.[7] The interplay is bidirectional: Rho GTPases regulate actin organization, and in turn, the state of the actin cytoskeleton can influence Rho GTPase activity and downstream signaling.

By disrupting actin filaments, this compound can interfere with the proper localization and function of Rho GTPases and their effectors, leading to a cascade of downstream effects. For example, the formation of stress fibers, which is dependent on RhoA activity, is disrupted by cytochalasans. Similarly, lamellipodia and filopodia formation, regulated by Rac1 and Cdc42 respectively, are also inhibited.[7]

Signaling Pathway cluster_pathway Impact on Rho GTPase Signaling Extracellular Signals Extracellular Signals Rho GTPases Rho GTPases (RhoA, Rac1, Cdc42) Extracellular Signals->Rho GTPases Actin Polymerization Actin Polymerization & Cytoskeleton Organization Rho GTPases->Actin Polymerization Cellular Responses Cellular Responses (Migration, Adhesion, Proliferation) Actin Polymerization->Cellular Responses This compound This compound This compound->Actin Polymerization Inhibits

Impact of this compound on Rho GTPase signaling.

Conclusion

The primary cellular target of this compound is actin, and its mechanism of action involves the inhibition of actin polymerization by capping the barbed end of F-actin. While specific quantitative data for this compound remains to be fully elucidated, the extensive research on other cytochalasans provides a strong framework for understanding its biological effects. The experimental protocols detailed in this guide offer robust methods for investigating the impact of this compound on actin dynamics and cellular processes. Further research, particularly quantitative proteomics and detailed signaling studies, will be invaluable in fully delineating the intricate cellular consequences of this compound treatment.

References

Methodological & Application

Cytochalasin L: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] By binding to the barbed, fast-growing ends of actin filaments, they effectively block the assembly and disassembly of actin monomers, leading to disruptions in the cytoskeleton.[1] This interference with a fundamental cellular process makes cytochalasins valuable tools for studying a wide range of cellular functions, including cell motility, division, and apoptosis.[1][2] Furthermore, their ability to preferentially damage malignant cells has positioned them as potential candidates for cancer chemotherapy.[2]

Cytochalasin L, a specific congener in this class, is of interest for its potential biological activities. These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its effects on cell viability, apoptosis, and the actin cytoskeleton. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for other well-characterized cytochalasins and can be adapted for the investigation of this compound.

Mechanism of Action

Cytochalasins, including this compound, exert their primary effect by disrupting actin filament dynamics. This process is crucial for maintaining cell structure, facilitating movement, and enabling cell division. The binding of cytochalasins to the growing ends of actin filaments prevents the addition of new actin monomers, thereby inhibiting polymerization.[1] This can lead to a variety of downstream cellular effects, including changes in cell morphology, induction of cell cycle arrest, and ultimately, apoptosis.[1][2] Studies with other cytochalasins, such as Cytochalasin B, have shown that this can trigger the mitochondrial apoptotic pathway.[3]

Data Presentation

Due to the limited availability of specific IC50 values for this compound in various cancer cell lines, the following table presents illustrative data for other cytochalasins to provide a reference for expected potency. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise IC50 of this compound in their cell lines of interest.

Table 1: Illustrative Cytotoxicity of Cytochalasins in Human Cancer Cell Lines

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
Cytochalasin BHeLa (Cervical Cancer)WST-8Not Specified7.9[3]
Cytochalasin DHT-29 (Colon Cancer)Not Specified1 (for actin disruption)~2.0 (effective concentration)
Cytochalasin DMDCK (Canine Kidney)TER1~4.0 (effective concentration)

Note: The effective concentrations listed for Cytochalasin D refer to the concentration required to observe significant actin disruption, not necessarily cell death.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 to 100 µM is recommended for initial experiments.

    • Remove the medium from the wells and add 100 µL of the this compound working solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection of apoptotic cells by flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis (e.g., 24-48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol 4: Visualization of the Actin Cytoskeleton

This protocol uses fluorescently labeled phalloidin (B8060827) to visualize F-actin in treated cells.

Materials:

  • Cells grown on coverslips

  • This compound working solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with this compound at various concentrations for a short duration (e.g., 30 minutes to 2 hours) to observe effects on the actin cytoskeleton.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Dilute fluorescent phalloidin in PBS according to the manufacturer's instructions.

    • Incubate the coverslips with the phalloidin solution for 20-30 minutes at room temperature in the dark.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working cell_culture Seed and Culture Cells treatment Treat Cells with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis actin Actin Staining (Phalloidin) treatment->actin ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant morphology Analyze Actin Morphology actin->morphology

Caption: Experimental workflow for studying this compound.

signaling_pathway cluster_actin Actin Dynamics cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Mitochondrial Apoptosis Pathway Cytochalasin_L This compound Actin Actin Filaments Cytochalasin_L->Actin Polymerization Polymerization Inhibition Actin->Polymerization blocks Morphology Altered Cell Morphology Polymerization->Morphology Cycle Cell Cycle Arrest Polymerization->Cycle Apoptosis Apoptosis Induction Polymerization->Apoptosis Mitochondria Mitochondria Apoptosis->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Cell_Death Programmed Cell Death Caspases->Cell_Death

Caption: Proposed signaling pathway of this compound.

References

Preparation of Cytochalasan L Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Cytochalasan L, a member of the cytochalasin family of fungal metabolites known to interfere with actin filament dynamics. Due to the limited availability of specific solubility data for Cytochalasan L, this protocol is based on established methods for closely related cytochalasins, such as Cytochalasin B and D. It is intended to serve as a comprehensive guide for researchers in various fields, including cell biology, cancer research, and drug development.

Introduction

Cytochalasans are a group of cell-permeable mycotoxins that potently inhibit actin polymerization.[1] By binding to the barbed end of actin filaments, they disrupt crucial cellular processes such as cell division, motility, and morphogenesis.[1] Cytochalasan L, a specific member of this family, is an area of active research. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps, safety precautions, and storage conditions for preparing a Cytochalasan L stock solution.

Materials and Equipment

Reagents
  • Cytochalasan L (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Ethanol, absolute (optional solvent)

Equipment
  • Analytical balance

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Pipettes and sterile, disposable pipette tips

  • Sterile microcentrifuge tubes or cryovials

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Quantitative Data Summary

ParameterCytochalasan LCytochalasan B (for reference)Cytochalasan D (for reference)
Molecular Weight 547.6 g/mol [1]479.6 g/mol [2]507.6 g/mol [3]
Recommended Solvent DMSODMSO, DMF, Ethanol[4]DMSO, Dichloromethane, Ethanol[5]
Solubility in DMSO Not specified~371 mg/mL[4]~25-100 mg/mL[6][7]
Solubility in Ethanol Not specified~35 mg/mL[4]~5 mg/mL (with gentle warming)[5]
Typical Stock Conc. 1-10 mM10-50 mM1-10 mM
Storage Temperature -20°C[4]-20°C[4]-20°C[7]

Experimental Protocol: Preparation of a 10 mM Cytochalasan L Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Cytochalasan L in DMSO. Researchers should adjust the concentration based on their specific experimental needs and the empirically determined solubility of their particular batch of Cytochalasan L.

Safety Precautions

Cytochalasans are potent toxins and should be handled with extreme care. [4]

  • Work in a well-ventilated area, preferably within a laminar flow hood or biological safety cabinet.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of the powder.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for Cytochalasan L before use.

Procedure
  • Equilibrate: Allow the vial of Cytochalasan L powder to come to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of Cytochalasan L powder. For 1 mL of a 10 mM stock solution, you will need 5.476 mg of Cytochalasan L.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 547.6 g/mol = 0.005476 g = 5.476 mg

  • Dissolving: In a laminar flow hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed Cytochalasan L. For a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary, though it is generally not required for DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[4] When stored properly, cytochalasin solutions in DMSO are generally stable for several months.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for cytochalasins and the workflow for preparing a stock solution.

G General Mechanism of Cytochalasan Action Actin Actin Monomers F_Actin Actin Filament (F-Actin) Actin->F_Actin Polymerization F_Actin->Actin Depolymerization Barbed_End Barbed (+) End Pointed_End Pointed (-) End Cytochalasan Cytochalasan L Cytochalasan->Barbed_End Polymerization Polymerization Inhibition Inhibition Depolymerization Depolymerization

Caption: General mechanism of cytochalasan action on actin filaments.

G Cytochalasan L Stock Solution Preparation Workflow Start Start Weigh Weigh Cytochalasan L Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing Cytochalasan L stock solution.

References

Optimal Working Concentration of Cytochalasin L for a Range of Cellular Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochalasin L is a member of the cytochalasan family of fungal metabolites that are potent inhibitors of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, this compound effectively blocks the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This interference with a fundamental component of the cellular architecture has profound effects on a multitude of cellular processes, including cell motility, division, morphology, and intracellular transport. These properties make this compound a valuable tool for researchers in cell biology, cancer research, and drug development.

This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of this compound for their specific experimental needs. While specific quantitative data for this compound is limited in publicly available literature, its bioactivity is known to be comparable to other well-characterized cytochalasins, such as Cytochalasin D, due to structural similarities. Therefore, the concentration ranges and protocols provided herein are based on this established understanding and data from closely related analogs.

Data Presentation: Working Concentrations of Cytochalasins

The optimal working concentration of this compound is highly dependent on the cell type, cell density, and the specific biological process being investigated. The following table summarizes effective concentration ranges of closely related cytochalasins for various cellular effects. Researchers should use these ranges as a starting point for their own optimization experiments with this compound.

Cytochalasin AnalogCell TypeApplication/EffectEffective Concentration RangeReference
Cytochalasin DChicken Embryo Fibroblasts (CEF)Visible disruption of actin cytoskeleton20 nM - 2 µM[1]
Cytochalasin DHT-29, Caco-2, HeLa, HEp-2Modulation of bacterial internalization1.0 µg/mL[2]
Cytochalasin DMDCK epithelial cellsAlteration of tight junction permeability2 µg/mL - 20 µg/mL
Cytochalasin BVariousInhibition of actin polymerization2x10⁻⁷ M (half-maximal inhibition)
Cytochalasin DVariousInhibition of actin polymerization10⁻⁸ M (half-maximal inhibition)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 507.6 g/mol (similar to Cytochalasin D), dissolve 5.076 mg in 1 mL of DMSO.[4]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For instance, to prepare a 1 µM working solution from a 1 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).[4]

    • Important: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Protocol 2: Visualization of Actin Cytoskeleton Disruption using Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of the effects of this compound on the filamentous actin (F-actin) cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.[4]

  • Cell Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 30 minutes to 2 hours).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[3]

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Mandatory Visualizations

Signaling Pathway of this compound

CytochalasinL_Pathway cluster_actin_dynamics Actin Dynamics CytoL This compound ActinMonomer G-Actin (Monomer) BarbedEnd Barbed (+) End CytoL->BarbedEnd Binds to Polymerization Polymerization CytoL->Polymerization Inhibits ActinMonomer->BarbedEnd Adds to ActinFilament F-Actin (Filament) PointedEnd Pointed (-) End ActinFilament->PointedEnd Dissociates from CellProcesses Cellular Processes (Motility, Division, etc.) ActinFilament->CellProcesses Regulates Depolymerization Depolymerization

Caption: Mechanism of this compound on actin polymerization.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow Start Start: Prepare this compound Stock Solution (in DMSO) PrepareCells Seed Cells for Experiment (e.g., on coverslips) Start->PrepareCells PrepareWorking Prepare Working Solutions (Serial dilutions of this compound) Start->PrepareWorking Treatment Treat Cells with this compound and Vehicle Control PrepareCells->Treatment VehicleControl Prepare Vehicle Control (DMSO at same final concentration) PrepareWorking->Treatment VehicleControl->Treatment Incubation Incubate for Desired Time (e.g., 30 min, 1 hr, 2 hr) Treatment->Incubation Assay Perform Cellular Assay (e.g., Phalloidin Staining) Incubation->Assay Analysis Analyze Results (e.g., Fluorescence Microscopy) Assay->Analysis End Determine Optimal Working Concentration Analysis->End

Caption: Experimental workflow for optimizing this compound concentration.

References

Cytochalasin L: Applications in Cell Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Cytochalasin L belongs to the cytochalasans, a group of fungal metabolites known for their potent effects on the actin cytoskeleton. These compounds are widely utilized as research tools to investigate cellular processes that depend on actin dynamics, such as cell motility, division, and morphology. While extensive research has been conducted on other members of this family, particularly Cytochalasin D and B, specific data on this compound is limited in publicly available scientific literature.

This document provides a comprehensive guide to the application of this compound in cell motility assays. Due to the scarcity of direct research on this compound, the information presented herein is largely based on the well-established mechanisms of action of closely related cytochalasans and general protocols for cell motility assays. Researchers are strongly advised to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions. A comparative study has suggested that the bioactivity of this compound is similar to that of Cytochalasin K, which has a slightly different macrocyclic ring structure.[1]

Mechanism of Action

Cytochalasins exert their biological effects by disrupting the polymerization of actin filaments, a key component of the cytoskeleton essential for cell migration.[2][3] They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers to the growing filament.[2] This action effectively caps (B75204) the filament, leading to a net depolymerization as monomers continue to dissociate from the pointed (slow-growing) end. The disruption of the dynamic equilibrium of actin polymerization and depolymerization leads to the collapse of actin-rich structures crucial for cell movement, such as lamellipodia and filopodia, thereby inhibiting cell motility.[3]

Signaling Pathways

The regulation of the actin cytoskeleton is a complex process involving numerous signaling pathways. Key regulators of actin dynamics that are affected by the action of cytochalasans include the Rho family of small GTPases: RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control the organization of the actin cytoskeleton.

  • RhoA is typically associated with the formation of contractile actin-myosin stress fibers and focal adhesions.

  • Rac1 promotes the formation of lamellipodia and membrane ruffles at the leading edge of migrating cells.

  • Cdc42 is involved in the formation of filopodia, which act as sensory protrusions.

By disrupting actin polymerization, this compound indirectly interferes with the downstream effects of these signaling pathways on the cytoskeleton, leading to an inhibition of directed cell movement.

G cluster_0 Upstream Signaling cluster_1 Rho GTPase Signaling cluster_2 Actin Cytoskeleton cluster_3 Cellular Response Growth Factors Growth Factors Rac1 Rac1 Growth Factors->Rac1 Chemokines Chemokines Cdc42 Cdc42 Chemokines->Cdc42 Extracellular Matrix Extracellular Matrix RhoA RhoA Extracellular Matrix->RhoA Stress Fibers Stress Fibers RhoA->Stress Fibers Lamellipodia Lamellipodia Rac1->Lamellipodia Filopodia Filopodia Cdc42->Filopodia Cell Motility Cell Motility Stress Fibers->Cell Motility Lamellipodia->Cell Motility Filopodia->Cell Motility This compound This compound This compound->Lamellipodia Inhibits (Actin Polymerization) This compound->Filopodia Inhibits (Actin Polymerization)

Fig. 1: Signaling pathways in cell motility affected by this compound.

Quantitative Data

CompoundCell LineAssay TypeConcentrationEffect on Motility
Cytochalasin DEPC2, CP-A, HeLa, Swiss 3T3Migration Assay1 µg/mLSignificant inhibition
Cytochalasin DHT-1080Transwell Migration2 µMInhibition of migration
Cytochalasin DRabbit Aortic Smooth Muscle CellsMicrochemotaxis10⁻⁶ MComplete prevention of migration
Cytochalasin DRabbit Aortic Smooth Muscle CellsMicrochemotaxis10⁻⁷ MDecreased migration
Cytochalasin DMouse Embryonic Fibroblasts (3T3)Wound Healing100 nM>60% reduction in wound closure

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study collective cell migration in vitro.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Wounding and Treatment cluster_2 Day 2 onwards: Imaging and Analysis A Seed cells in a multi-well plate to form a confluent monolayer B Create a 'scratch' in the monolayer with a sterile pipette tip A->B C Wash with PBS to remove detached cells B->C D Add media with this compound (and controls) C->D E Image the scratch at T=0 D->E F Incubate and image at regular intervals (e.g., 6, 12, 24h) E->F G Measure the width or area of the scratch over time F->G

Fig. 2: Experimental workflow for a wound healing assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates (e.g., 12-well or 24-well)

  • Sterile pipette tips (e.g., p200)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation:

    • Once the cells are confluent, gently create a straight scratch across the center of the well using a sterile pipette tip.

  • Washing:

    • Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment:

    • Replace the PBS with fresh culture medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and an untreated control.

  • Imaging:

    • Immediately after adding the treatment, capture images of the scratch in each well. This is the T=0 time point.

    • Place the plate back in the incubator.

    • Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.

  • Analysis:

    • Measure the width or the area of the scratch at each time point for each condition.

    • Calculate the rate of cell migration or the percentage of wound closure.

Transwell Migration Assay (Boyden Chamber Assay)

The transwell migration assay is used to assess the migratory response of cells to a chemoattractant.

G cluster_0 Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation and Analysis A Rehydrate transwell inserts B Prepare cell suspension in serum-free media A->B D Add this compound to the cell suspension B->D C Add chemoattractant to the lower chamber E Seed cells into the upper chamber of the transwell insert C->E D->E F Incubate for a suitable duration (e.g., 12-24h) E->F G Remove non-migrated cells from the top of the membrane F->G H Fix and stain migrated cells on the bottom of the membrane G->H I Count the migrated cells H->I

Fig. 3: Experimental workflow for a transwell migration assay.

Materials:

  • Cells of interest

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant) or a specific chemoattractant

  • Transwell inserts (with appropriate pore size for the cell type) and companion plates

  • This compound stock solution

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727) or paraformaldehyde)

  • Staining solution (e.g., crystal violet or DAPI)

  • Microscope

Protocol:

  • Preparation:

    • Rehydrate the transwell inserts according to the manufacturer's instructions.

    • Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the companion plate.

  • Cell Suspension and Treatment:

    • Prepare a single-cell suspension in serum-free medium.

    • Treat the cells with the desired concentration of this compound (and controls) for a predetermined time before seeding.

  • Seeding:

    • Seed the treated cells into the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate for a duration that allows for sufficient cell migration in the control group (typically 12-24 hours).

  • Removal of Non-migrated Cells:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution.

    • Stain the fixed cells with a suitable stain (e.g., 0.1% crystal violet).

  • Analysis:

    • Wash the inserts to remove excess stain and allow them to dry.

    • Count the number of migrated cells in several random fields of view using a microscope.

    • The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Disclaimer: The provided protocols are general guidelines. Optimization of cell seeding density, this compound concentration, and incubation times is crucial for obtaining reliable and reproducible results.

References

Protocol for Inhibiting Cytokinesis with Cytochalasin L

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cytochalasin L is a cell-permeable mycotoxin that belongs to the cytochalasan family of fungal metabolites. Like other members of this family, this compound functions as a potent inhibitor of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, it effectively blocks the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1] This interference with actin dynamics has profound effects on various cellular processes that are dependent on a functional actin network, including cell motility, morphology, and, most notably, cytokinesis. The inhibition of cytokinesis, the final stage of cell division where the cytoplasm is divided between two daughter cells, results in the formation of multinucleated cells.[2] This characteristic makes this compound a valuable tool for studying the mechanisms of cell division and for potential applications in cancer research where targeting cell proliferation is a key strategy.[3]

Mechanism of Action

Cytokinesis in animal cells is driven by the formation and constriction of a contractile ring, which is primarily composed of actin and myosin II filaments. The assembly and function of this ring are tightly regulated processes. This compound disrupts this process by directly interfering with actin polymerization, a fundamental step in the formation of the contractile ring. By capping the barbed ends of actin filaments, this compound prevents their elongation, leading to a failure in the proper assembly and constriction of the contractile ring.[4] This ultimately results in the inhibition of cytoplasmic division, while nuclear division (mitosis) may still proceed, leading to the accumulation of cells with multiple nuclei.[5]

Applications

  • Study of Cytokinesis: this compound can be used to reversibly arrest cells in the process of cytokinesis, allowing for detailed investigation of the molecular machinery and signaling pathways involved in cell division.[6]

  • Cancer Research: As a potent inhibitor of cell division, this compound and its analogs are investigated for their potential as anticancer agents.[3]

  • Cell Biology Research: It serves as a tool to study the role of the actin cytoskeleton in various other cellular processes such as cell migration, adhesion, and morphology.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables include data for Cytochalasin K, which has been reported to have a similar bioactivity profile due to comparable structural modifications.[2] This information can be used as a starting point for determining the effective concentration of this compound in your specific cell type and assay.

Table 1: Effective Concentrations of Related Cytochalasins for Cytokinesis Inhibition

CompoundCell LineEffective ConcentrationObserved Effect
Cytochalasin K (as a proxy for L)VariousHigher concentration needed compared to other cytochalasinsSimilar phenotype to 19-O-acetylchaetoglobosin A
Cytochalasin BL cellsNot specifiedInhibition of cytokinesis leading to multinucleated cells[7]
Cytochalasin BHuman lymphocytes4 µg/mLBlockage of cytokinesis[8]
Cytochalasin DHeLa, Vero, L, HEp2, MDBK cells0.2-0.5 µg/mLVarious morphological changes and inhibition of cell division[9]

Table 2: IC50 Values of Related Cytochalasins for Inhibition of Actin Polymerization

CompoundAssay ConditionIC50
Cytochalasin Din vitro actin polymerization~25 nM[9]
Cytochalasin BReversible KV1.5 blocker4 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound. It is crucial to handle this compound with appropriate safety precautions, including wearing gloves and working in a well-ventilated area.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of DMSO required to dissolve the this compound powder to a desired stock concentration (e.g., 5 mM). The molecular weight of this compound is 547.64 g/mol .[6]

  • Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Gently vortex or pipette up and down to ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C. The solution should be stable for several months when stored properly.[11]

Protocol 2: Inhibition of Cytokinesis in Adherent Cell Culture

This protocol provides a general procedure for treating adherent cells with this compound to observe the inhibition of cytokinesis. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

  • Adherent cells (e.g., HeLa, U2OS, NIH-3T3)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or coverslips

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Phalloidin (B8060827) conjugated to a fluorescent dye (optional, for actin staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto culture plates or coverslips at a density that allows for individual cell observation and ensures they are in a logarithmic growth phase at the time of treatment.

  • Cell Treatment:

    • On the day of the experiment, prepare the working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.[12]

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow them to proceed through mitosis and attempt cytokinesis. An incubation time of 18-24 hours is often sufficient to observe an accumulation of multinucleated cells.

  • Fixation and Staining:

    • After the incubation period, gently wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with the nuclear stain (e.g., DAPI) to visualize the nuclei. If desired, co-stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton.

  • Microscopy and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of multinucleated cells in the this compound-treated group compared to the vehicle control group. An increase in the proportion of cells with two or more nuclei is indicative of cytokinesis inhibition.

Mandatory Visualizations

Mechanism of this compound in Cytokinesis Inhibition cluster_0 Actin Dynamics cluster_1 Cytokinesis G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization F_Actin->G_Actin Inhibits Elongation Contractile_Ring Contractile Ring (Actin & Myosin II) F_Actin->Contractile_Ring Assembly Cell_Division Successful Cell Division Contractile_Ring->Cell_Division Constriction Multinucleated_Cell Multinucleated Cell (Cytokinesis Failure) Contractile_Ring->Multinucleated_Cell Inhibition Cytochalasin_L This compound Cytochalasin_L->F_Actin Binds to Barbed End

Caption: Mechanism of this compound on actin polymerization and cytokinesis.

Experimental Workflow for Cytokinesis Inhibition start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock prepare_working Prepare Working Solution in Culture Medium prepare_stock->prepare_working seed_cells Seed Adherent Cells on Plates/Coverslips treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for 18-24h treat_cells->incubate fix_stain Fix and Stain Cells (e.g., DAPI for Nuclei) incubate->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy analyze Analyze and Quantify Multinucleated Cells microscopy->analyze end End analyze->end

Caption: Experimental workflow for observing cytokinesis inhibition.

Signaling Pathway

The formation of the contractile ring during cytokinesis is a complex process regulated by a network of signaling pathways. A key regulator is the small GTPase RhoA.[6] Upon activation, RhoA triggers a cascade of events at the cell equator, leading to the assembly of actin filaments and the activation of myosin II, the two core components of the contractile ring.[13]

RhoA Signaling Pathway in Contractile Ring Formation cluster_0 Upstream Regulation cluster_1 Downstream Effectors Ect2 Ect2 (RhoGEF) RhoA_GDP RhoA-GDP (Inactive) Ect2->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) ROCK ROCK (Rho-kinase) RhoA_GTP->ROCK Formins Formins (e.g., mDia) RhoA_GTP->Formins Myosin_II Myosin II Activation ROCK->Myosin_II Phosphorylates Actin_Polymerization Actin Polymerization Formins->Actin_Polymerization Nucleates Contractile_Ring Contractile Ring Assembly & Constriction Myosin_II->Contractile_Ring Actin_Polymerization->Contractile_Ring Cytochalasin_L This compound Cytochalasin_L->Actin_Polymerization Inhibits

Caption: Simplified RhoA signaling pathway in cytokinesis.

References

Investigating Endocytosis and Exocytosis with Cytochalasin L: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin L is a potent, cell-permeable mycotoxin that acts as a powerful inhibitor of actin polymerization. By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1] This property makes this compound and its analogs, such as Cytochalasin D, invaluable tools for investigating a wide range of cellular processes that are dependent on a dynamic actin network, including endocytosis and exocytosis. These processes are fundamental to cellular function, playing critical roles in nutrient uptake, signal transduction, neurotransmission, and hormone secretion. Understanding the intricate involvement of the actin cytoskeleton in vesicle trafficking is crucial for basic research and for the development of novel therapeutics targeting these pathways.

This document provides detailed application notes and experimental protocols for utilizing this compound to study endocytosis and exocytosis. It includes methodologies for visualizing actin disruption, quantifying the effects on vesicle trafficking, and diagrams of the key signaling pathways involved.

Mechanism of Action

Cytochalasins, including this compound, disrupt the actin cytoskeleton by capping the fast-growing (barbed) end of actin filaments. This action prevents the elongation of actin filaments and can lead to their net depolymerization. The disruption of the cortical actin network, a dense meshwork of actin filaments beneath the plasma membrane, has profound effects on both endocytosis and exocytosis. In many cell types, the cortical actin acts as a barrier, and its disassembly can facilitate the access of vesicles to the plasma membrane for exocytosis.[2] Conversely, actin dynamics are often essential for the formation and internalization of endocytic vesicles.[3]

Data Presentation: Effects of this compound on Endocytosis and Exocytosis

The following tables summarize the expected quantitative effects of this compound on endocytosis and exocytosis, based on studies using similar actin-disrupting agents like Cytochalasin D. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

Table 1: Quantitative Effects of this compound on Endocytosis

ParameterAssay TypeExpected Effect of this compoundTypical Concentration Range (for Cytochalasin D)Reference
Transferrin UptakeFluorescence Microscopy/Flow CytometryInhibition of clathrin-mediated endocytosis1-10 µM[4]
Fluid-Phase Endocytosis (e.g., Dextran uptake)Fluorescence MicroscopyInhibition2 µM[5]
Receptor Internalization (e.g., GPCRs)ELISA, Radioligand Binding AssayInhibition1-5 µM[6]
PhagocytosisMicroscopy-based particle uptake assayStrong Inhibition0.5-5 µM[7]

Table 2: Quantitative Effects of this compound on Exocytosis

ParameterAssay TypeExpected Effect of this compoundTypical Concentration Range (for Cytochalasin D)Reference
Stimulated Secretion (e.g., neurotransmitters, hormones)Amperometry, ELISA, RadioimmunoassayEnhancement in some cell types1-10 µM[8]
Granule Fusion EventsTotal Internal Reflection Fluorescence Microscopy (TIRFM)Increased frequency5-10 µM[9]
Constitutive SecretionPulse-chase labeling, Surface protein expressionVariable, can be inhibited or unaffected1-5 µM[2]

Experimental Protocols

Protocol 1: Visualization of Actin Cytoskeleton Disruption by this compound

Objective: To visually confirm the disruptive effect of this compound on the actin cytoskeleton in cultured cells.

Materials:

  • Cultured cells grown on glass coverslips

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Prepare working concentrations of this compound in pre-warmed cell culture medium. A typical starting concentration range, based on Cytochalasin D, is 1-10 µM.[10] Include a DMSO-only vehicle control.

  • Remove the culture medium and add the this compound-containing medium or control medium to the cells.

  • Incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with a solution of fluorescently-labeled phalloidin (prepared according to the manufacturer's instructions) and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Disruption of actin filaments and formation of actin aggregates are indicative of this compound activity.[10]

Protocol 2: Investigating Clathrin-Mediated Endocytosis using Transferrin Uptake Assay

Objective: To quantify the effect of this compound on clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.[11][12]

Materials:

  • Cultured cells grown on glass coverslips or in a multi-well plate

  • This compound (stock solution in DMSO)

  • Serum-free cell culture medium

  • Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 647)

  • Acidic wash buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and culture to the desired confluency.

  • Wash the cells with serum-free medium and incubate in serum-free medium for 30-60 minutes at 37°C to starve the cells of transferrin.

  • Pre-treat the cells with various concentrations of this compound (or DMSO control) in serum-free medium for 30-60 minutes.

  • Add fluorescently-labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a defined period (e.g., 1-15 minutes) at 37°C to allow for uptake.[13]

  • To stop endocytosis, place the plate on ice and wash the cells twice with ice-cold PBS.

  • To remove surface-bound transferrin, wash the cells twice with ice-cold acidic wash buffer for 2 minutes each.

  • Wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • For microscopy: Counterstain nuclei with DAPI, mount the coverslips, and image. Quantify the intracellular fluorescence intensity per cell using image analysis software.

  • For flow cytometry: Detach the cells (e.g., with trypsin/EDTA), resuspend in PBS, and analyze the fluorescence intensity of the cell population.

Protocol 3: Investigating Stimulated Exocytosis

Objective: To determine the effect of this compound on the release of signaling molecules (e.g., hormones, neurotransmitters) upon stimulation.

Materials:

  • Secretory cells (e.g., PC12, chromaffin cells, or other relevant cell line)

  • This compound (stock solution in DMSO)

  • Basal salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulating agent (e.g., high potassium solution, specific secretagogue)

  • ELISA kit or other assay to quantify the secreted molecule

  • Microplate reader

Procedure:

  • Plate the secretory cells in a multi-well plate and culture to the desired density.

  • Wash the cells gently with pre-warmed basal salt solution.

  • Pre-incubate the cells with various concentrations of this compound (or DMSO control) in basal salt solution for 30-60 minutes at 37°C.

  • Remove the pre-incubation solution and add the stimulating agent (also containing this compound or DMSO) to the cells. Incubate for a defined period (e.g., 5-15 minutes).

  • Collect the supernatant (containing the secreted molecules).

  • Centrifuge the supernatant to remove any detached cells.

  • Quantify the amount of the secreted molecule in the supernatant using an appropriate method (e.g., ELISA).

  • Normalize the amount of secreted molecule to the total protein content of the cells in each well.

Mandatory Visualizations

Below are Graphviz diagrams illustrating key signaling pathways and experimental workflows.

G cluster_0 Actin-Dependent Endocytosis Ligand Ligand Receptor Receptor Ligand->Receptor Binding Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Recruitment Clathrin Clathrin Adaptor->Clathrin Recruitment Vesicle Endocytic Vesicle Clathrin->Vesicle Coat Formation Actin Actin Cytoskeleton Actin->Vesicle Invagination & Fission CytoL This compound CytoL->Actin Disruption

Caption: Signaling pathway of actin-dependent endocytosis.

G cluster_1 Role of Rho GTPases in Exocytosis Signal Stimulatory Signal RhoGEF RhoGEF Signal->RhoGEF Activation RhoGTPase Rho GTPase (e.g., Cdc42, Rac1) RhoGEF->RhoGTPase Activation ActinPoly Actin Polymerization RhoGTPase->ActinPoly Stimulation CorticalActin Cortical Actin Barrier ActinPoly->CorticalActin Remodeling Vesicle Secretory Vesicle CorticalActin->Vesicle Barrier Removal Exocytosis Exocytosis Vesicle->Exocytosis Fusion CytoL This compound CytoL->CorticalActin Disruption

Caption: Rho GTPase signaling in regulated exocytosis.

G cluster_2 Experimental Workflow: Investigating Endocytosis Start Seed Cells Starve Serum Starvation Start->Starve Treat Treat with this compound Starve->Treat Add Add Fluorescent Ligand (e.g., Transferrin) Treat->Add Incubate Incubate for Uptake Add->Incubate Wash Wash to Remove Surface Ligand Incubate->Wash Fix Fix Cells Wash->Fix Analyze Analyze Intracellular Fluorescence Fix->Analyze End Quantify Endocytosis Analyze->End

Caption: Workflow for a typical endocytosis inhibition assay.

References

Application Notes and Protocols: Cytochalasin L as an HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a novel cytochalasin, designated L-696,474, and its activity as an inhibitor of Human Immunodeficiency Virus (HIV) Type-1 protease. The information is compiled from foundational studies and is intended to guide further research and development of potential therapeutic agents.

Introduction to Cytochalasin L (L-696,474)

L-696,474 is a novel cytochalasin isolated from extracts of the fungal culture Hypoxylon fragiforme.[1][2] It has been identified as a competitive inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle.[1][3][4] The molecular weight of L-696,474 is 477, and its empirical formula is C30H39NO4.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound (L-696,474) and other related cytochalasins against HIV-1 protease has been quantitatively assessed. The key parameters are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Apparent Ki (µM)Mode of InhibitionNotes
L-696,474 HIV-1 Protease31CompetitiveInhibition is independent of HIV-1 protease concentration; not a slow-binding inhibitor.[1]
Cytochalasin AHIV-1 ProteaseAs active as L-696,474Not ReportedNot Reported
Cytochalasin BHIV-1 ProteaseInactiveNot ApplicableNot Applicable
Cytochalasin CHIV-1 ProteaseInactiveNot ApplicableNot Applicable
Cytochalasin DHIV-1 ProteaseInactiveNot ApplicableNot Applicable
Cytochalasin EHIV-1 ProteaseInactiveNot ApplicableNot Applicable
Cytochalasin FHIV-1 ProteaseInactiveNot ApplicableNot Applicable
Cytochalasin HHIV-1 ProteaseInactiveNot ApplicableNot Applicable
Cytochalasin JHIV-1 ProteaseInactiveNot ApplicableNot Applicable
L-697,318HIV-1 ProteaseInactiveNot ApplicableNot ApplicableIsolated from the same culture as L-696,474.[1]
L-696,475HIV-1 ProteaseInactiveNot ApplicableNot ApplicableIsolated from the same culture as L-696,474.[1]

Specificity Profile of L-696,474

To determine the specificity of L-696,474, its activity was tested against a panel of other proteases.

EnzymeEnzyme ClassActivity of L-696,474
PepsinAspartyl ProteaseInactive
StromelysinZinc-MetalloproteinaseInactive
PapainCysteine-Specific ProteaseInactive
Human Leukocyte ElastaseSerine-Specific ProteaseInactive

The lack of activity against these enzymes suggests that L-696,474 has a degree of specificity for HIV-1 protease.[1]

Mechanism of Action: Competitive Inhibition

L-696,474 acts as a competitive inhibitor of HIV-1 protease.[1] This means it likely binds to the active site of the enzyme, thereby preventing the natural substrate (Gag and Gag-Pol polyproteins) from binding and being cleaved. This inhibition is crucial as the cleavage of these polyproteins is an essential step in the maturation of infectious HIV virions.[3][4]

HIV_Protease_Inhibition cluster_normal Normal HIV Protease Function cluster_inhibition Inhibition by this compound HIV_Protease HIV-1 Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Polyprotein Gag-Pol Polyprotein Polyprotein->HIV_Protease Binds to active site HIV_Protease_Inhibited HIV-1 Protease No_Cleavage No Mature Viral Proteins HIV_Protease_Inhibited->No_Cleavage Inhibition of Cleavage Cytochalasin_L This compound (L-696,474) Cytochalasin_L->HIV_Protease_Inhibited Competitively binds to active site

Caption: Competitive inhibition of HIV-1 protease by this compound.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against HIV-1 protease. These are based on standard laboratory practices and the information available from the cited studies.

HIV-1 Protease Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the IC50 of an inhibitor.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a series of dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • HIV-1 Protease solution

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes). The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction rates (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow start Start prepare_reagents Prepare Reagents: - HIV-1 Protease - Substrate - Buffer - this compound dilutions start->prepare_reagents plate_setup Plate Setup (96-well): Add Buffer, Inhibitor, and Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C (15 minutes) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Read Fluorescence Over Time (Kinetic Measurement) add_substrate->read_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Plot % Inhibition vs. [Inhibitor] read_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: General workflow for an HIV-1 protease inhibition assay.

Kinetic Studies for Determining Mode of Inhibition (e.g., Ki)

To determine if an inhibitor is competitive, uncompetitive, or non-competitive, the assay described in 5.1 is modified.

Procedure:

  • Follow the general setup of the inhibition assay.

  • Perform the assay with multiple, fixed concentrations of the inhibitor.

  • For each inhibitor concentration, vary the concentration of the substrate over a range (e.g., 0.5x to 10x the Km value).

  • Calculate the initial reaction rates for each combination of inhibitor and substrate concentration.

  • Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) where 1/V is plotted against 1/[S].

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

  • The apparent Ki can be calculated from the slopes and intercepts of these plots.

Conclusion and Future Directions

The novel this compound-696,474 demonstrates specific, competitive inhibition of HIV-1 protease with an IC50 in the low micromolar range.[1] This makes it and its analogs, such as Cytochalasin A, interesting lead compounds for the development of novel antiretroviral drugs. Further research could focus on:

  • Structure-Activity Relationship (SAR) studies: To identify the key functional groups responsible for its inhibitory activity and to synthesize more potent derivatives.

  • X-ray Crystallography: To determine the binding mode of L-696,474 within the active site of HIV-1 protease.

  • Cell-based Assays: To evaluate the compound's ability to inhibit HIV replication in cell culture and to assess its cytotoxicity.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

These application notes provide a foundation for researchers to build upon in the exploration of cytochalasins as a potential new class of HIV-1 protease inhibitors.

References

Application of Cytochalasins in Cancer Research: A Focus on Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the inquiry specified Cytochalasin L, a thorough review of the scientific literature reveals a significant scarcity of specific data on its application in cancer research. The vast majority of research has focused on other members of the cytochalasin family, particularly Cytochalasin B and Cytochalasin D. Therefore, this document will provide a comprehensive overview of the application of the cytochalasin class of compounds in cancer research, using the extensively studied Cytochalasin B and D as primary examples. The principles and methodologies described herein are broadly applicable to the study of other cytochalasins, including this compound, should it become a subject of more intensive investigation.

Introduction to Cytochalasins

Cytochalasins are a group of fungal metabolites known for their ability to bind to actin filaments, thereby disrupting actin polymerization and dynamics.[1] This interference with the cytoskeleton leads to a variety of cellular effects, including changes in cell morphology, inhibition of cell division and motility, and induction of apoptosis (programmed cell death).[2][3] Due to the critical role of the actin cytoskeleton in cancer cell proliferation, invasion, and metastasis, cytochalasins have garnered significant interest as potential anticancer agents.[2][4]

Mechanism of Action

The primary mechanism of action for cytochalasins is the disruption of the actin cytoskeleton. They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to a net depolymerization of the filaments.[1][5] This disruption of the intricate actin network interferes with numerous cellular processes that are fundamental to cancer progression.

cluster_0 Cytochalasin Action on Actin Polymerization Cytochalasin Cytochalasin ActinFilament Barbed End (+) Cytochalasin->ActinFilament:f3 Binds to barbed end Block Inhibition of Polymerization ActinMonomer G-actin (monomer) ActinMonomer->ActinFilament:f3 Polymerization ActinFilament:f0->ActinMonomer Depolymerization

Caption: General mechanism of cytochalasin action on actin filaments.

Applications in Cancer Research

The anticancer properties of cytochalasins are primarily attributed to their ability to induce apoptosis, inhibit cell proliferation and metastasis.

Induction of Apoptosis

Numerous studies have demonstrated that cytochalasins can induce apoptosis in a variety of cancer cell lines.[4][6] The disruption of the actin cytoskeleton is a key trigger for this process.

One of the well-documented pathways for cytochalasin-induced apoptosis is the mitochondrial (intrinsic) pathway. For instance, Cytochalasin B has been shown to induce apoptosis in HeLa human cervical carcinoma cells by increasing the production of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and leading to the release of cytochrome c.[7][8][9] This cascade of events culminates in the activation of caspase-9 and the executioner caspase-3, leading to cell death.[7][9]

Cytochalasin Cytochalasin ActinDisruption Actin Cytoskeleton Disruption Cytochalasin->ActinDisruption ROS ↑ Reactive Oxygen Species (ROS) ActinDisruption->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_workflow Experimental Workflow for Evaluating Anticancer Effects CellCulture Cancer Cell Culture Treatment Treatment with Cytochalasin CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis ProteinAnalysis Western Blot for Apoptotic Proteins Treatment->ProteinAnalysis DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis ProteinAnalysis->DataAnalysis

References

Cytochalasin L: A Tool for Probing the Neuronal Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Neurobiology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochalasins are a group of fungal metabolites that are widely used as potent inhibitors of actin polymerization.[1][2] By binding to the barbed (fast-growing) end of actin filaments, they prevent the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1][2][3] This property makes them invaluable tools for investigating the diverse roles of actin dynamics in cellular processes.

While Cytochalasin D and B are the most extensively studied members of this family, Cytochalasin L is also recognized as an inhibitor of actin polymerization.[4] Due to the limited specific literature on this compound, these application notes and protocols are based on the established use of other well-characterized cytochalasins in neurobiology. The methodologies and principles described herein are expected to be largely applicable to this compound, though researchers should optimize concentrations and incubation times for their specific experimental systems.

In neurobiology, the actin cytoskeleton is crucial for a myriad of processes, including the regulation of neuronal morphology, such as the formation and guidance of axons and dendrites, the dynamics of the growth cone, and the structure of dendritic spines.[5][6] Furthermore, actin dynamics play a critical role in synaptic function, including neurotransmitter release and synaptic plasticity.[7][8] The use of cytochalasins allows for the acute and reversible disruption of the actin cytoskeleton, enabling researchers to probe its function in these fundamental neuronal processes.

Mechanism of Action

Cytochalasins exert their effects by capping the barbed ends of actin filaments, which inhibits both the assembly and disassembly of actin monomers at this end.[1][3] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell motility, and interference with other actin-dependent cellular functions.[1][2]

cluster_key Legend G-actin G-actin F-actin (barbed end) F-actin (barbed end) G-actin->F-actin (barbed end) Addition of monomers This compound This compound This compound->F-actin (barbed end) Actin Polymerization Polymerization Inhibition Inhibition Key1 G-actin (monomer) Key2 F-actin (polymer) Key3 This compound Key1_color Key2_color Key3_color

Mechanism of this compound Action.

Applications in Neurobiology

  • Neuronal Morphology and Development: Cytochalasins are used to study the role of actin in neurite outgrowth, growth cone motility, and the formation of dendritic spines.[5][6] Treatment of cultured neurons with cytochalasins can lead to growth cone collapse, retraction of neurites, and alterations in spine morphology.[5]

  • Synaptic Transmission and Plasticity: The actin cytoskeleton is intimately involved in the trafficking and recycling of synaptic vesicles.[7] Cytochalasins can be used to investigate the role of actin in neurotransmitter release by disrupting the presynaptic actin network.[7][8] Studies have shown that cytochalasin treatment can affect both short-term and long-term synaptic plasticity.[7][9]

  • Neurodegenerative Disease Research: Dysregulation of the actin cytoskeleton has been implicated in neurodegenerative diseases such as Alzheimer's disease. Cytochalasins have been used to explore the relationship between actin dynamics, amyloid-beta peptide toxicity, and neuronal survival.[10]

Data Presentation

Table 1: Effective Concentrations of Cytochalasins in Neuronal Cultures

CytochalasinCell TypeConcentrationObserved EffectReference
Cytochalasin BCultured Aplysia neurons2-10 µg/mLReversible blockade of motility and elimination of F-actin from the lamella.[5]
Cytochalasin DCultured rat hippocampal neurons10-100 nMProtection against amyloid beta-peptide neurotoxicity.[10]
Cytochalasin DCultured cortical neurons100 nMInhibition of filopodia formation and neuritogenesis.[6]
Cytochalasin B and DXenopus nerve-muscle culturesNot specifiedDisruption of microfilament networks in the growth cone and presynaptic nerve terminal.[7]

Table 2: Effects of Cytochalasins on Synaptic Plasticity

CytochalasinPreparationEffectReference
Cytochalasin B and DXenopus neuromuscular junctionsReduced synaptic depression during high-frequency stimulation; increased paired-pulse facilitation.[7]
Cytochalasin B and DMouse hippocampal slicesImpaired maintenance of long-term potentiation (LTP).[9]

Experimental Protocols

Protocol 1: Treatment of Cultured Neurons with this compound

This protocol describes a general procedure for treating cultured neurons with this compound to study its effects on cellular processes.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • For studies on neuronal morphology, add the this compound working solution to the cultured neurons and incubate for the desired time (e.g., 30 minutes to several hours).

    • For studies on synaptic transmission, the working solution can be bath-applied during electrophysiological recordings.

  • Controls: Include a vehicle control group treated with the same concentration of DMSO as the experimental group.

  • Analysis: Following treatment, proceed with the desired analysis, such as immunocytochemistry for actin, live-cell imaging, or electrophysiological recording.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM this compound stock in DMSO Working Dilute stock to working concentration in media Stock->Working Treat Add working solution to neurons Working->Treat Culture Culture primary neurons Culture->Treat Incubate Incubate for desired time Treat->Incubate Fix Fix and stain for actin Incubate->Fix Image Image with fluorescence microscope Fix->Image Analyze Quantify neuronal morphology Image->Analyze

Workflow for studying the effect of this compound on neuronal morphology.
Protocol 2: Visualizing the Actin Cytoskeleton in Neurons

This protocol describes how to stain for F-actin in cultured neurons using fluorescently labeled phalloidin (B8060827) after treatment with this compound.

Materials:

  • This compound-treated and control cultured neurons on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Fixation: After this compound treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Protocol 3: Electrophysiological Recording of Synaptic Transmission

This protocol provides a general outline for assessing the effects of this compound on synaptic transmission using whole-cell patch-clamp electrophysiology in brain slices or cultured neurons.

Materials:

  • Brain slices or cultured neuronal preparation

  • Artificial cerebrospinal fluid (aCSF) or external recording solution

  • Internal patch pipette solution

  • This compound

  • Patch-clamp electrophysiology setup

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons for electrophysiological recording.

  • Baseline Recording: Obtain a stable whole-cell recording from a neuron of interest. Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for a sufficient period (e.g., 5-10 minutes).

  • This compound Application: Bath-apply this compound at the desired concentration in the recording solution.

  • Recording during Treatment: Continuously record synaptic activity during the application of this compound to observe its effects in real-time.

  • Washout: To test for reversibility, perfuse the preparation with a drug-free recording solution and continue to record synaptic activity.

  • Data Analysis: Analyze the recorded data to quantify changes in synaptic parameters such as amplitude, frequency, and kinetics of synaptic currents.

Protocol 4: Neurotransmitter Release Assay

This protocol outlines a method to measure neurotransmitter release from cultured neurons following treatment with this compound.

Materials:

  • Cultured neurons

  • Krebs-Ringer-HEPES (KRH) buffer

  • High potassium KRH buffer (for depolarization)

  • This compound

  • Neurotransmitter detection kit (e.g., ELISA or HPLC-based)

Procedure:

  • Pre-incubation: Gently wash the cultured neurons twice with KRH buffer. Pre-incubate the cells with this compound in KRH buffer for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control.

  • Stimulation: To evoke neurotransmitter release, replace the buffer with high potassium KRH buffer (containing this compound or vehicle) and incubate for a short period (e.g., 5-10 minutes).

  • Sample Collection: Collect the supernatant, which contains the released neurotransmitters.

  • Quantification: Measure the concentration of the neurotransmitter of interest in the supernatant using a suitable detection method (e.g., ELISA for glutamate (B1630785) or dopamine, or HPLC).

  • Normalization: After collecting the supernatant, lyse the cells and measure the total protein content to normalize the amount of neurotransmitter released.

Cytochalasin This compound Treatment ActinDisruption Actin Cytoskeleton Disruption Cytochalasin->ActinDisruption Morphology Altered Neuronal Morphology (e.g., Growth Cone Collapse) ActinDisruption->Morphology Vesicle Impaired Synaptic Vesicle Trafficking and Recycling ActinDisruption->Vesicle Release Altered Neurotransmitter Release Vesicle->Release Plasticity Changes in Synaptic Plasticity (e.g., LTP, LTD) Release->Plasticity

Logical relationship of this compound's effects in neurons.

Conclusion

This compound, as a member of the cytochalasin family, is a valuable tool for dissecting the intricate roles of the actin cytoskeleton in the nervous system. By acutely and effectively disrupting actin polymerization, researchers can gain insights into fundamental neuronal processes ranging from development to synaptic function. The protocols and data presented here, primarily based on the extensive research conducted with Cytochalasins D and B, provide a solid foundation for the application of this compound in neurobiology research. As with any pharmacological tool, careful optimization and appropriate controls are essential for robust and reproducible results.

References

Visualizing the Impact of Cytochalasin L on Actin Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for visualizing the effects of Cytochalasin L, a potent disruptor of actin polymerization, on the actin cytoskeleton. These methodologies are crucial for understanding the compound's mechanism of action and its potential applications in drug development.

Introduction to this compound and its Effects on Actin

Cytochalasins are a group of fungal metabolites known to interfere with actin filament dynamics.[1] this compound, like its well-studied counterparts Cytochalasin B and D, exerts its effects primarily by binding to the barbed (fast-growing) end of actin filaments.[2][3][4] This action inhibits the addition of new actin monomers to the filament, leading to a net depolymerization and disruption of the actin cytoskeleton.[4] The consequences of this disruption are profound, affecting a multitude of cellular processes including cell motility, morphology, cytokinesis, and intracellular signaling.[4][5]

The disruption of the actin cytoskeleton by cytochalasins leads to observable morphological changes in cells, such as the loss of stress fibers, cell rounding, and the formation of actin aggregates or foci.[6][7] These effects are dose-dependent and can be visualized and quantified using a variety of techniques.[8][9]

Quantitative Analysis of Cytochalasin-Induced Actin Disruption

The following tables summarize quantitative data on the effects of cytochalasin treatment on various cellular parameters. These values, primarily derived from studies on Cytochalasin D, serve as a reference for expected outcomes when studying this compound.

Table 1: Effects of Cytochalasin D on Cell Morphology

ParameterCell TypeCytochalasin D ConcentrationTreatment TimeObserved EffectReference
Cell Adhesion AreaFibroblasts5 µM2.5 hoursSignificant decrease[10]
Cell HeightFibroblastsNot specifiedNot specifiedSignificant increase[9]
Cell VolumeFibroblastsNot specifiedNot specifiedSlight, non-significant decrease[9]
Intercentrosomal DistanceIMR90 cells5 µM2.5 - 6.5 hoursMajority of cells with <1 µm distance, indicating blocked separation[10]
Anchorage Dependent AdhesionFibroblasts10 µM10 min35 ± 7% of cells lost anchorage[11]
Anchorage Dependent AdhesionFibroblasts10 µM30 min70 ± 7% of cells adopted a rounded morphology[11]

Table 2: Effects of Cytochalasin D on Actin Cytoskeleton and Associated Signaling

ParameterCell TypeCytochalasin D ConcentrationTreatment TimeObserved EffectReference
F-actin Fluorescence IntensityHuman ARPE-19 cells2 µM24 hoursSignificant decrease[12]
STAT3 PhosphorylationHep3B cells1 µg/mL120 minReduced IL-6 induced phosphorylation[13]
I Ca,L (L-type calcium current)HL-1 cells100 µM1 hourSignificant reduction in the increase induced by Ca V 2 -N3 overexpression[14]
Cortical TensionHuman neutrophils1 µMNot specified43% decrease[15]
Cortical TensionHuman neutrophils2 µMNot specified66% decrease[15]
Cytoplasmic ViscosityHuman neutrophils1 µMNot specified17% decrease[15]
Cytoplasmic ViscosityHuman neutrophils2 µMNot specified24% decrease[15]

Experimental Protocols

Visualization of F-actin in Fixed Cells using Fluorescent Phalloidin (B8060827) Staining

This protocol is a widely used method for visualizing the filamentous actin (F-actin) cytoskeleton in fixed cells.[16][17][18] Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high affinity to F-actin.[19] When conjugated to a fluorophore, it allows for direct and specific visualization of actin filaments by fluorescence microscopy.[16][18]

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 3.7% Formaldehyde (B43269) in PBS (methanol-free recommended)[20]

  • 0.1% Triton X-100 in PBS[16]

  • 1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)[20]

  • Fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488, Rhodamine Phalloidin)

  • Mounting medium with antifade reagent

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency.

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

  • Fixation:

    • Gently wash the cells twice with pre-warmed PBS.[20]

    • Fix the cells by incubating with 3.7% formaldehyde in PBS for 10-30 minutes at room temperature.[16]

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells two to three times with PBS.[16]

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature to allow the phalloidin conjugate to enter the cell.[16]

    • Wash the cells two to three times with PBS.[16]

  • Blocking (Optional):

    • To reduce non-specific background staining, you can incubate the fixed and permeabilized cells with 1% BSA in PBS for 20-30 minutes.[20]

  • Phalloidin Staining:

    • Dilute the fluorescent phalloidin conjugate in PBS (or PBS with 1% BSA) to the manufacturer's recommended concentration (typically 1:100 to 1:1000).[19]

    • Incubate the cells with the diluted phalloidin solution for 20-90 minutes at room temperature, protected from light.[16][19]

  • Washing:

    • Aspirate the staining solution and wash the cells two to three times with PBS for 5 minutes each wash.[16]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Live-Cell Imaging of Actin Dynamics

Live-cell imaging allows for the real-time visualization of changes in the actin cytoskeleton in response to this compound treatment.[21][22] This can be achieved using fluorescent probes that specifically label actin in living cells, such as SiR-actin or by expressing fluorescently-tagged actin or actin-binding proteins.[23][24]

Materials:

  • Cells cultured in glass-bottom dishes or chambers suitable for live-cell imaging

  • Live-cell imaging medium

  • SiR-actin probe and verapamil (B1683045) (efflux pump inhibitor, if needed) or plasmid for expressing fluorescently-tagged actin (e.g., LifeAct-GFP)

  • Transfection reagent (for plasmid-based methods)

  • Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2)

Protocol using SiR-actin:

  • Cell Culture and Staining:

    • Plate cells in a glass-bottom dish.

    • Prepare a staining solution of SiR-actin (and verapamil, if necessary, to prevent dye efflux) in the live-cell imaging medium according to the manufacturer's instructions.

    • Replace the culture medium with the SiR-actin staining solution and incubate for 1-2 hours at 37°C.[24]

  • Imaging Setup:

    • Wash the cells with fresh, pre-warmed live-cell imaging medium.

    • Place the dish on the stage of the live-cell imaging microscope within the environmental chamber.

  • Baseline Imaging:

    • Acquire images of the cells before adding this compound to establish a baseline of normal actin dynamics.

  • This compound Treatment and Time-Lapse Imaging:

    • Carefully add the desired concentration of this compound to the imaging medium.

    • Immediately begin acquiring time-lapse images at regular intervals to capture the dynamic changes in the actin cytoskeleton. The imaging frequency will depend on the speed of the cellular response.

  • Data Analysis:

    • Analyze the time-lapse series to observe changes in cell morphology, stress fiber integrity, and the formation of actin aggregates.[24]

Diagrams of Workflows and Mechanisms

To aid in the understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow_fixed_cell Workflow for Fixed-Cell F-actin Staining cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips cyto_treatment 2. This compound Treatment cell_culture->cyto_treatment fixation 3. Fixation (Formaldehyde) cyto_treatment->fixation permeabilization 4. Permeabilization (Triton X-100) fixation->permeabilization staining 5. Phalloidin Staining permeabilization->staining mounting 6. Mounting staining->mounting microscopy 7. Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for visualizing F-actin in fixed cells.

experimental_workflow_live_cell Workflow for Live-Cell Actin Imaging cluster_cell_prep Cell Preparation & Staining cluster_imaging Imaging Procedure cell_culture 1. Cell Culture in Glass-Bottom Dish staining 2. Staining with Live-Cell Actin Probe cell_culture->staining baseline 3. Baseline Imaging staining->baseline cyto_treatment 4. Add this compound baseline->cyto_treatment timelapse 5. Time-Lapse Microscopy cyto_treatment->timelapse cytochalasin_mechanism Mechanism of this compound Action on Actin Filaments cluster_actin Actin Dynamics G_actin G-actin (Monomers) barbed_end G_actin->barbed_end Polymerization pointed_end G_actin->pointed_end Polymerization F_actin F-actin (Filament) barbed_end->G_actin Depolymerization barbed_end->F_actin pointed_end->G_actin Depolymerization pointed_end->F_actin Cytochalasin_L This compound Cytochalasin_L->barbed_end Binds and blocks monomer addition

References

Troubleshooting & Optimization

Troubleshooting unexpected results with Cytochalasin L

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytochalasin L. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other members of the cytochalasan family, primarily functions by inhibiting actin polymerization. It binds to the fast-growing barbed end of actin filaments, which blocks both the assembly and disassembly of individual actin monomers from that end.[1][2][3] This disruption of the actin cytoskeleton leads to changes in cell morphology, inhibition of cell division, and can even induce apoptosis.[1]

Q2: I'm observing a phenotype that doesn't seem related to actin disruption. What could be the cause?

A2: While the primary target of cytochalasans is actin, some members of this family have known off-target effects. For instance, Cytochalasin B is a well-known inhibitor of glucose transport.[4] Although this compound's off-target profile is less characterized, it's crucial to consider that unexpected phenotypes could arise from interactions with other cellular components or pathways.[4][5] It is also possible that the observed effect is a downstream consequence of actin cytoskeleton disruption, which can influence various signaling cascades and gene expression.[4][5]

Q3: How can I confirm that the effects I see are due to on-target actin inhibition?

A3: To ensure your observed phenotype is a direct result of actin cytoskeleton disruption, it is essential to incorporate proper controls. Consider the following strategies:

  • Use a panel of actin inhibitors: Employing inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), can help validate that the effect is indeed actin-dependent.[4]

  • Use a negative control compound: Dihydrocytochalasin B is a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[4] If your phenotype persists with Dihydrocytochalasin B, it is more likely an on-target effect.

  • Perform rescue experiments: If feasible, attempt to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.[4]

  • Visualize the actin cytoskeleton: Use techniques like phalloidin (B8060827) staining to visually confirm that this compound is disrupting the actin filaments in your experimental system at the concentrations used.[4]

Q4: What is the recommended solvent and storage condition for this compound?

A4: Cytochalasins, including this compound, are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6][7][8] Stock solutions should be stored at -20°C to ensure stability.[6][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7][9] Cytochalasins are generally insoluble in water.[6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No observable effect on cell morphology or motility. 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line being used may be less sensitive to cytochalasans.1. Perform a dose-response experiment: Test a range of concentrations to determine the optimal effective concentration for your specific cell line and assay. 2. Prepare fresh solutions: Always prepare fresh working solutions from a properly stored stock solution.[10] 3. Consult literature: Check for published data on the use of cytochalasans in your specific cell line.
High levels of cytotoxicity or unexpected cell death. 1. Concentration is too high: The concentration of this compound may be causing widespread, non-specific toxicity. 2. Off-target effects: The observed cell death may be a result of off-target effects, especially at higher concentrations.[10] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.1. Determine the IC50 value: Perform a cytotoxicity assay (e.g., MTT or Annexin V/PI staining) to determine the concentration that inhibits 50% of cell growth or viability.[11] 2. Lower the concentration: Use the lowest effective concentration that produces the desired on-target effect.[10] 3. Control for solvent effects: Ensure the final concentration of the solvent in your experimental and control wells is the same and at a non-toxic level.
Variability between experiments. 1. Inconsistent compound preparation: Differences in the preparation of working solutions can lead to variability. 2. Cell culture conditions: Variations in cell density, passage number, or growth phase can affect the cellular response. 3. Reagent variability: Using different batches of reagents or media can introduce variability.[10]1. Standardize protocols: Follow a consistent protocol for preparing and diluting this compound. 2. Maintain consistent cell culture practices: Use cells at a consistent confluency and passage number for all experiments. 3. Use high-quality reagents: Ensure all reagents are fresh and of high quality.[10]
Augmented bacterial internalization in polarized enterocytes. This is an unexpected but documented effect for some cytochalasans like Cytochalasin D.[2][12] Disruption of the actin cytoskeleton can lead to changes in cell junctions and expose lateral surfaces, which may, for some bacterial species, enhance their ability to invade cells.[2][12]This may be an on-target effect of actin disruption in your specific model system. Further investigation into the mechanism of bacterial entry in the presence of the compound is warranted.

Comparative Data of Commonly Used Cytochalasans

The following table summarizes the effects and typical working concentrations of different cytochalasans to aid in experimental design and interpretation. Note that effective concentrations can vary significantly between cell types and experimental conditions.

CompoundPrimary On-Target EffectEffective Concentration (Actin Disruption)Major Off-Target Effect(s)Notes
Cytochalasin B Inhibition of actin polymerization by capping the barbed end of F-actin.[3]0.5 - 10 µM[4]Inhibition of glucose transport.[4]The IC50 for cytotoxicity in L929 fibroblasts is ~1.3 µM.[4]
Cytochalasin D Potent inhibition of actin polymerization by capping the barbed end of F-actin.[4][13]0.2 - 2 µM[4]Weaker inhibition of glucose transport compared to Cytochalasin B. Can inhibit MAPK signaling at higher concentrations.[4]Generally considered more specific for actin than Cytochalasin B.[4]
Dihydrocytochalasin B Inhibition of actin polymerization.Similar to Cytochalasin BDoes not inhibit glucose transport.[4]Excellent negative control for separating actin-related effects from glucose transport inhibition.[4]

Experimental Protocols

Protocol 1: Visualizing Actin Cytoskeleton Disruption using Phalloidin Staining

This protocol allows for the direct visualization of the effects of this compound on filamentous actin (F-actin).

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4]

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[4]

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.[4]

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.[4]

Protocol 2: Measurement of Glucose Uptake

This protocol can be used to assess whether this compound has an off-target effect on glucose transport, similar to Cytochalasin B. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.

Materials:

  • Cells cultured in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • Phloretin (a known glucose transport inhibitor, as a positive control)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed cells in 24-well plates and grow to confluency.

  • Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.[4]

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or Phloretin to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.[4]

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[4]

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Visualizations

Cytochalasin_L_Mechanism_of_Action cluster_0 Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Blocked Polymerization Blocked Polymerization F-actin->Blocked Polymerization Inhibits This compound This compound This compound->F-actin Binds to barbed end

Caption: Mechanism of this compound on actin polymerization.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the actin cytoskeleton disrupted? start->q1 phalloidin Perform Phalloidin Staining q1->phalloidin Check no_disruption No Disruption Observed phalloidin->no_disruption Result disruption Disruption Confirmed phalloidin->disruption Result troubleshoot_conc Troubleshoot Concentration / Stability no_disruption->troubleshoot_conc end Conclusion troubleshoot_conc->end q2 Is the phenotype consistent with actin disruption? disruption->q2 on_target Likely On-Target Effect q2->on_target Yes off_target_q Consider Off-Target Effects q2->off_target_q No on_target->end glucose_assay Perform Glucose Uptake Assay off_target_q->glucose_assay other_controls Use Alternative Inhibitors / Controls off_target_q->other_controls glucose_assay->end other_controls->end

Caption: Experimental workflow for troubleshooting unexpected results.

Logical_Relationships High_Cytotoxicity High Cytotoxicity Concentration_Too_High Concentration Too High High_Cytotoxicity->Concentration_Too_High could be due to Off_Target_Effects Off-Target Effects High_Cytotoxicity->Off_Target_Effects could be due to Dose_Response Perform Dose-Response Concentration_Too_High->Dose_Response solution Use_Controls Use Specific Controls Off_Target_Effects->Use_Controls solution Lower_Concentration Use Lower Concentration Dose_Response->Lower_Concentration leads to Identify_Mechanism Identify True Mechanism Use_Controls->Identify_Mechanism leads to

Caption: Logical relationships between a problem and its solutions.

References

Optimizing Cytochalasin L treatment time for live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Cytochalasin L treatment in live-cell imaging experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this potent actin polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mycotoxin and a potent cell-permeable inhibitor of actin polymerization. Like other members of the cytochalasan family, it functions by binding to the fast-growing "barbed" end of filamentous actin (F-actin).[1][2] This binding physically blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation.[3] This disruption of the actin cytoskeleton affects numerous cellular processes, including cell motility, division, and morphology.[1]

Q2: What is a good starting concentration and treatment time for this compound?

The optimal concentration and treatment time for this compound are highly dependent on the cell type and the specific biological question. A dose-response experiment is strongly recommended.

  • Concentration: Start with a range of concentrations. For similar compounds like Cytochalasin D, effective concentrations can range from 2 nM to 2 µM.[4] A common starting point for disrupting stress fibers in cultured cells is between 0.1 and 1.0 µM.[5]

  • Time: The effects on the actin cytoskeleton can be observed within minutes. For time-lapse imaging, it is recommended to start imaging immediately after adding this compound to capture the dynamic changes.[6] Typical incubation times for endpoint analysis can range from 30 minutes to a few hours.[5][7]

Q3: What are the expected morphological changes in cells after this compound treatment?

Treatment with cytochalasans typically induces rapid and distinct changes in cell morphology. Common observations include:

  • Disassembly of actin stress fibers.[5]

  • Inhibition of membrane ruffling and lamellipodia formation.[3]

  • Cell rounding and contraction.[3]

  • Formation of punctate actin aggregates throughout the cytoplasm.[5][8]

  • Inhibition of cell motility.[1]

  • At higher concentrations or after prolonged treatment, cells may detach from the substrate.[9]

Q4: How can I visualize the actin cytoskeleton during a live-cell imaging experiment?

Several fluorescent probes are available to label F-actin in living cells without significantly disrupting its dynamics. Popular choices include:

  • SiR-actin: A fluorescent, cell-permeable probe that binds to F-actin and is non-toxic.[5]

  • Lifeact: A short 17-amino-acid peptide that binds to F-actin and can be fused to a fluorescent protein (e.g., GFP, RFP).[10]

  • Fluorescently-tagged actin-binding proteins: Fusing a fluorescent protein to an actin-binding protein like Abp140p can also be used to visualize actin cables.[10]

Q5: Is the effect of this compound reversible?

The effects of cytochalasans on the actin cytoskeleton are generally reversible. After removing the compound from the culture medium by washing the cells, the actin network can reorganize. Washout experiments involve replacing the drug-containing medium with fresh medium and imaging the recovery process over time.[7]

Troubleshooting Guides

Problem: I am not observing any effect on the actin cytoskeleton.

Potential Cause Recommended Solution
Insufficient Concentration The cell type may be less sensitive. Increase the concentration of this compound in a stepwise manner (e.g., 2x, 5x, 10x).
Insufficient Treatment Time While effects are often rapid, some processes may require longer disruption. Increase the incubation time.
Drug Inactivity Ensure the this compound stock solution is stored correctly (typically in DMSO at -20°C) and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions before each experiment.
Imaging Probe Issue Confirm that your actin visualization probe (e.g., SiR-actin, Lifeact-GFP) is working correctly in untreated control cells.

Problem: I am observing high levels of cell death, detachment, or blebbing.

Potential Cause Recommended Solution
Concentration Too High This is a common sign of cytotoxicity. Reduce the concentration of this compound significantly. Perform a dose-response curve to find the highest non-toxic concentration.[9]
Prolonged Treatment Long-term disruption of the actin cytoskeleton can be detrimental to cell health. Reduce the total treatment time.
Phototoxicity Excessive light exposure during imaging can damage cells.[11][12] Minimize phototoxicity by: - Reducing laser power/light intensity. - Increasing camera gain or binning. - Using the shortest possible exposure time. - Increasing the time interval between acquisitions.
Unhealthy Initial Cell Culture Ensure cells are healthy, sub-confluent, and free of contamination before starting the experiment. Use appropriate live-cell imaging media to maintain physiological conditions (pH, temperature, humidity).[13][14]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol helps identify the minimum concentration of this compound required to achieve the desired effect on the actin cytoskeleton without inducing significant cytotoxicity.

  • Cell Preparation: Plate cells on a glass-bottom imaging dish suitable for live-cell microscopy. Allow cells to adhere and grow to 50-70% confluency.

  • Actin Labeling: Stain the cells with a live-cell actin probe (e.g., 100 nM SiR-actin) for at least 1 hour according to the manufacturer's protocol.[5]

  • Preparation of Drug Dilutions: Prepare a series of this compound dilutions in pre-warmed, phenol (B47542) red-free imaging medium. A suggested range is 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Include a DMSO-only vehicle control.

  • Image Acquisition (Pre-treatment): Place the imaging dish on the microscope stage, ensuring the environment is controlled for temperature (37°C) and CO2 (5%). Acquire baseline images of the actin cytoskeleton in multiple fields of view.

  • Treatment: Gently replace the medium in the dish with the prepared this compound dilutions or the vehicle control.

  • Image Acquisition (Post-treatment): Image the cells at a fixed time point (e.g., 60 minutes) after treatment.

  • Data Analysis: Visually inspect the images for changes in actin structures (e.g., loss of stress fibers). Quantify cell morphology changes (e.g., cell area, circularity) and assess cell viability (e.g., using a live/dead stain post-imaging). The optimal concentration is the lowest one that produces the desired actin disruption with minimal impact on viability.

Protocol 2: Time-Course Analysis of this compound Effects

This protocol is for capturing the dynamic process of actin disruption over time.

  • Cell Preparation and Labeling: Prepare and label cells as described in Protocol 1.

  • Microscope Setup: Place the imaging dish on the microscope stage and allow it to equilibrate. Select several fields of view with healthy cells showing clear actin structures.

  • Image Acquisition (Pre-treatment): Acquire 2-3 baseline images of the selected fields before adding the drug.

  • Treatment and Time-Lapse Imaging: Using the optimal concentration determined in Protocol 1, add the this compound working solution to the imaging dish. Immediately begin time-lapse imaging.

  • Imaging Parameters: The imaging interval depends on the speed of the expected changes. For rapid actin disassembly, an interval of 30 seconds to 2 minutes is recommended. Continue imaging for a total duration of 1-2 hours.[6]

  • Data Analysis: Analyze the resulting time-lapse series. Quantify changes over time, such as the mean fluorescence intensity of F-actin, the rate of cell rounding, or the number of intact stress fibers per cell.

Quantitative Data Summary

The following table provides examples of concentrations used for different cytochalasans to guide experimental design. Note that this compound's potency may vary.

Compound Cell Type Concentration Range Observed Effect
Cytochalasin D CHO-K1 Cells0.5 µMLoss of polymerized actin structures.[5]
Cytochalasin D Fibroblasts2 nM - 2 µMDecrease in contractile force and stiffness.[4]
Cytochalasin B Various2 µg/mL (~4.2 µM)Inhibition of lamellipodia.[15]
Cytochalasin E Xenopus 2F3 CellsLow ConcentrationsDisruption of actin network and ENaC activity.[8]

Visualizations

Mechanism of Action and Experimental Workflow

cluster_0 Mechanism of Action cluster_1 Experimental Workflow G_Actin G-Actin Monomers F_Actin F-Actin Filament (Barbed End) G_Actin->F_Actin Polymerization CytoL This compound CytoL->F_Actin Binds & Blocks Start 1. Plate & Culture Cells Label 2. Label Actin (e.g., SiR-actin) Start->Label PreImage 3. Acquire Pre-Treatment Images Label->PreImage Treat 4. Add this compound PreImage->Treat TimeLapse 5. Start Time-Lapse Imaging Treat->TimeLapse Analyze 6. Analyze Data TimeLapse->Analyze

Caption: this compound mechanism and the live-cell imaging workflow.

Troubleshooting Logic Flow

Start Start Live Imaging with this compound Result Observe Results Start->Result NoEffect Problem: No actin disruption Result->NoEffect No Effect HighDeath Problem: High cytotoxicity Result->HighDeath High Cell Death Success SUCCESS: Proceed with analysis Result->Success Desired Effect Cause1 Potential Causes: - Concentration too low - Drug inactive NoEffect->Cause1 Cause2 Potential Causes: - Concentration too high - Phototoxicity HighDeath->Cause2 Solution1 Solutions: - Increase concentration - Check drug storage - Prepare fresh dilutions Cause1->Solution1 Solution2 Solutions: - Decrease concentration - Reduce light exposure - Shorten imaging time Cause2->Solution2

Caption: A flowchart for troubleshooting common experimental outcomes.

References

How to determine the effective dose of Cytochalasin L without cell death

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for determining the effective dose of Cytochalasin L that inhibits actin polymerization without inducing significant cell death.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when determining a working concentration for this compound?

The main challenge is identifying a concentration that is sufficient to achieve the desired biological effect—disruption of the actin cytoskeleton—while minimizing off-target effects and cytotoxicity. High concentrations of cytochalasans can lead to apoptosis and other forms of cell death, which can confound experimental results.[1]

Q2: How do I determine the optimal, non-toxic dose of this compound for my experiments?

The most effective method is to perform a dose-response study. This involves treating your specific cell line with a range of this compound concentrations. You will then perform two parallel sets of assays: one to measure cytotoxicity and another to assess the effect on actin polymerization. The optimal dose will be the lowest concentration that gives a clear, desired effect on actin filaments with minimal impact on cell viability.[2]

Q3: What is a good starting concentration range for a this compound dose-response experiment?

While the optimal concentration is cell-type dependent, a common starting point for cytochalasans is to test a broad range of concentrations. Based on data from related compounds like Cytochalasin B and D, a logarithmic dilution series is recommended.

Compound FamilySuggested Starting RangeTypical Effective ConcentrationReference
Cytochalasans500 nM - 20 µM1 µM - 10 µM[2]
Cytochalasin B0.1 µM - 3 µMVaries by cell type[3]
Cytochalasin D100 nM - 10 µM500 nM - 5 µM[4]

Q4: How can I visually confirm that this compound is effectively disrupting the actin cytoskeleton?

The most direct way is through fluorescence microscopy after staining for filamentous actin (F-actin). Cells are fixed, permeabilized, and then stained with a fluorescently-labeled phalloidin (B8060827), which binds specifically to F-actin.[5][6] In successfully treated cells, you should observe a clear disruption of organized actin structures, such as stress fibers, and the appearance of punctate actin aggregates.[5]

Q5: What are the recommended methods for measuring cell death or cytotoxicity?

Several robust methods are available to quantify cell viability. It is often recommended to use more than one assay to confirm results.

Assay TypePrincipleOutput
MTT Assay Measures the metabolic activity of viable cells, which reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][7]Colorimetric
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.Microscopic Cell Count
LDH Release Assay Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.Colorimetric
Annexin V / PI Staining Uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.[8]Fluorometric (Flow Cytometry)
ATP Assay Quantifies the amount of ATP present, which correlates with the number of metabolically active, viable cells.Luminescence

Q6: Are there known off-target effects for cytochalasans I should be aware of?

Yes. While cytochalasans are known as actin inhibitors, some members of the family have well-documented off-target effects. For example, Cytochalasin B is a known inhibitor of glucose transport.[3][9] Cytochalasin D is considered more specific for actin polymerization with weaker effects on glucose transport.[9] To ensure your observed phenotype is due to actin disruption, consider the following controls:

  • Use a panel of inhibitors: Compare the effects of this compound with other actin inhibitors that have different mechanisms of action, such as Latrunculins.[9]

  • Use a negative control compound: Dihydrocytochalasin B disrupts the actin cytoskeleton but does not inhibit glucose transport, making it an excellent control for dissecting these effects.[9]

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.[4]

Experimental Workflows and Protocols

Below are diagrams and detailed protocols for key experiments.

G cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assay 3. Parallel Assays cluster_viability Viability/Cytotoxicity cluster_efficacy Efficacy (Actin Disruption) cluster_analysis 4. Data Analysis A Seed cells in multi-well plates C Treat cells with dilutions (include vehicle control) A->C B Prepare this compound serial dilutions B->C D Incubate for defined period (e.g., 24h) C->D E MTT Assay D->E H Phalloidin Staining D->H J Quantify viability (e.g., IC50) & actin disruption E->J F Trypan Blue Exclusion F->J G LDH Assay G->J H->J I Morphological Analysis I->J K Determine Optimal Dose (Maximal effect, >90% viability) J->K

Caption: Workflow for determining the optimal dose of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.[1][7]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired serial dilutions of this compound. Include wells for vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.[7]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Assessment of Actin Disruption via Phalloidin Staining

This protocol allows for the direct visualization of F-actin within cells.[9]

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI or Hoechst stain for nuclei

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentrations of this compound for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescent phalloidin solution (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: (Optional) Add a nuclear counterstain like DAPI or Hoechst during the final wash step.

  • Mounting: Wash the coverslips three times with PBS, then mount them onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope. Compare the structure of actin filaments in treated cells to the vehicle control.

Troubleshooting Guide

G start Problem Encountered q1 No effect on actin cytoskeleton? start->q1 Efficacy Issue q2 High cell death observed? start->q2 Toxicity Issue q1->q2 No sol1 1. Increase concentration 2. Increase incubation time 3. Check compound activity q1->sol1 Yes sol2 1. Decrease concentration 2. Reduce incubation time 3. Check for solvent toxicity q2->sol2 Yes sol3 1. Standardize cell density 2. Use cells at same passage # 3. Verify pipetting accuracy q2->sol3 No, but results are inconsistent

Caption: A decision tree for troubleshooting common experimental issues.

ProblemPossible CauseSuggested Solution
No observable effect on actin cytoskeleton Concentration is too low.Perform a dose-response study with a higher concentration range.
Incubation time is too short.Increase the incubation time (e.g., from 1 hour to 4 hours or 24 hours).
The compound has degraded.Prepare a fresh stock solution of this compound. Store it properly at -20°C.
High levels of cell death, even at low doses The cell line is highly sensitive.Significantly lower the concentration range and shorten the incubation time.
The solvent (e.g., DMSO) is toxic at the concentration used.Ensure the final solvent concentration is low (<0.5%) and consistent across all wells, including the control.
Cells were unhealthy before treatment.Ensure you are using healthy, sub-confluent cells at a consistent passage number.
Inconsistent results between experiments Variation in cell density at the time of treatment.Use a consistent seeding density and allow cells to attach and grow for the same amount of time before treatment.
Variation in reagent preparation.Prepare fresh reagents and use consistent dilution schemes for each experiment.
Subjective assessment of actin disruption.Develop a quantitative or semi-quantitative scoring system for cytoskeletal disruption to standardize analysis.

References

Cell line specific responses to Cytochalasin L treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cytochalasin L in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, a fungal metabolite, primarily functions by disrupting actin polymerization. It binds to the fast-growing barbed (+) end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits filament elongation.[1][2] This interference with the actin cytoskeleton leads to changes in cell morphology, inhibition of cell division, and can induce apoptosis.[1]

Q2: How does the cellular response to this compound differ across various cell lines?

The response to cytochalasins can vary significantly between cell lines. This variability is influenced by factors such as the inherent state of actin polymerization, cell density, and the specific cytochalasin used.[1][2] For instance, studies with the related compound Cytochalasin D have shown that MDBK (Madin-Darby Bovine Kidney) cells are generally more resistant to its effects, while HeLa (Henrietta Lacks) cells are more sensitive.[3][4] The effects on bacterial internalization have also been shown to differ between HeLa, HEp-2, and HT-29 cells when treated with Cytochalasin D.

Q3: What are the expected morphological changes in cells treated with this compound?

Upon treatment with cytochalasins, cells typically exhibit a loss of normal morphology, including rounding up, membrane blebbing, and the disruption of stress fibers.[2] At lower concentrations, you might observe an inhibition of membrane ruffling, while higher concentrations can lead to more dramatic changes like cell contraction and arborization (a tree-like branching appearance).[2]

Q4: Can this compound induce apoptosis?

Yes, disruption of the actin cytoskeleton by cytochalasins can trigger programmed cell death, or apoptosis. The induction of apoptosis can occur through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[5][6]

Q5: How does this compound affect the cell cycle?

By disrupting the actin cytoskeleton, which is crucial for cytokinesis (the final stage of cell division), cytochalasins can lead to cell cycle arrest. This often results in the accumulation of multinucleated cells as nuclear division may continue without subsequent cell separation.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell morphology. 1. Insufficient Concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell Line Resistance: Some cell lines are inherently more resistant to cytoskeletal drugs. 3. Drug Inactivity: The this compound may have degraded.1. Perform a dose-response experiment: Titrate the concentration of this compound to determine the optimal effective concentration for your cell line. 2. Increase incubation time: Longer exposure may be required for resistant cell lines. 3. Confirm drug activity: Use a sensitive cell line as a positive control to verify the activity of your this compound stock. 4. Proper Storage: Ensure this compound is stored correctly, typically desiccated and protected from light.
High levels of cell death, even at low concentrations. 1. Off-target effects: Although less common with this compound compared to Cytochalasin B, off-target effects can occur. 2. Cellular Stress: The cells may be unhealthy or stressed prior to treatment.1. Use the lowest effective concentration: Determine the minimal concentration that produces the desired cytoskeletal effect. 2. Reduce incubation time: A shorter treatment period may be sufficient to observe the desired phenotype without inducing widespread cell death. 3. Ensure healthy cell cultures: Only use cells that are in the logarithmic growth phase and show normal morphology before starting the experiment.
Inconsistent results between experiments. 1. Variability in cell density: The response to cytochalasins can be density-dependent.[1][2] 2. Inconsistent drug preparation: Improper dissolution or dilution of this compound.1. Standardize cell seeding density: Ensure that you plate the same number of cells for each experiment. 2. Prepare fresh drug dilutions: Make fresh working solutions of this compound from a stock solution for each experiment. Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before diluting in media.
Artifacts in fluorescence microscopy. 1. Over-fixation or permeabilization: Harsh processing can damage the delicate actin structures. 2. Phalloidin (B8060827) staining issues: Non-specific binding or weak signal.1. Optimize fixation and permeabilization: Use milder fixation conditions (e.g., lower concentration of paraformaldehyde) and gentle permeabilization (e.g., Triton X-100 at a low concentration for a short duration). 2. Use high-quality reagents: Ensure your fluorescently-conjugated phalloidin is fresh and used at the recommended concentration. Include appropriate controls, such as an unstained sample, to check for autofluorescence.

Data Presentation

Table 1: Comparative Cytotoxicity of Cytochalasins in Various Cell Lines (IC50 Values in µM)

Note: Specific IC50 data for this compound is limited in the available literature. The following table includes data for other common cytochalasins to provide a comparative context for their cytotoxic effects. Researchers should perform their own dose-response experiments to determine the specific IC50 of this compound for their cell line of interest.

Cell LineCytochalasin BCytochalasin DReference
HeLa (Cervical Cancer)7.9-[6]
L929 (Mouse Fibroblast)--
KB3.1 (HeLa Derivative)--
MCF-7 (Breast Cancer)--
A549 (Lung Cancer)--
PC-3 (Prostate Cancer)--
SKOV-3 (Ovarian Cancer)--
A431 (Squamous Cell Carcinoma)--

Data for additional cell lines and cytochalasins can be found in the cited literature.[7]

Experimental Protocols

Protocol 1: Assessment of Actin Cytoskeleton Disruption by Phalloidin Staining

Objective: To visualize the effects of this compound on the F-actin cytoskeleton in adherent cells.

Materials:

  • Adherent cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • This compound Treatment: Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI in PBS for 5 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate the IC50 value.

Materials:

  • Cells in suspension or adherent cells

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium and add the different concentrations of this compound to the wells. Include a vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

G cluster_0 Mechanism of Action cluster_1 Cellular Consequences This compound This compound Barbed End (+) Barbed End (+) This compound->Barbed End (+) Binds to Actin Monomer Actin Monomer Actin Monomer->Barbed End (+) Addition Blocked Actin Filament Actin Filament Barbed End (+)->Actin Filament Part of Actin Disruption Actin Disruption Morphological Changes Morphological Changes Actin Disruption->Morphological Changes Cell Cycle Arrest Cell Cycle Arrest Actin Disruption->Cell Cycle Arrest Apoptosis Apoptosis Actin Disruption->Apoptosis RhoA Activation RhoA Activation Actin Disruption->RhoA Activation

Caption: Overview of this compound's mechanism and cellular effects.

G This compound This compound Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton Disruption Mitochondrial Stress Mitochondrial Stress Actin Cytoskeleton Disruption->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation (Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G cluster_workflow Experimental Workflow: Actin Staining Start Start Seed Cells on Coverslips Seed Cells on Coverslips Start->Seed Cells on Coverslips Treat with this compound Treat with this compound Seed Cells on Coverslips->Treat with this compound Fix Cells (PFA) Fix Cells (PFA) Treat with this compound->Fix Cells (PFA) Permeabilize (Triton X-100) Permeabilize (Triton X-100) Fix Cells (PFA)->Permeabilize (Triton X-100) Stain with Phalloidin Stain with Phalloidin Permeabilize (Triton X-100)->Stain with Phalloidin Mount and Image Mount and Image Stain with Phalloidin->Mount and Image End End Mount and Image->End

References

Technical Support Center: Reversibility of Cytochalasin L Effects on the Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Cytochalasin L's effects on the actin cytoskeleton.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on the cytoskeleton?

A1: this compound, like other members of the cytochalasin family, primarily acts by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1][2] This action inhibits the polymerization of new actin monomers onto the filament, effectively "capping" the growing end.[1][2] This disruption of actin dynamics leads to changes in cell morphology, motility, and other actin-dependent cellular processes.

Q2: Are the effects of this compound on the cytoskeleton reversible?

A2: Yes, the effects of many cytochalasans on the actin cytoskeleton are generally considered reversible.[3] Upon removal of the compound from the culture medium (washout), the actin filaments can repolymerize, and the cell can regain its normal morphology and function. However, the degree and rate of reversibility can depend on several factors, including the specific cytochalasin used, its concentration, the duration of treatment, and the cell type.[3][4][5] While specific studies on this compound are limited, a comprehensive review suggests that the structural modification present in this compound (an enlarged macrocyclic ring due to oxygen insertion) does not significantly alter its bioactivity compared to other well-studied cytochalasins.[1]

Q3: How long does it take for the cytoskeleton to recover after this compound washout?

Q4: What are the potential off-target effects of this compound?

A4: While the primary target of cytochalasans is actin, some members of this family, notably Cytochalasin B, are known to have off-target effects, with the most significant being the inhibition of glucose transport.[7] Cytochalasin D is considered more specific to actin with weaker effects on glucose transport.[7] Although less documented for this compound specifically, researchers should be aware of potential off-target effects, which could include influences on other cellular processes like endocytosis or signaling pathways such as the MAPK pathway.[7] It is crucial to include appropriate controls to distinguish between on-target actin-related effects and potential off-target effects.

Q5: How can I be sure that the observed phenotype is due to actin disruption and not an off-target effect?

A5: To confirm that your observations are a direct result of actin cytoskeleton disruption, consider the following control experiments:

  • Use a panel of cytochalasins: Different cytochalasins exhibit varying potencies for on- and off-target effects. Comparing the effects of this compound with a more specific actin inhibitor like Cytochalasin D can be informative.[7]

  • Employ a negative control compound: Dihydrocytochalasin B is a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[7] If the phenotype persists with Dihydrocytochalasin B, it is more likely an on-target actin effect.

  • Use alternative actin inhibitors: To confirm that the effect is due to actin disruption, use inhibitors with different mechanisms of action, such as Latrunculins, which sequester actin monomers.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no effect of this compound on the cytoskeleton. Compound Instability: this compound solution may have degraded.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.Perform a dose-response experiment to determine the optimal concentration of this compound for your cells. Start with a range of concentrations reported for other cytochalasins (e.g., 0.1 µM to 10 µM) and assess the cytoskeletal changes.
Incorrect Experimental Conditions: Incubation time may be too short, or cell density may be inappropriate.Optimize the incubation time by performing a time-course experiment. Ensure cells are at an appropriate confluency for your assay.
Cytoskeleton does not recover after this compound washout. Incomplete Washout: Residual this compound may remain in the culture.Wash the cells thoroughly with fresh, pre-warmed culture medium multiple times (e.g., 3-5 washes) to ensure complete removal of the compound.
Cellular Toxicity: High concentrations or prolonged exposure to this compound may have caused irreversible cell damage or apoptosis.Use the lowest effective concentration of this compound and minimize the treatment duration. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to assess cytotoxicity.
Irreversible Effects of the Specific Compound: While generally reversible, some cytochalasans can have irreversible effects depending on their structure.[3]While unlikely for this compound based on current knowledge, if reversibility is critical, consider testing another cytochalasin known for its reversible effects, such as Cytochalasin D.
Observed phenotype may be due to off-target effects. Inhibition of Glucose Transport: Particularly relevant if using a cytochalasin with known effects on glucose transporters.Switch to Cytochalasin D, which has a weaker effect on glucose transport.[7] Alternatively, supplement the culture medium with a higher concentration of glucose, though this may not fully compensate for the inhibition. A direct glucose uptake assay can quantify this off-target effect.
Effects on Other Signaling Pathways: Cytochalasins can influence pathways like MAPK signaling.[7]Use specific inhibitors for the suspected off-target pathway in combination with this compound to dissect the effects. Western blotting can be used to assess the activation state of key signaling proteins.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes typical concentration ranges and observed time courses for the more commonly studied Cytochalasins B and D, which can serve as a starting point for optimizing experiments with this compound.

Parameter Cytochalasin B Cytochalasin D Reference
Effective Concentration for Actin Disruption 1 - 10 µM0.1 - 2 µM[5][7]
Time to Induce Visible Cytoskeletal Changes 15 - 60 minutes15 - 60 minutes[6][8]
Time for Cytoskeletal Recovery (Post-Washout) Minutes to hoursMinutes to hours[4][6]

Experimental Protocols

Protocol 1: Visualizing Actin Cytoskeleton Reversibility using Phalloidin (B8060827) Staining

This protocol allows for the visualization of F-actin changes in response to this compound treatment and subsequent washout.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound in complete medium for the determined duration. Include a vehicle control (DMSO).

  • Washout (for reversibility):

    • For washout experiments, gently aspirate the this compound-containing medium.

    • Wash the cells three times with pre-warmed, fresh complete medium.

    • Incubate the cells in fresh medium for various recovery time points (e.g., 30 min, 1h, 2h, 4h).

  • Fixation: Gently wash the cells twice with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with fluorescently-conjugated phalloidin solution (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.

Protocol 2: Live-Cell Imaging of Actin Dynamics

This protocol allows for real-time observation of the effects of this compound and the subsequent recovery of the actin cytoskeleton.

Materials:

  • Cells stably or transiently expressing a fluorescently-tagged actin-binding protein (e.g., LifeAct-GFP) or microinjected with fluorescently labeled actin.

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2).

  • This compound stock solution.

Procedure:

  • Cell Seeding: Seed cells expressing the fluorescent actin probe onto glass-bottom dishes.

  • Imaging Setup: Place the dish on the microscope stage and allow the cells to equilibrate in the incubation chamber.

  • Baseline Imaging: Acquire baseline images of the actin cytoskeleton for a period before treatment.

  • Treatment: Gently add a pre-warmed solution of this compound to the dish to achieve the final desired concentration.

  • Time-Lapse Imaging (Treatment): Immediately begin acquiring time-lapse images to capture the disruption of the actin cytoskeleton.

  • Washout: For reversibility, carefully perfuse the dish with fresh, pre-warmed medium to wash out the this compound.

  • Time-Lapse Imaging (Recovery): Continue acquiring time-lapse images to monitor the reassembly of the actin structures.

Visualizations

Experimental_Workflow_for_Reversibility_Assay cluster_treatment Treatment Phase cluster_washout Washout & Recovery Phase cluster_analysis Analysis Phase A Seed Cells on Coverslips B Treat with this compound (and Vehicle Control) A->B C Aspirate Treatment Medium B->C Begin Washout D Wash 3x with Fresh Medium C->D E Incubate for Recovery (Time Course) D->E F Fix and Permeabilize Cells E->F Proceed to Staining G Stain with Phalloidin-Fluorophore F->G H Image with Fluorescence Microscope G->H I Analyze Cytoskeletal Morphology H->I

Caption: Experimental workflow for assessing the reversibility of this compound effects.

Troubleshooting_Logic Start Experiment with this compound Problem Inconsistent or Unexpected Results? Start->Problem CheckConcentration Verify Compound Concentration and Stability Problem->CheckConcentration No/Weak Effect CheckWashout Ensure Complete Washout (for reversibility studies) Problem->CheckWashout No Reversibility CheckToxicity Assess Cell Viability Problem->CheckToxicity High Cell Death ConsiderOffTarget Consider Off-Target Effects Problem->ConsiderOffTarget Anomalous Phenotype SolutionFound Problem Resolved CheckConcentration->SolutionFound CheckWashout->SolutionFound CheckToxicity->SolutionFound ConsiderOffTarget->SolutionFound

Caption: A logical flowchart for troubleshooting common issues in this compound experiments.

Cytochalasin_Signaling_Impact CytoL This compound Actin Actin Polymerization CytoL->Actin Inhibits Cytoskeleton Cytoskeletal Integrity Actin->Cytoskeleton Maintains MAPK MAPK Signaling Pathway (e.g., p38, JNK, ERK) Cytoskeleton->MAPK May Influence CellProcesses Cellular Processes (Morphology, Motility, etc.) Cytoskeleton->CellProcesses Regulates Signaling Downstream Signaling & Gene Expression MAPK->Signaling Activates Signaling->CellProcesses Modulates

References

Addressing Cytochalasin L insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with Cytochalasin L, focusing on overcoming its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Cytochalasins are cell-permeable fungal metabolites that act as potent disruptors of actin filament function.[1][2] They bind to the fast-growing, barbed (+) ends of actin filaments, which blocks both the assembly and disassembly of actin monomers.[1] This disruption of actin polymerization interferes with cellular processes such as cell division, migration, and phagocytosis.[1][2][3]

MechanismOfAction cluster_actin Actin Polymerization cluster_inhibition Inhibition G_Actin G-Actin Monomers F_Actin F-Actin Filament (+) G_Actin->F_Actin Polymerization Cyto_L This compound Cyto_L->F_Actin Binds & Blocks Elongation

Caption: Mechanism of this compound inhibiting actin filament elongation.
Q2: What is the recommended solvent for dissolving this compound?

Cytochalasins are essentially insoluble in water. The recommended solvent for preparing a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][5] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used, but DMSO is most common for cell culture applications.[6]

Q3: How should I properly store this compound?
  • Solid Form: The solid (powder) form should be stored at -20°C, tightly sealed, and protected from light.[6][7]

  • Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[4][7] These aliquots must be stored in tightly sealed vials at -20°C and are generally stable for up to one to three months.[4][7][8] Before opening a vial, allow it to warm to room temperature to prevent condensation from forming inside.[4]

Troubleshooting Guide

Problem: My this compound precipitated immediately when I added it to my aqueous buffer or cell culture media. Why did this happen?

This is a common issue caused by the compound's poor aqueous solubility.[5] Precipitation, often appearing as crystals or cloudiness, occurs when a highly concentrated stock solution in an organic solvent is diluted too rapidly into an aqueous medium, causing the compound to "crash out" of the solution.[5][9]

Solution:

  • Avoid High Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should not exceed 0.5%, and ideally should be kept at or below 0.1% as higher concentrations can be toxic to cells.[10]

  • Use an Intermediate Dilution Step: Do not add the high-concentration DMSO stock directly to your final volume of media. First, create an intermediate dilution in a smaller volume of media, then add this intermediate solution to the final volume.

  • Ensure Rapid Mixing: When adding the stock solution (or intermediate dilution) to the aqueous medium, ensure it is mixed or swirled immediately and thoroughly to promote rapid dispersal and prevent localized high concentrations.[5]

Problem: My culture medium turned cloudy or formed a precipitate after incubation. What could be the cause?

If the precipitate was not immediate, it could be due to several factors:

  • Compound Instability: Aqueous solutions of cytochalasins are not recommended for long-term storage as the compound can degrade or precipitate over time.[4][6] Always prepare fresh working solutions for each experiment.[4]

  • Interaction with Media Components: Some components in serum-free media can interact with the compound, reducing its stability.[5][11] The presence of serum can sometimes help solubilize hydrophobic compounds.[5]

  • Temperature Fluctuations: Repeated temperature changes, such as moving plates in and out of an incubator, can sometimes cause less stable compounds to precipitate.[11][12]

Problem: I am not observing the expected biological effect in my experiment. What should I check?

If your compound is not producing an effect, consider the following:

  • Compound Degradation: Improper storage of the stock solution (e.g., exposure to light, multiple freeze-thaw cycles) can lead to compound degradation.[4] Ensure you are using a properly stored aliquot.

  • Precipitation: Check your wells under a microscope for signs of micro-precipitation or crystals.[9] If the compound has fallen out of solution, its effective concentration is much lower than intended.

  • Incorrect Concentration: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells and assay.

Data Presentation: Solubility of Cytochalasins

While data for this compound is not explicitly detailed, its solubility is expected to be similar to other common cytochalasins like B and D.

SolventCytochalasin BCytochalasin D
DMSO ~371 mg/mL (~20 mg/mL[6])~100 mg/mL[13] (~25 mg/mL[14])
Dimethylformamide (DMF) ~492 mg/mL (~30 mg/mL[6])Data not available
Ethanol ~35 mg/mL (~20 mg/mL[6])~5 mg/mL (with warming)[14]
Aqueous Buffer (e.g., PBS) Sparingly soluble[6]Essentially insoluble

Note: Solubility values can vary between suppliers and batches.

Experimental Protocol: Preparation of this compound Working Solution

This protocol details the recommended procedure for preparing a working solution of this compound from a solid form for use in cell culture.

Workflow cluster_stock Part 1: Preparing High-Concentration Stock cluster_working Part 2: Preparing Final Working Solution (Example: 10 µM) weigh 1. Weigh solid this compound in a sterile microfuge tube. add_dmso 2. Add anhydrous DMSO to achieve a high concentration (e.g., 10-20 mM). weigh->add_dmso vortex 3. Vortex thoroughly until the solid is completely dissolved. add_dmso->vortex aliquot 4. Aliquot into single-use UV-protected tubes. vortex->aliquot store 5. Store at -20°C, protected from light. aliquot->store thaw 6. Thaw one stock aliquot (e.g., 10 mM) at room temp. store->thaw Begin Experiment intermediate 7. Prepare intermediate dilution: Add 1 µL of 10 mM stock to 99 µL of pre-warmed media. (Result: 100 µM solution) thaw->intermediate final 8. Prepare final dilution: Add 10 µL of 100 µM solution to 990 µL of media in your well. (Result: 10 µM solution) intermediate->final mix 9. Mix immediately and gently. final->mix

Caption: Recommended workflow for preparing this compound solutions.
Detailed Steps:

  • Prepare High-Concentration Stock (e.g., 10 mM):

    • Carefully weigh the required amount of solid this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM). It is better to make a more concentrated stock (e.g., 1000x or 10,000x) to minimize the final DMSO volume in your culture.[10]

    • Vortex the solution until all the powder is completely dissolved.

    • Dispense the stock solution into small, single-use aliquots in light-protecting tubes.

    • Store these aliquots at -20°C.[7]

  • Prepare Final Working Solution (e.g., 10 µM):

    • Before use, thaw a single aliquot of the stock solution and allow it to reach room temperature.

    • Crucially, perform a serial dilution. Do not add the concentrated DMSO stock directly to your final culture volume.

    • Step A (Intermediate Dilution): Prepare an intermediate solution by diluting your stock 1:100 in pre-warmed, sterile culture medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM solution. Mix gently but thoroughly.

    • Step B (Final Dilution): Add the required volume of the intermediate solution to your culture plate. For example, add 10 µL of the 100 µM intermediate solution to a well containing 990 µL of medium to achieve a final concentration of 1 µM.

    • Immediately after adding the compound, gently swirl the plate to ensure even distribution.[5]

    • Always include a vehicle control (containing the same final concentration of DMSO) in your experimental setup.[5]

TroubleshootingFlowchart start Precipitate Observed in Culture Medium? when When did it precipitate? start->when Yes immediate Immediately upon addition when->immediate later After incubation when->later cause1 Likely Cause: Rapid dilution into aqueous media ('solvent shock'). immediate->cause1 cause2 Possible Causes: 1. Compound instability in media. 2. Interaction with media components. later->cause2 solution1 Solution: - Use a serial dilution protocol. - Ensure final DMSO conc. is <0.5%. - Mix immediately and thoroughly. cause1->solution1 solution2 Solution: - Always prepare working solutions fresh. - Consider if serum is needed. - Minimize temperature changes. cause2->solution2

Caption: Troubleshooting flowchart for this compound precipitation.

References

Minimizing artifacts in microscopy when using Cytochalasin L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cytochalasin L in microscopy experiments. Our goal is to help you minimize artifacts and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the actin cytoskeleton?

This compound is a mycotoxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers.[1][2] This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell division, and can even induce apoptosis.[1]

Q2: What are the common morphological changes I should expect to see in cells treated with this compound?

The effects of cytochalasins on cell morphology are dose-dependent. At lower concentrations (0.2-2 µM), you can typically observe the inhibition of membrane ruffling.[3] At higher concentrations (2-20 µM), more pronounced effects occur, including cell rounding, contraction of actin cables, and the formation of actin-containing filaments.[3][4] Long-term treatment can also lead to the formation of multinucleated cells due to the inhibition of cytokinesis.[4]

Q3: What are potential off-target effects of cytochalasins that could be misinterpreted as experimental results?

While potent against the actin cytoskeleton, some cytochalasins, notably Cytochalasin B, are known to have off-target effects. The most significant of these is the inhibition of glucose transport, which can lead to secondary metabolic consequences.[5] To mitigate this, it is crucial to use the lowest effective concentration and consider using alternative cytochalasins like Cytochalasin D, which has a less pronounced effect on glucose transport.[5]

Q4: How can I be certain that my observed phenotype is a direct result of actin disruption and not an artifact?

To ensure your results are on-target, a well-controlled experimental design is essential. Here are some key strategies:[5]

  • Use a panel of inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), can help confirm that the observed effect is due to actin disruption.

  • Perform rescue experiments: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.

  • Use a negative control compound: Dihydrocytochalasin B is a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[5]

  • Titrate your concentration: Always use the lowest effective concentration of this compound to minimize off-target effects.[5]

Q5: What is the best solvent to use for this compound and how should I prepare my stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO and store it at -20°C. For experiments, dilute the stock solution into your pre-warmed cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2][6]

Troubleshooting Guides

Common Microscopy Artifacts and Solutions
ArtifactDescriptionCauseMitigation Strategies
Phototoxicity Cell stress, morphological changes, or cell death due to light exposure.Excessive illumination intensity or duration, especially in live-cell imaging.- Use the lowest possible illumination power. - Shorten exposure times. - Use fluorophores with longer wavelengths to reduce energy input.[7] - Employ time-lapse imaging with longer intervals.
Photobleaching Loss of fluorescent signal over time due to light-induced damage to fluorophores.Prolonged exposure to excitation light.- Reduce illumination intensity and exposure time.[7] - Use mounting media containing an anti-fade reagent for fixed-cell imaging.[7] - For live-cell imaging, create a photobleaching curve to correct for intensity loss during analysis.[7]
Spectral Bleed-through Overlap of emission spectra from different fluorophores, leading to false colocalization signals.Excitation of more than one fluorophore at a time.- Use fluorophores with well-separated emission spectra. - Utilize narrow bandpass emission filters. - Perform sequential scanning (acquiring each channel independently).
Solvent-Induced Artifacts Cellular changes caused by the solvent (e.g., DMSO) used to dissolve this compound.High concentrations of the solvent in the final culture medium.- Keep the final DMSO concentration at or below 0.1%.[2] - Always include a vehicle control (cells treated with the same concentration of DMSO without the drug).
Concentration-Dependent Paradoxical Effects Higher concentrations of cytochalasin leading to less pronounced effects on certain cellular structures.The exact reasons are not fully understood but may be cell-type specific. For example, in MDCK cells, higher concentrations of Cytochalasin D resulted in a smaller decrease in transepithelial resistance compared to lower concentrations.[8]- Perform a thorough dose-response curve for your specific cell type and assay. - Be aware that the highest concentration may not always produce the most significant effect.
Recommended Concentration Ranges for Cytochalasins

The optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific process being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Cytochalasin TypeCell TypeConcentration RangeObserved EffectReference
Cytochalasin DMDCK Cells2 - 20 µg/mlDisruption of tight junctions and actin filaments
Cytochalasin DFibroblasts200 pM - 2 µMAlteration of mechanical properties[9]
Cytochalasin DHeLa Cells2.5 µg/mlActin depolymerization[10]
Cytochalasin BVarious Cancer Cell LinesVariesInhibition of tumorigenic growth[1]
Cytochalasin DGeneral Use0.2 - 20 µMInhibition of membrane ruffling to cell rounding

Experimental Protocols

Protocol: Preparation and Treatment of Cells with this compound
  • Stock Solution Preparation:

    • Dissolve this compound powder in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Seed your cells onto appropriate culture vessels (e.g., coverslips, glass-bottom dishes) at a density that will result in 50-70% confluency at the time of the experiment.

    • Allow cells to attach and spread overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • On the day of the experiment, prepare the working solution by diluting the this compound stock solution into pre-warmed, complete cell culture medium to the desired final concentration.

    • Ensure thorough mixing by gentle pipetting.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control by treating a separate set of cells with medium containing the same final concentration of DMSO.

    • Incubate the cells for the desired duration of treatment.

Protocol: Staining the Actin Cytoskeleton with Phalloidin (B8060827)
  • Fixation:

    • After this compound treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[5]

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[5]

  • Phalloidin Staining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Prepare a solution of fluorescently-conjugated phalloidin in PBS containing 1% bovine serum albumin (BSA) according to the manufacturer's instructions.

    • Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Cytochalasin_Mechanism cluster_actin Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Barbed End F-actin->Barbed End This compound This compound This compound->Barbed End Binds to

Caption: Mechanism of this compound action on actin filaments.

Experimental_Workflow A Seed Cells B Overnight Incubation A->B D Treat Cells (and Vehicle Control) B->D C Prepare this compound Working Solution C->D E Incubate for Desired Time D->E F Fix and Permeabilize E->F G Stain with Phalloidin and DAPI F->G H Mount and Image G->H I Data Analysis H->I

Caption: General experimental workflow for microscopy with this compound.

Troubleshooting_Logic Start Unexpected Results or Artifacts Observed Q1 Is the final DMSO concentration <= 0.1%? Start->Q1 A1_No Adjust stock/working concentration Q1->A1_No No Q2 Have you performed a dose-response curve? Q1->Q2 Yes A1_Yes Yes A2_No Perform dose-response to find optimal concentration Q2->A2_No No Q3 Are you using appropriate controls? Q2->Q3 Yes A2_Yes Yes A3_No Include vehicle, positive, and negative controls Q3->A3_No No Q4 Are there signs of phototoxicity/photobleaching? Q3->Q4 Yes A3_Yes Yes A4_Yes Optimize imaging parameters (lower laser, shorter exposure) Q4->A4_Yes Yes End Consult further literature or technical support Q4->End No A4_No No

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Controlling for Secondary Effects of Actin Disruption by Cytochalasin L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the secondary effects of actin disruption when using Cytochalasin L in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it primarily work?

This compound is a fungal metabolite that acts as a potent inhibitor of actin polymerization. Its primary mechanism of action involves binding to the barbed (fast-growing) end of filamentous actin (F-actin), which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[1] This disruption affects numerous cellular processes that rely on a dynamic actin network, such as cell motility, division, and morphology.[1]

Q2: Beyond actin disruption, what are the known secondary or off-target effects of cytochalasins?

While potent in their action on actin, cytochalasins, including this compound and its more commonly studied counterparts like Cytochalasin B and D, can exert several secondary effects that may confound experimental results. These include:

  • Inhibition of Glucose Transport: Notably, Cytochalasin B is a well-documented inhibitor of glucose transporters, which can lead to metabolic stress.[2][3] While other cytochalasins like Cytochalasin D have a weaker effect, it is a critical parameter to consider.[2]

  • Mitochondrial Dysfunction: Cytochalasins can affect mitochondrial dynamics, leading to aggregation and altered membrane potential.[4][5] This can impact cellular energy levels and induce apoptosis.[5]

  • Alterations in Cell Signaling: Actin disruption can trigger downstream changes in various signaling pathways, including the MAPK and Hippo-YAP pathways, which regulate cell proliferation, apoptosis, and gene expression.[2][6]

  • Changes in Gene Expression: As a consequence of altered signaling and cellular stress, cytochalasins can lead to changes in the expression of various genes, not all of which are directly related to the actin cytoskeleton.[2][7]

  • Effects on Endocytosis: Given the role of actin in many forms of endocytosis, treatment with cytochalasins can have complex and cell-type-dependent effects on this process.[2]

Q3: How can I be sure my observed phenotype is a direct result of actin disruption and not a secondary effect?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data. A multi-faceted approach involving rigorous controls is recommended:

  • Use a Panel of Actin Inhibitors: Employing inhibitors with different mechanisms of action can help confirm that the observed phenotype is indeed due to actin disruption. For example, Latrunculins sequester actin monomers, offering an alternative to the barbed-end capping mechanism of cytochalasins.[2]

  • Titrate the Concentration: Use the lowest effective concentration of this compound that produces the desired level of actin disruption. This minimizes the risk of off-target effects, which are often observed at higher concentrations.[2]

  • Perform Rescue Experiments: If feasible, try to rescue the phenotype by expressing a mutant form of actin that is resistant to cytochalasin binding.

  • Utilize Specific Controls for Known Off-Target Effects: Directly measure potential secondary effects, such as glucose uptake or mitochondrial membrane potential, to assess their contribution to the observed phenotype.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent cellular morphology. 1. High concentration of this compound: Leading to excessive cytotoxicity or actin aggregation. 2. Cell-type specific responses: Different cell lines can exhibit varied sensitivity and morphological changes.[8] 3. Secondary effects dominating the phenotype: The observed morphology may be a result of metabolic stress or mitochondrial dysfunction rather than direct actin disruption.1. Perform a dose-response curve to determine the optimal concentration. 2. Carefully document and compare morphological changes with published data for your specific cell type. 3. Use the control strategies outlined in the FAQs, such as comparing with other actin inhibitors or using Dihydrocytochalasin B.
Conflicting results with other studies using cytochalasins. 1. Different cytochalasin analog used: Cytochalasin B, D, and L have varying potencies and off-target effect profiles.[2][9] 2. Variations in experimental conditions: Cell density, serum concentration, and treatment duration can all influence the outcome.[8] 3. Underlying differences in cellular state: The metabolic state and passage number of the cells can affect their response.1. Carefully note the specific cytochalasin and concentration used in other studies. 2. Standardize experimental protocols as much as possible. 3. Ensure consistent cell culture practices.
Difficulty in distinguishing between apoptosis induced by actin disruption versus mitochondrial toxicity. 1. Actin disruption itself can trigger apoptosis. 2. Mitochondrial damage is a known secondary effect of some cytochalasins. [5]1. Perform a time-course experiment to determine the sequence of events. Does actin disruption precede mitochondrial depolarization? 2. Use a panel of apoptosis assays to assess different markers (e.g., caspase activation, Annexin V staining) in conjunction with a mitochondrial membrane potential assay. 3. Compare the effects of this compound with a compound known to directly induce mitochondrial stress.

Quantitative Data on Cytochalasin Effects

The following tables summarize quantitative data for various cytochalasins. Note: Specific quantitative data for this compound is limited in the public domain. The provided values for other cytochalasins serve as a reference for potential effect magnitudes and can guide experimental design. IC50 and effective concentrations can vary significantly between cell types and experimental conditions.

Table 1: On-Target Effects - Actin Polymerization Inhibition

Compound Assay/Cell Line Parameter Value Reference
Cytochalasin DMRC5 cellsIC50 (Cytotoxicity)2.36 µM[6]
Cytochalasin BHeLa cellsIC50 (Cytotoxicity)7.9 µM[5]
Cytochalasin Din vitroInhibition of actin filament elongationHigh Affinity[9]
Cytochalasin Bin vitroInhibition of actin filament elongationHigh Affinity[9]

Table 2: Off-Target Effects

Compound Off-Target Effect Assay/Cell Line Parameter Value Reference
Cytochalasin BGlucose Transport InhibitionHuman ErythrocytesIC50~0.110 µM[3]
Cytochalasin DGlucose Transport InhibitionRat AdipocytesNo significant effect-[10]
Cytochalasin BMitochondrial DysfunctionHeLa cellsDecreased membrane potentialTime-dependent[5]
Cytochalasin DGene Expression (β- and γ-actin mRNA)Murine erythroleukemia cellsInductionUp to 20-fold[7]

Key Experimental Protocols

Protocol 1: Visualization of F-Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of the effects of this compound on the filamentous actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Washing: Wash cells three times with PBS.

  • Phalloidin Staining: Incubate cells with fluorescently-conjugated phalloidin solution for 30-60 minutes at room temperature, protected from light.[2]

  • Washing: Wash cells three times with PBS.

  • Mounting: Mount coverslips onto microscope slides using mounting medium with DAPI.

  • Imaging: Visualize the F-actin organization using a fluorescence microscope.

Protocol 2: Measurement of Glucose Uptake

This protocol helps quantify the potential off-target effect of this compound on glucose transport.

Materials:

  • Cultured cells in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound and control compounds (e.g., Cytochalasin B as a positive control, Dihydrocytochalasin B as a negative control)

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to the desired confluency.

  • Starvation: On the day of the assay, wash cells with warm KRH buffer and incubate in KRH buffer for 1-2 hours to deplete intracellular glucose.[2]

  • Inhibitor Treatment: Add desired concentrations of this compound, controls, or vehicle to the cells and incubate for the desired time (e.g., 30 minutes).[2]

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing the labeled glucose analog. Incubate for a short period (e.g., 5-10 minutes).[2]

  • Washing: Quickly wash the cells with ice-cold PBS to stop the uptake.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the amount of labeled glucose taken up by the cells using a scintillation counter or a fluorescence plate reader.

Protocol 3: Assessment of Mitochondrial Membrane Potential

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.

Materials:

  • Cultured cells

  • JC-1 dye solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound or control compounds for the desired duration.

  • JC-1 Staining: Incubate the cells with the JC-1 dye according to the manufacturer's instructions. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which reflects the mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by actin disruption and a recommended experimental workflow for controlling for secondary effects.

G cluster_0 Actin Cytoskeleton Dynamics cluster_1 This compound Action cluster_2 Downstream Signaling Pathways Actin G-Actin F_Actin F-Actin Actin->F_Actin Polymerization F_Actin->Actin Depolymerization MAPK MAPK Pathway F_Actin->MAPK Modulates Hippo Hippo-YAP Pathway F_Actin->Hippo Modulates Cyto_L This compound Cyto_L->F_Actin Binds to Barbed End Inhibits Polymerization Cyto_L->MAPK Secondary Effect Cyto_L->Hippo Secondary Effect Gene_Exp Altered Gene Expression MAPK->Gene_Exp Hippo->Gene_Exp Proliferation Cell Proliferation & Apoptosis Gene_Exp->Proliferation

Caption: Signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow for Controlling Secondary Effects cluster_controls start Start: Hypothesis on Actin's Role dose_response 1. Dose-Response Curve of this compound start->dose_response phenotype_obs 2. Observe Primary Phenotype dose_response->phenotype_obs controls 3. Implement Controls phenotype_obs->controls neg_control A. Negative Control (Dihydrocytochalasin B) controls->neg_control Compare Phenotypes alt_inhibitor B. Alternative Inhibitor (e.g., Latrunculin A) controls->alt_inhibitor Confirm Actin-Dependence off_target_assays C. Off-Target Assays (Glucose Uptake, Mito. Potential) controls->off_target_assays Quantify Secondary Effects analysis 4. Analyze and Compare Results neg_control->analysis alt_inhibitor->analysis off_target_assays->analysis conclusion 5. Conclude on the Specific Role of Actin analysis->conclusion

Caption: Recommended experimental workflow.

References

Validation & Comparative

Cytochalasin L in the Spotlight: A Comparative Analysis with Other Cytochalasan Family Members

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Cytochalasin L's biological activity in comparison to prominent members of the cytochalasan family, including Cytochalasin B, Cytochalasin D, and Chaetoglobosin A. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by available experimental data and detailed protocols.

The cytochalasans are a large and diverse family of fungal secondary metabolites renowned for their potent effects on the actin cytoskeleton. These compounds have garnered significant interest in biomedical research due to their wide-ranging biological activities, including cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on this compound, providing a comparative analysis against other well-characterized members of the family to highlight similarities and distinctions in their biological profiles.

At a Glance: Structural and Functional Overview

Cytochalasans share a common chemical scaffold consisting of a highly substituted perhydroisoindolone ring fused to a macrocyclic ring.[1] The diversity within this family arises from variations in the macrocycle's size and substitutions, as well as the amino acid precursor incorporated during biosynthesis. These structural nuances are believed to be responsible for the observed differences in their biological activities.[3]

The primary mechanism of action for most cytochalasans is the disruption of actin polymerization. They achieve this by binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and can lead to the disassembly of existing filaments.[4][5] This interference with the fundamental process of actin dynamics underlies their profound effects on cell morphology, motility, division, and survival.

A review of the structure-activity relationships within the cytochalasan family suggests that modifications to the macrocyclic ring can influence bioactivity. Interestingly, one study noted that the enlarged 14-membered macrocyclic ring of this compound, a key structural difference compared to the 13-membered ring of Cytochalasin K, was reported to have "no impact on the bioactivity" between these two specific compounds.[3] However, a broader quantitative comparison with other major cytochalasans has been less explored.

Quantitative Comparison of Biological Activity

To provide a clear comparison of the potency of this compound and other family members, the following tables summarize available quantitative data from various studies. It is important to note that direct comparisons of IC50 values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundCell LineIC50 (µM)Reference
This compound Data not available--
Cytochalasin K Wheat root elongation22.58[1]
Cytochalasin B M109c (lung carcinoma)3[6]
P388/ADR (leukemia)~30[6]
B16BL6 (melanoma)~30[6]
Cytochalasin D MRC5 (fibroblasts)2.36[7]
Actin polymerization0.025[8]
Chaetoglobosin A HL-60, A549, SMMC7721, MCF-7, SW480Inhibition at 40 µM[9]

Table 2: Inhibition of Actin Polymerization

CompoundAssay TypeIC50 / EffectReference
This compound Data not available--
Cytochalasin B ViscometryWeak effect at 0.4 mol/mol actin[3]
Cytochalasin D Pyrene Assay36% inhibition[3]
Viscometry72% inhibition[3]
Chaetoglobosin A ViscometryEffective inhibition at 0.4 mol/mol actin[3]

Signaling Pathways and Cellular Consequences

The disruption of the actin cytoskeleton by cytochalasans triggers a cascade of downstream cellular events, often culminating in apoptosis (programmed cell death). This process is a key contributor to their cytotoxic and potential anti-cancer activities.

Cytochalasan_Signaling_Pathway Cytochalasan-Induced Apoptosis Pathway Cytochalasans Cytochalasans Actin Actin Filament Dynamics Cytochalasans->Actin Inhibition Stress Cellular Stress (Cytoskeletal Disruption) Actin->Stress Mitochondria Mitochondria Stress->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cytochalasan-induced apoptosis pathway.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the biological activities of cytochalasans.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][10][11][12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the cytochalasan compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Cytochalasan Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (550-600nm) AddSolubilizer->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Actin Polymerization Assay

The pyrene-labeled actin polymerization assay is a common method to monitor the kinetics of actin polymerization in vitro.[3][14]

Protocol:

  • Reagent Preparation: Prepare pyrene-labeled G-actin and unlabeled G-actin in a low ionic strength buffer (G-buffer).

  • Initiation of Polymerization: Mix the actin solution with the cytochalasan compound or vehicle control.

  • Polymerization Induction: Initiate polymerization by adding a polymerization-inducing buffer (P-buffer) containing KCl and MgCl₂.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence spectrophotometer or plate reader (excitation ~365 nm, emission ~410 nm).

  • Data Analysis: The rate of polymerization is proportional to the rate of fluorescence increase. Compare the polymerization rates in the presence and absence of the cytochalasan to determine its inhibitory effect.

Actin_Polymerization_Assay Actin Polymerization Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis PyreneActin Pyrene-labeled G-actin Mix Mix Actin and Cytochalasan PyreneActin->Mix UnlabeledActin Unlabeled G-actin UnlabeledActin->Mix Cytochalasan Cytochalasan (or vehicle) Cytochalasan->Mix Induce Add P-buffer (KCl, MgCl2) Mix->Induce Measure Monitor Fluorescence (Ex: 365nm, Em: 410nm) Induce->Measure Plot Plot Fluorescence vs. Time Measure->Plot Compare Compare Rates of Polymerization Plot->Compare

Caption: Workflow for the in vitro actin polymerization assay.

Conclusion

While Cytochalasan L remains a less-studied member of its family, its structural similarity to other potent cytochalasans suggests it likely shares the fundamental mechanism of actin polymerization inhibition. The available qualitative information indicates that its unique enlarged macrocycle may not significantly alter its bioactivity compared to Cytochalasin K. However, the lack of comprehensive quantitative data for Cytochalasan L highlights a gap in the current understanding of the structure-activity relationships within this important class of natural products. Further research, including direct comparative studies with well-characterized cytochalasans like B and D, is necessary to fully elucidate the specific biological profile of this compound and its potential for therapeutic applications. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Validating the Inhibitory Effect of Cytochalasin L on Actin Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular biology, the actin cytoskeleton stands as a cornerstone of cellular architecture and function. Its constant remodeling through polymerization and depolymerization of actin filaments governs critical processes such as cell motility, division, and intracellular transport. Consequently, molecules that interfere with actin dynamics are invaluable tools for researchers and drug development professionals. Among these, the cytochalasans, a family of fungal metabolites, are well-known for their potent inhibitory effects on actin polymerization. This guide provides a comprehensive comparison of Cytochalasin L with other widely used actin polymerization modulators, offering experimental data, detailed protocols, and insights into the signaling pathways affected.

Comparative Analysis of Actin Polymerization Inhibitors

To objectively assess the efficacy of this compound, it is essential to compare its performance against other established actin-modifying agents. This section details the mechanisms of action and inhibitory concentrations of this compound and its counterparts.

Mechanism of Action:

  • This compound and Cytochalasin D: These compounds belong to the cytochalasan family and share a common mechanism of action. They bind to the barbed (fast-growing) end of actin filaments (F-actin), physically blocking the addition of new actin monomers. This "capping" activity effectively halts filament elongation and can lead to a net depolymerization of existing filaments as monomer dissociation from the pointed (slow-growing) end continues.

  • Latrunculin A: This marine toxin operates via a different mechanism. It sequesters globular actin (G-actin) monomers in a 1:1 complex, preventing their incorporation into growing filaments. This reduction in the available monomer pool shifts the equilibrium towards filament disassembly.

  • Jasplakinolide (B32604): In contrast to the aforementioned inhibitors, jasplakinolide is a potent inducer of actin polymerization and a stabilizer of existing filaments. It promotes the nucleation of new filaments and binds to and stabilizes F-actin, preventing its depolymerization.

Quantitative Comparison of Inhibitory Activity:

CompoundMechanism of ActionTypical Inhibitory Concentration (in vitro)Cell-Based Assay IC50
This compound Barbed-end cappingNot readily availableNot readily available
Cytochalasin D Barbed-end capping10 nM (half-maximal inhibition of elongation)[1]2.36 µM (MRC5 cells)[2]
Latrunculin A G-actin sequestration0.25 µM (induces cell rounding)[3]Not specified
Jasplakinolide F-actin stabilization and polymerization inductionNot applicable (inducer)Not applicable (inducer)

Experimental Protocols for Validation

To validate the inhibitory effect of this compound and other compounds on actin polymerization, several key experiments can be performed. Detailed protocols for these assays are provided below.

Pyrene-Actin Polymerization Assay

This is a widely used in vitro assay to monitor the kinetics of actin polymerization in real-time. It utilizes actin labeled with the fluorescent probe pyrene, which exhibits increased fluorescence upon incorporation into a polymer.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer with excitation at 365 nm and emission at 407 nm

Protocol:

  • Actin Preparation: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically 2-5 µM.

  • Assay Setup: In a fluorometer cuvette, mix the G-actin solution with the desired concentration of the test compound or vehicle control.

  • Initiation of Polymerization: To start the reaction, add 1/10th volume of the 10x Polymerization Induction Buffer.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rate of actin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the initial rate of polymerization. Compare the rates of polymerization in the presence and absence of the inhibitor to determine its effect.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization and quantification of the dynamics of individual actin filaments near a glass surface, providing detailed information on nucleation, elongation, and depolymerization rates.

Materials:

  • Fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled actin)

  • Unlabeled G-actin

  • TIRF buffer (e.g., 10 mM imidazole (B134444) (pH 7.4), 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 50 mM DTT, and an oxygen scavenger system)

  • Myosin or other actin-binding proteins for filament anchoring (optional)

  • TIRF microscope with appropriate laser lines and a sensitive camera

Protocol:

  • Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip. The coverslip surface can be coated with myosin or other proteins to anchor actin filaments.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing fluorescently labeled G-actin, unlabeled G-actin, and the test compound in TIRF buffer.

  • Imaging: Introduce the reaction mixture into the flow cell and immediately begin acquiring time-lapse images using the TIRF microscope.

  • Data Analysis: Analyze the time-lapse movies to measure the length of individual actin filaments over time. From these measurements, calculate the rates of filament elongation and shortening. Compare these rates in the presence and absence of the inhibitor.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any compound being studied. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, fibroblasts)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.

Visualizing the Impact: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the broader cellular context, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Validating Actin Polymerization Inhibitors cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A Pyrene-Actin Polymerization Assay F Quantify Effects on Polymerization Rates A->F B TIRF Microscopy B->F C Cell Viability Assay (e.g., MTT) G Assess Cytotoxicity C->G D Cell Morphology Analysis (Microscopy) H Correlate Biochemical and Cellular Effects D->H E Determine IC50 / Ki E->H F->E G->H I Compound of Interest (e.g., this compound) I->A I->B I->C I->D

Caption: Workflow for validating actin polymerization inhibitors.

Signaling Pathways Modulated by Actin Dynamics

The integrity of the actin cytoskeleton is intricately linked to numerous signaling pathways that control cell growth, proliferation, and differentiation. Disruption of actin polymerization by compounds like this compound can have profound effects on these pathways.

Rho GTPase Signaling:

The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with a variety of downstream effectors to control the formation of different actin structures, such as stress fibers, lamellipodia, and filopodia.

G Rho GTPase Signaling and Actin Regulation Extracellular_Signals Extracellular Signals (Growth Factors, etc.) Receptors Receptors Extracellular_Signals->Receptors GEFs GEFs Receptors->GEFs RhoGTPases Rho GTPases (Rho, Rac, Cdc42) GEFs->RhoGTPases Activate GAPs GAPs GAPs->RhoGTPases Inactivate Effectors Downstream Effectors (ROCK, WASp, etc.) RhoGTPases->Effectors Actin_Polymerization Actin Polymerization & Reorganization Effectors->Actin_Polymerization Cytochalasin_L This compound Cytochalasin_L->Actin_Polymerization Inhibits

Caption: Rho GTPase regulation of the actin cytoskeleton.

Wnt Signaling Pathway:

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. The non-canonical Wnt/planar cell polarity (PCP) pathway is directly involved in regulating the actin cytoskeleton to control cell polarity and migration. This pathway involves the activation of Rho GTPases, linking it to the previously described regulatory network.

G Non-Canonical Wnt Signaling and Actin Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled RhoA RhoA Dishevelled->RhoA Rac1 Rac1 Dishevelled->Rac1 ROCK ROCK RhoA->ROCK JNK JNK Rac1->JNK Actin_Cytoskeleton Actin Cytoskeleton (Cell Polarity & Migration) ROCK->Actin_Cytoskeleton JNK->Actin_Cytoskeleton Cytochalasin_L This compound Cytochalasin_L->Actin_Cytoskeleton Disrupts

Caption: Wnt/PCP pathway's influence on actin.

Hippo Signaling Pathway:

The Hippo signaling pathway is a key regulator of organ size and tissue growth. Recent evidence has shown that the state of the actin cytoskeleton can modulate the activity of the Hippo pathway's downstream effectors, YAP and TAZ. When the actin cytoskeleton is disrupted, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to the inhibition of cell proliferation.

G Hippo Signaling and Actin Cytoskeleton Crosstalk Actin_Polymerization Actin Polymerization (Stress Fibers) LATS1_2 LATS1/2 Kinases Actin_Polymerization->LATS1_2 Inhibits Actin_Depolymerization Actin Depolymerization Actin_Depolymerization->LATS1_2 Activates Cytochalasin_L This compound Cytochalasin_L->Actin_Depolymerization YAP_TAZ_inactive p-YAP/TAZ (Inactive) (Cytoplasmic) LATS1_2->YAP_TAZ_inactive Phosphorylates YAP_TAZ_active YAP/TAZ (Active) (Nuclear) Gene_Expression Gene Expression (Proliferation & Growth) YAP_TAZ_active->Gene_Expression

Caption: Interplay between Hippo signaling and actin.

Conclusion

This compound, as a member of the cytochalasan family, is a potent inhibitor of actin polymerization through its barbed-end capping activity. While specific quantitative data for its direct inhibitory action is limited in the public domain, its effects can be thoroughly validated and compared to other actin-modifying agents using the detailed experimental protocols provided in this guide. Understanding the impact of this compound not only on the actin cytoskeleton itself but also on interconnected signaling pathways like Rho GTPase, Wnt, and Hippo is crucial for its application in basic research and therapeutic development. This guide serves as a valuable resource for scientists seeking to explore and validate the effects of this compound and other actin polymerization inhibitors in their experimental systems.

References

Unraveling the Intricacies of the Actin Cytoskeleton: A Comparative Analysis of Cytochalasin and Latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the manipulation of the actin cytoskeleton is a cornerstone of investigating numerous cellular processes, from motility and division to intracellular transport. Cytochalasins and Latrunculin A stand out as two of the most potent and widely utilized classes of small molecules for disrupting actin dynamics. While both effectively dismantle the actin network, their distinct mechanisms of action offer unique experimental advantages and produce subtly different cellular phenotypes. This guide provides an in-depth comparative analysis of a representative cytochalasin and Latrunculin A, supported by quantitative data and detailed experimental protocols.

Due to the limited availability of specific research on Cytochalasin L, this guide will utilize the well-characterized and structurally similar Cytochalasin D as a representative for the cytochalasan family. The fundamental mechanism of action—capping the barbed end of actin filaments—is conserved across many members of this class.

At a Glance: Key Mechanistic Differences

The primary distinction between Cytochalasin D and Latrunculin A lies in their molecular targets within the actin polymerization cycle. Latrunculin A acts on the monomeric building blocks of actin filaments (G-actin), sequestering them and preventing their incorporation into growing filaments. In contrast, Cytochalasin D targets the assembled actin filaments (F-actin) themselves, binding to the fast-growing "barbed" end and preventing the addition of new actin monomers.

Quantitative Comparison of Cytochalasin D and Latrunculin A

The following table summarizes key quantitative parameters for Cytochalasin D and Latrunculin A, providing a basis for selecting the appropriate tool for a given experimental design.

FeatureCytochalasin DLatrunculin A
Molecular Weight 507.6 g/mol [1][2]421.6 g/mol [3][4]
Typical Source Fungi (e.g., Zygosporium mansonii)Sponges (e.g., Latrunculia magnifica, Cacospongia mycofijiensis)[3]
Mechanism of Action Binds to the barbed (+) end of F-actin, inhibiting both polymerization and depolymerization[5][6]Sequesters G-actin monomers in a 1:1 complex, preventing their polymerization[4][7]
Effective Concentration Range Broader range, typically 200 pM - 2 µM for effects on cell mechanics[8][9][10][11][12]Narrower range, typically 20 nM - 200 nM for effects on cell mechanics[8][9][10][11][12]
Potency Generally less potent than Latrunculin A on a molar basis for inducing complete cytoskeletal disruption[5]Highly potent, often effective at nanomolar concentrations
Reversibility Effects can be reversible, but this can be time and concentration-dependent[5]Generally considered more readily and rapidly reversible upon washout[13]
Cellular Effects Induces formation of actin aggregates and can lead to cell rounding and detachment[14]Causes rapid disassembly of actin filaments, leading to a diffuse actin monomer pool and changes in cell morphology[14]

Visualizing the Mechanisms of Action

To illustrate the distinct molecular interactions of Cytochalasin D and Latrunculin A with the actin cytoskeleton, the following diagrams were generated using the DOT language.

Latrunculin_A_Mechanism cluster_G_Actin_Pool G-Actin Monomer Pool G_Actin1 G-Actin LatA Latrunculin A G_Actin1->LatA LatA_G_Actin LatA-G-Actin Complex G_Actin2 G-Actin F_Actin Barbed End ... Pointed End G_Actin2->F_Actin:barbed Polymerization (Blocked) G_Actin3 G-Actin LatA->LatA_G_Actin

Latrunculin A sequesters G-actin monomers, preventing their addition to actin filaments.

Cytochalasin_D_Mechanism G_Actin G-Actin CytoD_F_Actin Barbed End (Capped) ... Pointed End G_Actin->CytoD_F_Actin:barbed CytoD Cytochalasin D CytoD->CytoD_F_Actin F_Actin Barbed End ... Pointed End F_Actin:barbed->CytoD

Cytochalasin D binds to the barbed end of F-actin, blocking polymerization.

Experimental Protocols

To facilitate the direct comparison of Cytochalasin D and Latrunculin A in a laboratory setting, detailed protocols for key experiments are provided below.

Actin Polymerization Assay (Pyrene-Actin)

This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence of pyrene-labeled G-actin, which increases significantly upon its incorporation into F-actin.

Materials:

  • Pyrene-labeled G-actin and unlabeled G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • 10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)

  • Cytochalasin D and Latrunculin A stock solutions (in DMSO)

  • Fluorometer with excitation at 365 nm and emission at 407 nm

Procedure:

  • Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice.

  • In a fluorometer cuvette, add G-buffer and the desired concentration of Cytochalasin D, Latrunculin A, or DMSO (vehicle control).

  • Initiate the polymerization reaction by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately add the G-actin working stock to the cuvette and mix gently.

  • Begin recording fluorescence intensity over time. The increase in fluorescence corresponds to the rate of actin polymerization.

  • Compare the polymerization curves of the treated samples to the control to determine the inhibitory effects.

Cell Motility Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of the compounds on collective cell migration.

Materials:

  • Adherent cell line of interest

  • Cell culture plates (e.g., 24-well plates)

  • Sterile pipette tips (p200)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microscope with live-cell imaging capabilities or a standard inverted microscope for endpoint analysis

Procedure:

  • Seed cells in a culture plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once confluent, use a sterile p200 pipette tip to create a uniform "scratch" or "wound" in the center of the monolayer.

  • Gently wash the cells with PBS to remove detached cells and debris.

  • Replace the PBS with fresh culture medium containing the desired concentrations of Cytochalasin D, Latrunculin A, or DMSO.

  • Image the scratch at time zero and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the rate of wound closure for each condition to determine the effect on cell migration.

Immunofluorescence Staining of the Actin Cytoskeleton

This technique allows for the visualization of the effects of the compounds on the morphology of the actin cytoskeleton.

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the desired concentrations of Cytochalasin D, Latrunculin A, or DMSO for the desired duration.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with 1% BSA for 30-60 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

Both Cytochalasin D and Latrunculin A are indispensable tools for probing the function of the actin cytoskeleton. The choice between them should be guided by the specific experimental question. Latrunculin A, with its potent and specific action on G-actin monomers, is ideal for studies requiring rapid and complete depolymerization of the actin cytoskeleton. Cytochalasin D, by capping the barbed ends of existing filaments, offers a different mode of disruption that can be useful for studying the dynamics of filament ends and their role in cellular processes. By understanding their distinct mechanisms and utilizing the provided experimental frameworks, researchers can effectively dissect the multifaceted roles of the actin cytoskeleton in health and disease.

References

Cross-Validation of Cytochalasin L Effects with Genetic Knockdowns of Actin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Biology and Drug Development

In the study of cellular dynamics, particularly processes governed by the actin cytoskeleton, researchers often face a choice between chemical and genetic tools to perturb actin polymerization. This guide provides a comprehensive comparison between the use of Cytochalasin L, a potent inhibitor of actin polymerization, and genetic knockdown techniques such as siRNA and CRISPR/Cas9 targeting actin genes. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate methodology for their specific research questions.

As specific data for this compound is limited, this guide will utilize data from the closely related and well-studied Cytochalasin D as a proxy. The structural and functional similarities between these compounds suggest that their effects on actin dynamics are comparable.

Mechanism of Action: A Tale of Two Interventions

Cytochalasins and genetic knockdowns both disrupt the actin cytoskeleton, but through fundamentally different mechanisms. Understanding these differences is crucial for interpreting experimental outcomes.

This compound (and D) acts as a direct, acute inhibitor of actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and effectively capping the filament.[1] This leads to a rapid disruption of existing actin structures and inhibits the formation of new ones.

Genetic Knockdowns (siRNA, CRISPR/Cas9) , in contrast, target the source. These techniques reduce or eliminate the expression of specific actin isoforms at the genetic level. This results in a depleted pool of actin protein, leading to long-term alterations in cytoskeletal structure and function.

cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown This compound/D This compound/D Actin Filament (+ end) Barbed End Elongation This compound/D->Actin Filament (+ end) Binds & Caps Inhibition of Polymerization Inhibition of Polymerization Actin Filament (+ end)->Inhibition of Polymerization siRNA/CRISPR siRNA/CRISPR Actin mRNA Actin mRNA siRNA/CRISPR->Actin mRNA Targets Actin Protein Synthesis Actin Protein Synthesis Actin mRNA->Actin Protein Synthesis Translates to Reduced Actin Pool Reduced Actin Pool Actin Protein Synthesis->Reduced Actin Pool Leads to

Figure 1: Mechanisms of actin disruption.

Comparative Analysis of Phenotypic Effects

The distinct mechanisms of action of cytochalasins and genetic knockdowns lead to both overlapping and unique phenotypic consequences. This section compares their effects on key cellular processes.

Cell Morphology and Stress Fibers

Both treatments induce significant changes in cell morphology and the organization of actin stress fibers.

ParameterCytochalasin D Treatmentβ-actin Knockdown (siRNA)
Cell Spreading Area Significant decreaseModerate decrease
Cell Rounding Rapid and pronouncedLess pronounced, more elongated phenotype may occur
Stress Fiber Integrity Complete disruption of stress fibersReduction in the number and thickness of stress fibers

Experimental Data Summary:

Studies have shown that treating fibroblasts with Cytochalasin D leads to a time-dependent disruption of actin stress fibers, with significant morphological changes observed within 30 minutes. After 30 minutes of treatment, a majority of fibroblast cells lose their stretched morphology and become rounded. In contrast, siRNA-mediated knockdown of β-actin results in a reduction of actin stress fibers, but not a complete and rapid collapse of the cytoskeleton.

Cell Migration

Actin dynamics are central to cell migration, and both approaches effectively inhibit this process.

AssayCytochalasin D Treatmentβ-actin Knockdown (siRNA/CRISPR)
Wound Healing Assay Dose-dependent inhibition of wound closureSignificant reduction in wound closure rate
Transwell Migration Complete inhibition at effective concentrationsReduced number of migrating cells

Experimental Data Summary:

In wound healing assays, Cytochalasin D has been shown to inhibit the collective migration of 3T3 cells in a dose-dependent manner. Similarly, CRISPR/Cas9-mediated knockout of β-actin in melanoma cells leads to impaired cell migration and invasion.

Start Start Confluent Cell Monolayer Confluent Cell Monolayer Start->Confluent Cell Monolayer Create Scratch Wound Create Scratch Wound Confluent Cell Monolayer->Create Scratch Wound Treatment Application Treatment Application Create Scratch Wound->Treatment Application This compound/D This compound/D Treatment Application->this compound/D Pharmacological Actin Knockdown Actin Knockdown Treatment Application->Actin Knockdown Genetic Time-lapse Imaging Time-lapse Imaging This compound/D->Time-lapse Imaging Actin Knockdown->Time-lapse Imaging Analyze Wound Closure Analyze Wound Closure Time-lapse Imaging->Analyze Wound Closure End End Analyze Wound Closure->End

Figure 2: Wound healing assay workflow.

Experimental Protocols

Detailed methodologies are provided below for key experiments to allow for replication and further investigation.

Cytochalasin D Treatment for Cell Migration Assay
  • Cell Seeding: Plate cells in a 24-well plate and culture until they form a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.

  • Treatment: Wash cells with PBS and replace the medium with fresh medium containing the desired concentration of Cytochalasin D (e.g., 0.1-1 µM) or DMSO as a vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours using a phase-contrast microscope.

  • Analysis: Measure the area of the wound at each time point using ImageJ or similar software to quantify the rate of wound closure.

siRNA-Mediated Knockdown of β-actin
  • siRNA Preparation: Resuspend lyophilized β-actin siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.

  • Transfection:

    • Seed cells in a 6-well plate to be 50-60% confluent on the day of transfection.

    • For each well, dilute 5 µL of siRNA into 250 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

    • Add the siRNA-lipid complex to the cells.

  • Post-transfection: Incubate the cells for 48-72 hours to allow for gene knockdown.

  • Validation: Assess the knockdown efficiency by Western blot or qPCR analysis of β-actin expression.

  • Functional Assay: Proceed with downstream assays such as wound healing or transwell migration assays.

CRISPR/Cas9-Mediated Knockout of ACTB Gene
  • gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the ACTB gene into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the target cells using a suitable transfection reagent.

  • Single-cell Cloning: After 48 hours, perform single-cell sorting or limiting dilution to isolate individual clones.

  • Screening and Validation: Expand the clones and screen for ACTB knockout by genomic DNA sequencing and Western blot analysis.

  • Phenotypic Analysis: Characterize the phenotype of the validated knockout clones using relevant cellular assays.

Immunofluorescence Staining of F-actin
  • Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Staining: Incubate with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) for 1 hour at room temperature.

  • Mounting and Imaging: Wash the coverslips with PBS, mount them on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and genetic knockdowns of actin depends on the specific experimental goals.

  • This compound is ideal for studying the acute effects of actin polymerization inhibition. Its rapid and reversible action allows for precise temporal control of cytoskeletal disruption. However, potential off-target effects should be considered.

  • Genetic knockdowns are more suitable for investigating the long-term consequences of reduced or absent actin expression. They offer high specificity for a particular actin isoform, which is crucial for dissecting the distinct roles of different actins. However, this approach is more time-consuming and may induce compensatory mechanisms.

By understanding the distinct advantages and limitations of each approach, researchers can design more robust experiments and gain deeper insights into the multifaceted roles of the actin cytoskeleton in health and disease.

References

Unveiling the Double-Edged Sword: Differential Effects of Cytochalasin L on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Cytochalasin L, a member of the cytochalasin family of mycotoxins, reveals its potent and varied impact on a range of cancer cell lines. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of this compound's cytotoxic and cytostatic effects, highlighting its potential as a nuanced tool in oncology research.

This compound, like its better-known counterparts, exerts its primary influence by disrupting the intricate network of actin filaments within cells. This interference with the cellular cytoskeleton triggers a cascade of events, including the inhibition of cell division, induction of programmed cell death (apoptosis), and alterations in cell morphology. Emerging research, detailed herein, indicates that the magnitude and nature of these effects are highly dependent on the specific cancer cell line, suggesting a differential susceptibility that warrants further investigation for targeted therapeutic strategies.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. While comprehensive comparative studies on this compound across a wide spectrum of cancer cell lines are still emerging, available data points to a range of sensitivities. For instance, in a study investigating various cytochalasin derivatives, the IC50 values for related compounds against the human colon cancer cell line HCT116 were found to vary significantly, indicating that subtle structural differences can dramatically alter cytotoxic potency.[1] Further research is needed to establish a broad panel of IC50 values for this compound across diverse cancer types to fully map its differential activity.

Induction of Apoptosis: A Tale of Two Fates

This compound has been shown to be a potent inducer of apoptosis in certain cancer cell lines. The apoptotic process, a controlled mechanism of cell death, is a desirable outcome in cancer therapy. Studies on related cytochalasins have demonstrated that these compounds can trigger apoptosis through the mitochondrial pathway, involving the activation of key executioner proteins like caspase-3 and caspase-9.[2]

However, not all cancer cells respond to cytochalasin treatment by undergoing apoptosis. In some instances, these compounds induce necrosis, a more chaotic form of cell death.[1] The specific cellular context and the genetic makeup of the cancer cell line likely play a crucial role in determining the mode of cell death initiated by this compound.

Cell Cycle Arrest: Halting the Proliferation Engine

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Cytochalasins can effectively halt this relentless division by inducing cell cycle arrest at specific checkpoints. For example, Cytochalasin D, a close relative of this compound, has been shown to cause cell cycle arrest at the G1-S transition phase through the activation of the p53 tumor suppressor pathway.[3] This prevents the cells from entering the DNA synthesis phase, thereby inhibiting their replication. Other studies have reported that different cytochalasins can induce arrest at the S or G2/M phases of the cell cycle.[2] The precise phase of cell cycle arrest induced by this compound may vary between different cancer cell lines, contributing to its differential effects.

Experimental Data Summary

To facilitate a clear comparison, the following table summarizes the key parameters of this compound and related compounds on various cancer cell lines as reported in the literature. Note: Data for this compound is limited; therefore, data from closely related cytochalasins are included for comparative context.

CompoundCancer Cell LineAssayIC50 (µM)Observed EffectReference
Cytochalasin derivativesHCT116 (Colon)Cytotoxicity AssayVariableApoptosis or Necrosis[1]
Cytochalasin BHeLa (Cervical)WST-8 Assay7.9S-phase arrest, Apoptosis[2]
Cytochalasin DVariousNot SpecifiedNot SpecifiedG1-S arrest (p53-dependent)[3]

Signaling Pathways and Experimental Workflows

The intricate signaling pathways affected by this compound are central to understanding its differential effects. The primary mechanism involves the disruption of actin polymerization, which can trigger downstream signaling cascades leading to apoptosis or cell cycle arrest.

General Mechanism of Cytochalasin Action Cytochalasin_L This compound Actin_Filaments Actin Filaments Cytochalasin_L->Actin_Filaments Binds to Disruption Disruption of Polymerization Actin_Filaments->Disruption Cell_Division_Inhibition Inhibition of Cell Division Disruption->Cell_Division_Inhibition Apoptosis Induction of Apoptosis Disruption->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Pathway Apoptosis->Mitochondrial_Pathway p53_Pathway p53 Pathway Cell_Cycle_Arrest->p53_Pathway S_Arrest S Phase Arrest Cell_Cycle_Arrest->S_Arrest G2_M_Arrest G2/M Arrest Cell_Cycle_Arrest->G2_M_Arrest Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation G1_S_Arrest G1/S Arrest p53_Pathway->G1_S_Arrest

Caption: General signaling cascade initiated by this compound.

The experimental workflow for assessing the effects of this compound typically involves a series of in vitro assays.

Experimental Workflow for this compound Evaluation Start Cancer Cell Line Culture Treatment Treatment with this compound (Dose-Response and Time-Course) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, WST-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle_Analysis IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Apoptosis_Quantification->Data_Analysis Cell_Cycle_Distribution Determination of Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Cell_Cycle_Distribution->Data_Analysis

Caption: A typical workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This compound presents a compelling case for further investigation as a potential anti-cancer agent with differential activity. Its ability to disrupt the actin cytoskeleton, leading to apoptosis and cell cycle arrest, varies among different cancer cell lines. This differential response underscores the importance of detailed in vitro characterization to identify sensitive cancer types and to elucidate the underlying molecular mechanisms. The protocols and data presented in this guide provide a framework for researchers to systematically evaluate the effects of this compound and to unlock its full potential in the development of novel cancer therapies.

References

Unveiling the Cellular Impact of Cytochalasin L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypic changes induced by varying concentrations of Cytochalasin L, a potent disruptor of the actin cytoskeleton. By delving into its effects on cellular morphology, viability, and the intricate process of actin polymerization, this document serves as a valuable resource for researchers investigating cytoskeletal dynamics and for professionals in the field of drug development. The experimental data presented herein, primarily focusing on analogs like Cytochalasin D due to the limited availability of specific quantitative data for this compound, offers a predictive framework for understanding its biological activity.

Concentration-Dependent Effects of Cytochalasin Analogs on Cellular Phenotypes

The cellular response to cytochalasins is highly dependent on the concentration administered. Low concentrations typically lead to subtle alterations in cell morphology and actin dynamics, while higher concentrations can induce more profound and often irreversible changes, including apoptosis. The following tables summarize the observed quantitative effects of cytochalasin analogs at different concentrations. While these data are primarily for Cytochalasin D, they provide a strong basis for predicting the dose-response of this compound, given the structural and functional similarities within this class of mycotoxins.[1]

Table 1: Correlation of Cytochalasin D Concentration with Changes in Cell Morphology

Concentration (µM)Cell LineObserved Phenotypic ChangesReference
0.2Mouse FibroblastsInhibition of membrane ruffling.[2]
2.0MDCK Epithelial CellsDisruption of apical and basal actin filaments, cell flattening.[3]
2-20Fibroblastic CellsRounding up of cells, contraction of actin cables, formation of "hairy" filaments.[2]
20.0NIH 3T3 CellsSignificant decrease in the number of F-actin and microtubule fibers after 3 hours.[4]

Table 2: Impact of Cytochalasin Analogs on Cell Viability (IC50 Values)

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Cytochalasin DHeLa48~2.5[5]
Cytochalasin DA54948~5.0[5]
Cytochalasin BA5492410[6]
Cytochalasin BH12992410[6]

The Underlying Mechanism: Inhibition of Actin Polymerization

Cytochalasins exert their effects by binding to the barbed (fast-growing) end of actin filaments, which effectively blocks the addition of new actin monomers and leads to the disassembly of existing filaments.[7][8] This disruption of actin dynamics is the primary driver of the observed changes in cell morphology, motility, and division.

Table 3: Quantitative Effects of Cytochalasin Analogs on Actin Polymerization

CompoundConcentration (µM)Effect on Actin PolymerizationReference
Cytochalasin B2.0Reduces polymerization rate by up to 90%; reduces low shear viscosity by 10-20%.[7]
Cytochalasin DSubstoichiometricInhibits the rate of polymerization and lowers the steady-state viscosity.[9]
Cytochalasin DStoichiometricAccelerates the rate of polymerization but still lowers the final steady-state viscosity.[9]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cells (e.g., HeLa, A549)

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the kinetics of actin polymerization in the presence of this compound.

Materials:

  • Pyrene-labeled actin monomers

  • G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2, pH 8.0)

  • Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)

  • This compound at various concentrations

  • Fluorometer

Procedure:

  • Prepare a solution of pyrene-labeled G-actin in G-buffer on ice.

  • Add different concentrations of this compound or a vehicle control to the actin solution.

  • Initiate polymerization by adding the polymerization-inducing buffer.

  • Immediately measure the increase in fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

  • The rate of polymerization can be determined from the slope of the fluorescence curve.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Assessing this compound Effects cluster_1 Analysis Methods A Cell Seeding (e.g., HeLa, A549) B This compound Treatment (Varying Concentrations) A->B C Incubation (24, 48, 72 hours) B->C D Phenotypic Analysis C->D E E D->E Cell Viability (MTT Assay) F F D->F Morphology (Microscopy) G G D->G Actin Polymerization (Pyrene Assay) H H D->H Cell Cycle (Flow Cytometry)

Caption: Workflow for evaluating this compound's cellular effects.

G Cytochalasin_L This compound Actin_Filament Actin Filament (Barbed End) Cytochalasin_L->Actin_Filament Binds to Polymerization Inhibition of Polymerization Actin_Filament->Polymerization Actin_Monomer G-Actin Monomer Actin_Monomer->Actin_Filament Addition Blocked Depolymerization Filament Disassembly Polymerization->Depolymerization Cell_Morphology Altered Cell Morphology Depolymerization->Cell_Morphology Cell_Motility Inhibited Cell Motility Depolymerization->Cell_Motility Cytokinesis Blocked Cytokinesis Depolymerization->Cytokinesis Apoptosis Apoptosis Depolymerization->Apoptosis

Caption: this compound's mechanism of action on the actin cytoskeleton.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cytochalasin L

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Cytochalasin L, a potent mycotoxin and inhibitor of actin polymerization, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. As with other members of the cytochalasin family, this compound is classified as highly toxic and a potential teratogen, demanding meticulous adherence to safety procedures. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.

Core Safety and Handling Protocols

All handling and disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact. Gloves should be changed frequently, especially if contaminated.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes or aerosols of the compound.[2]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.[2]
Respiratory Certified chemical fume hoodTo avoid inhalation of the powdered form or aerosols.[2][3]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] All materials that have come into contact with this compound must be treated as hazardous waste.

Solid Waste Disposal:

  • Segregation: All solid waste, including but not limited to unused compound, contaminated vials, pipette tips, absorbent pads, and gloves, must be segregated from general laboratory waste.[2]

  • Containment: Place all contaminated solid waste into a sealable, clearly labeled plastic bag.[2]

  • Final Disposal: This sealed bag must then be placed into a designated hazardous waste container.[2] The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound, including solutions and supernatants, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Decontamination (Aqueous Solutions): For aqueous solutions, a decontamination step may be employed by allowing the solution to sit for a minimum of 30 minutes to facilitate breakdown.[2] However, it is crucial to note that even after this step, the liquid must still be disposed of as hazardous chemical waste.[2]

  • Final Disposal: The sealed container of liquid hazardous waste should be transferred to your institution's Environmental Health and Safety (EHS) office for final disposal through a certified hazardous waste contractor.

Spill Cleanup:

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with absorbent pads or other suitable absorbent material.[2]

  • Collection: Carefully collect the absorbent material and any contaminated debris, and place it into a sealable plastic bag for disposal as solid hazardous waste.[2]

  • Decontamination: Clean the spill area with a decontaminating agent, such as a strong alkaline cleaner or a 10% bleach solution, followed by a water rinse.[2] All cleaning materials must also be disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Cytochalasin_L_Disposal_Workflow cluster_waste_generation Waste Generation cluster_containment Containment & Segregation cluster_final_disposal Final Disposal Solid_Waste Solid Waste (e.g., vials, gloves, tips) Sealable_Bag Place in Sealable, Labeled Plastic Bag Solid_Waste->Sealable_Bag Segregate Liquid_Waste Liquid Waste (e.g., solutions, supernatants) Liquid_Container Collect in Sealed, Labeled Container Liquid_Waste->Liquid_Container Segregate Hazardous_Waste_Bin Designated Hazardous Waste Container Sealable_Bag->Hazardous_Waste_Bin Liquid_Container->Hazardous_Waste_Bin EHS_Pickup Arrange for EHS Pickup Hazardous_Waste_Bin->EHS_Pickup Follow Institutional Protocol

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cytochalasin L

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Cytochalasin L, a potent mycotoxin requiring stringent safety protocols. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the established handling procedures for closely related and well-documented cytochalasins, such as Cytochalasin B and D. Cytochalasins as a class are considered highly toxic and potential teratogens, necessitating meticulous adherence to these guidelines to ensure personnel safety and prevent exposure.[1]

Essential Personal Protective Equipment (PPE) and Handling Guidelines

All personnel handling this compound must use the personal protective equipment outlined below. These recommendations are designed to minimize the risk of exposure through inhalation, skin contact, or ingestion.

PPE ComponentSpecificationHandling Procedure
Gloves Double-gloving with nitrile gloves is recommended.[2] Ensure gloves are powder-free.Change gloves frequently, especially if contamination is suspected. Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before use.
Eye Protection Chemical safety goggles or a full-face shield.Must be worn at all times when handling this compound in solid or solution form to protect against splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for solids) or a chemical fume hood.Required when handling the powdered form to prevent inhalation. All weighing and solution preparation should be conducted in a certified chemical fume hood.
Protective Clothing A disposable solid-front gown or a lab coat with tight cuffs. For larger quantities, a disposable coverall is recommended.[2]Gowns and lab coats should be fully buttoned. Remove protective clothing before leaving the laboratory area. Do not wear lab coats outside of the designated work area.
Footwear Closed-toe shoes.Shoes should be made of a non-porous material.

Operational Plan: From Preparation to Disposal

Adherence to a strict, step-by-step operational plan is critical for the safe handling of this compound.

1. Preparation and Weighing:

  • Always handle solid this compound within a certified chemical fume hood to minimize inhalation risk.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • Clean the work surface with a deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) rinse) before and after handling.

2. Solution Preparation:

  • Prepare solutions within the chemical fume hood.

  • Add solvent to the solid this compound slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and hazard symbols.

3. Handling and Experimental Use:

  • When working with cell cultures or in other experimental settings outside of a fume hood, ensure that any procedures with a risk of aerosol generation are performed in a biological safety cabinet.

  • Avoid touching your face, eyes, or any personal items while wearing gloves that have been in contact with this compound.

4. Decontamination and Spill Cleanup:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a deactivating solution.

  • For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

5. Disposal Plan:

  • All solid waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any this compound waste down the drain.

  • Dispose of all hazardous waste through your institution's EHS-approved waste stream.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Weigh Weigh Solid in Fume Hood Prep->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff Doff PPE Decontaminate->Doff Dispose Dispose of Waste Doff->Dispose

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety measures, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety protocols and the most current SDS for any chemical before beginning work.

References

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